molecular formula C28H42N7O17P3S B1243150 Cyclohex-1,4-dienecarboxyl-CoA

Cyclohex-1,4-dienecarboxyl-CoA

货号: B1243150
分子量: 873.7 g/mol
InChI 键: WBFPJXYSCWCOLU-TYHXJLICSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Cyclohexa-1,4-diene-1-carbonyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of cyclohexa-1,4-diene-1-carboxylic acid. It is functionally related to a coenzyme A.

属性

分子式

C28H42N7O17P3S

分子量

873.7 g/mol

IUPAC 名称

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexa-1,4-diene-1-carbothioate

InChI

InChI=1S/C28H42N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h3-4,7,14-15,17,20-22,26,37-38H,5-6,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1

InChI 键

WBFPJXYSCWCOLU-TYHXJLICSA-N

手性 SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CCC=CC4)O

规范 SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CCC=CC4)O

产品来源

United States

Foundational & Exploratory

The Cyclohex-1,4-dienecarboxyl-CoA Biosynthesis Pathway: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anaerobic degradation of aromatic compounds is a critical biogeochemical process, primarily carried out by microorganisms. A central pathway in this metabolic network is the benzoyl-CoA pathway, which funnels a wide range of aromatic molecules into a common intermediate, benzoyl-CoA, for subsequent ring reduction and cleavage. This technical guide provides an in-depth exploration of the initial, dearomatizing steps of this pathway, focusing on the biosynthesis of cyclohexadienecarboxyl-CoA.

It is important to clarify a key aspect of the nomenclature. While the topic of this guide is the "Cyclohex-1,4-dienecarboxyl-CoA biosynthesis pathway," extensive research on the model organism for anaerobic aromatic degradation, Thauera aromatica, has unequivocally identified the product of benzoyl-CoA reduction as cyclohex-1,5-diene-1-carbonyl-CoA [1][2][3][4]. The formation of a cyclohex-1,4-diene isomer has not been substantiated as the primary product in this well-characterized pathway. Therefore, this guide will focus on the established biosynthesis of cyclohex-1,5-diene-1-carbonyl-CoA and its subsequent metabolic fate, while acknowledging the initial query. This pathway is a cornerstone of anaerobic microbiology and presents potential targets for bioremediation and biocatalysis.

Core Biosynthetic Pathway

The biosynthesis of cyclohex-1,5-diene-1-carbonyl-CoA from benzoyl-CoA is the first committed step in the anaerobic degradation of the aromatic ring. This process is energetically demanding and is catalyzed by a key enzyme, benzoyl-CoA reductase. In the denitrifying bacterium Thauera aromatica, the pathway proceeds as follows:

  • Reductive Dearomatization: Benzoyl-CoA undergoes a two-electron reduction, which is coupled to the hydrolysis of ATP. This reaction is catalyzed by benzoyl-CoA reductase and yields cyclohex-1,5-diene-1-carbonyl-CoA[1][4][5]. This step is considered a biological equivalent of the Birch reduction[1].

  • Hydration: The resulting cyclohex-1,5-diene-1-carbonyl-CoA is then hydrated by the enzyme cyclohexa-1,5-diene-1-carbonyl-CoA hydratase. This enzyme adds a water molecule to one of the double bonds, forming 6-hydroxycyclohex-1-ene-1-carbonyl-CoA[2][5].

  • Dehydrogenation: The hydroxyl group of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA is then oxidized to a keto group by an NAD+-dependent 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase[5].

  • Ring Cleavage: The resulting β-ketoacyl-CoA is then susceptible to hydrolytic cleavage, which opens the cyclic ring structure, leading to the formation of 3-hydroxypimelyl-CoA[4][5]. This aliphatic product can then be further metabolized through a modified β-oxidation pathway, ultimately yielding acetyl-CoA[4].

A variant of this pathway exists in the phototrophic bacterium Rhodopseudomonas palustris, where the cyclohex-1,5-diene-1-carbonyl-CoA is further reduced before hydration[4].

Signaling Pathways and Logical Relationships

The regulation of the benzoyl-CoA pathway is crucial for the efficient utilization of aromatic compounds. In Thauera aromatica, the genes encoding the enzymes for the central benzoyl-CoA pathway, including the four subunits of benzoyl-CoA reductase and the dienoyl-CoA hydratase, are organized in a gene cluster, suggesting a coordinated regulation at the transcriptional level, likely forming an operon[5]. The product of benzoate activation, benzoyl-CoA, acts as an inducer of the anaerobic pathway[6].

In other bacteria, such as Rhodopseudomonas palustris, specific regulatory proteins have been identified. AadR and BadR are two such proteins that regulate the expression of benzoyl-CoA reductase in response to oxygen and benzoate, respectively[6]. BadR, a member of the MarR family of regulators, is activated by benzoate or benzoyl-CoA[6]. This indicates a sophisticated regulatory network that senses both the availability of the substrate and the absence of oxygen to control the expression of the pathway.

regulation_pathway cluster_input Environmental Signals cluster_regulation Regulatory Control cluster_genes Gene Expression cluster_output Pathway Activation Aromatic_Compounds Aromatic Compounds (e.g., Benzoate) Benzoyl_CoA Benzoyl-CoA (Inducer) Aromatic_Compounds->Benzoyl_CoA Activation Oxygen_absent Anoxic Conditions AadR AadR (Transcriptional Regulator) Oxygen_absent->AadR Activates BadR BadR (Transcriptional Regulator) Benzoyl_CoA->BadR Activates bcr_operon benzoyl-CoA pathway genes (bcrABCD, etc.) BadR->bcr_operon Induces Transcription AadR->bcr_operon Induces Transcription Pathway_Enzymes Pathway Enzymes (e.g., Benzoyl-CoA Reductase) bcr_operon->Pathway_Enzymes Translation

Regulatory logic of the benzoyl-CoA pathway.

Quantitative Data

The following tables summarize the key quantitative data for the initial enzymes of the cyclohex-1,5-diene-1-carbonyl-CoA biosynthesis pathway in Thauera aromatica.

Table 1: Properties of Benzoyl-CoA Reductase from Thauera aromatica

PropertyValueReference
Native Molecular Mass~170 kDa[1]
Subunit Compositionαβγδ (48, 45, 38, 32 kDa)[1]
Iron Content10.8 ± 1.5 mol Fe/mol enzyme[1]
Acid-labile Sulfur Content10.5 ± 1.5 mol S/mol enzyme[1]
Apparent Km (Benzoyl-CoA)15 µM[1]
Apparent Km (ATP)0.6 mM[1]
Specific Activity0.55 µmol min-1 mg-1[1]
Catalytic Number (kcat)1.6 s-1[1]
ATP Hydrolysis Stoichiometry2.8 ± 0.2 ATP per Benzoyl-CoA reduced[7]

Table 2: Properties of Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase from Thauera aromatica

PropertyValueReference
Molecular Mass28 kDa[2]
Substrate SpecificityHighly specific for cyclohex-1,5-diene-1-carbonyl-CoA[2]

Experimental Protocols

Detailed experimental protocols are essential for the study of this pathway. Below are methodologies derived from published literature for the key initial enzymes.

Protocol 1: Spectrophotometric Assay for Benzoyl-CoA Reductase

This assay measures the activity of benzoyl-CoA reductase by monitoring the oxidation of a reduced electron donor spectrophotometrically.

Principle: The reduction of benzoyl-CoA is coupled to the oxidation of a low-potential electron donor, such as reduced methyl viologen or Ti(III) citrate. The decrease in absorbance of the reduced electron donor is measured over time.

Reagents:

  • Anaerobic buffer (e.g., 100 mM Tris-HCl, pH 7.8, with 2 mM DTT)

  • MgCl2

  • ATP

  • Benzoyl-CoA

  • Reduced methyl viologen (or Ti(III) citrate)

  • Enzyme preparation (cell extract or purified enzyme)

Procedure:

  • Prepare all solutions and the spectrophotometer cuvette under strictly anaerobic conditions (e.g., in an anaerobic chamber or using Schlenk techniques).

  • To a sealed, anaerobic cuvette, add the anaerobic buffer, MgCl2, and ATP.

  • Add the reduced electron donor (e.g., methyl viologen reduced with a small amount of sodium dithionite).

  • Initiate the reaction by adding the enzyme preparation and benzoyl-CoA.

  • Immediately monitor the decrease in absorbance at the appropriate wavelength for the chosen electron donor (e.g., 578 nm for reduced methyl viologen).

  • The rate of reaction is calculated from the change in absorbance over time using the molar extinction coefficient of the electron donor.

Reference: This protocol is based on the methods described by Boll & Fuchs (1995)[1].

Protocol 2: Purification of Benzoyl-CoA Reductase from Thauera aromatica

This protocol outlines the steps for the purification of the oxygen-sensitive benzoyl-CoA reductase.

Materials:

  • Thauera aromatica cells grown anaerobically on benzoate.

  • Anaerobic buffers and solutions containing a reducing agent (e.g., 0.25 mM dithionite).

  • Chromatography resins (e.g., anion exchange, hydrophobic interaction, gel filtration).

  • Anaerobic chromatography system.

Procedure:

  • Harvest T. aromatica cells and prepare a cell-free extract by sonication or French press under strictly anaerobic conditions.

  • Perform an initial fractionation of the cell extract, for example, by ammonium sulfate precipitation.

  • Subject the soluble fraction to a series of chromatographic steps in an anaerobic environment. A typical purification scheme might include:

    • Anion exchange chromatography (e.g., Q-Sepharose).

    • Hydrophobic interaction chromatography (e.g., Phenyl-Sepharose).

    • Gel filtration chromatography (e.g., Superdex 200) for final polishing and molecular mass determination.

  • Monitor the enzyme activity at each step using the spectrophotometric assay described in Protocol 1.

  • Pool the active fractions and concentrate the purified enzyme. Store under strictly anaerobic conditions at -80°C.

Reference: This protocol is a generalized procedure based on the purification scheme detailed by Boll & Fuchs (1995)[1].

Protocol 3: Spectrophotometric Assay for Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase

This assay measures the hydration of cyclohex-1,5-diene-1-carbonyl-CoA.

Principle: The hydration of the dienoyl-CoA substrate leads to a change in the UV absorbance spectrum. The reaction can be monitored by the decrease in absorbance at a wavelength where the substrate has a higher extinction coefficient than the product.

Reagents:

  • Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Cyclohex-1,5-diene-1-carbonyl-CoA (substrate)

  • Enzyme preparation

Procedure:

  • Synthesize or obtain the cyclohex-1,5-diene-1-carbonyl-CoA substrate.

  • In a spectrophotometer cuvette, add the buffer and the substrate.

  • Initiate the reaction by adding the enzyme preparation.

  • Monitor the change in absorbance over time at a suitable wavelength (e.g., around 260 nm, where the dienoyl-CoA has a characteristic absorbance).

  • The rate of hydration is calculated from the initial linear rate of absorbance change.

Reference: This assay is based on the methods described for dienoyl-CoA hydratases, as detailed in the study of the T. aromatica enzyme[2].

Experimental Workflows and Signaling Pathways Diagrams

biosynthesis_pathway Benzoyl_CoA Benzoyl-CoA Cyclohex_1_5_diene_CoA Cyclohex-1,5-diene-1-carbonyl-CoA Benzoyl_CoA->Cyclohex_1_5_diene_CoA 2e- + 2H+ 6_Hydroxycyclohex_1_ene_CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Cyclohex_1_5_diene_CoA->6_Hydroxycyclohex_1_ene_CoA + H₂O 6_Oxocyclohex_1_ene_CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA 6_Hydroxycyclohex_1_ene_CoA->6_Oxocyclohex_1_ene_CoA - 2H 3_Hydroxypimelyl_CoA 3-Hydroxypimelyl-CoA 6_Oxocyclohex_1_ene_CoA->3_Hydroxypimelyl_CoA + H₂O (Ring Cleavage) Beta_Oxidation β-Oxidation 3_Hydroxypimelyl_CoA->Beta_Oxidation Benzoyl_CoA_Reductase Benzoyl-CoA Reductase (ATP-dependent) Benzoyl_CoA_Reductase->Cyclohex_1_5_diene_CoA Dienoyl_CoA_Hydratase Dienoyl-CoA Hydratase Dienoyl_CoA_Hydratase->6_Hydroxycyclohex_1_ene_CoA Dehydrogenase 6-Hydroxycyclohex-1-ene-1- carbonyl-CoA Dehydrogenase Dehydrogenase->6_Oxocyclohex_1_ene_CoA Hydrolase Ring-opening Hydrolase Hydrolase->3_Hydroxypimelyl_CoA

Core pathway in Thauera aromatica.

experimental_workflow cluster_purification Enzyme Purification cluster_assay Enzyme Activity Assay Cell_Culture Anaerobic Cell Culture (T. aromatica on benzoate) Cell_Lysis Anaerobic Cell Lysis Cell_Culture->Cell_Lysis Clarification Centrifugation Cell_Lysis->Clarification Chromatography Anaerobic Chromatography (Ion Exchange, HIC, Gel Filtration) Clarification->Chromatography Purified_Enzyme Purified Enzyme Chromatography->Purified_Enzyme Reaction_Initiation Add Enzyme Purified_Enzyme->Reaction_Initiation Assay_Setup Anaerobic Cuvette Setup (Buffer, Cofactors, Substrate) Assay_Setup->Reaction_Initiation Data_Acquisition Spectrophotometric Monitoring Reaction_Initiation->Data_Acquisition Data_Analysis Calculate Specific Activity Data_Acquisition->Data_Analysis

Workflow for enzyme purification and assay.

References

The Enigmatic Role of Cyclohex-1,4-dienecarboxyl-CoA in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a key area of research for bioremediation and industrial biotechnology. Central to this process is the benzoyl-CoA pathway, which funnels a wide array of aromatic molecules into a common set of intermediates. While the canonical pathway involves the reduction of benzoyl-CoA to cyclohexa-1,5-diene-1-carboxyl-CoA, the potential role of its isomer, Cyclohex-1,4-dienecarboxyl-CoA, remains largely uncharacterized. This technical guide provides an in-depth exploration of the established anaerobic benzoyl-CoA pathway, presents quantitative data on its key enzymes, details relevant experimental protocols, and discusses the current, limited understanding of this compound. While direct evidence for a metabolic role of the 1,4-diene isomer is scarce, its enzymatic synthesis has been reported, suggesting it may be a minor product, a transient species, or a synthetic analogue used in research.

Introduction: The Centrality of the Benzoyl-CoA Pathway

In anoxic environments, microorganisms employ a reductive strategy to overcome the chemical stability of the aromatic ring.[1][2] Unlike aerobic pathways that use oxygenases for ring hydroxylation and cleavage, anaerobic degradation converges on the formation of benzoyl-coenzyme A (benzoyl-CoA) as a universal intermediate.[3] The subsequent dearomatization of benzoyl-CoA is the energetic bottleneck of the pathway, a reaction catalyzed by the key enzyme, benzoyl-CoA reductase.[4][5] This guide will dissect the enzymatic steps of this pathway, with a special focus on the nature of the resulting cyclohexadienyl-CoA intermediate.

The Canonical Benzoyl-CoA Degradation Pathway

The most extensively studied anaerobic benzoyl-CoA pathway proceeds through the formation of cyclohexa-1,5-diene-1-carboxyl-CoA. This pathway is well-characterized in denitrifying bacteria such as Thauera aromatica.[1][6][7]

The core steps are as follows:

  • Activation: Aromatic acids like benzoate are activated to their corresponding CoA thioesters. For benzoate, this is catalyzed by benzoate-CoA ligase.[3][8]

  • Reductive Dearomatization: The ATP-dependent benzoyl-CoA reductase catalyzes the two-electron reduction of the aromatic ring to form cyclohexa-1,5-diene-1-carboxyl-CoA .[1][4] This is a biological equivalent of a Birch reduction.[4]

  • Hydration: The newly formed diene is hydrated by cyclohexa-1,5-diene-1-carbonyl-CoA hydratase to yield 6-hydroxycyclohex-1-ene-1-carboxyl-CoA.[6][7]

  • Dehydrogenation: A dehydrogenase oxidizes the hydroxyl group to a keto group, forming 6-oxocyclohex-1-ene-1-carbonyl-CoA.[7]

  • Hydrolytic Ring Opening: The cyclic intermediate is cleaved by a hydrolase, yielding the aliphatic dicarboxylic acid, 3-hydroxypimelyl-CoA.[7]

  • β-Oxidation: The resulting aliphatic chain is further metabolized via a modified β-oxidation pathway to central metabolites like acetyl-CoA.[1][9]

A notable variation exists in the phototrophic bacterium Rhodopseudomonas palustris, where the pathway is proposed to proceed through further reduction to cyclohex-1-ene-1-carboxyl-CoA before subsequent β-oxidation-like steps.[1][10][11]

Benzoyl_CoA_Pathway cluster_activation Activation cluster_core_pathway Core Anaerobic Pathway cluster_final Central Metabolism Benzoate Benzoate BenzoylCoA Benzoyl-CoA Benzoate->BenzoylCoA Benzoate-CoA ligase Diene15 Cyclohexa-1,5-diene- 1-carboxyl-CoA BenzoylCoA->Diene15 Benzoyl-CoA reductase (ATP-dependent) Hydroxyene 6-Hydroxycyclohex-1-ene- 1-carboxyl-CoA Diene15->Hydroxyene Dienoyl-CoA hydratase Oxoene 6-Oxocyclohex-1-ene- 1-carboxyl-CoA Hydroxyene->Oxoene Dehydrogenase RingOpen 3-Hydroxypimelyl-CoA Oxoene->RingOpen Hydrolase (Ring Cleavage) AcetylCoA 3x Acetyl-CoA RingOpen->AcetylCoA β-Oxidation

Fig. 1: The canonical anaerobic benzoyl-CoA degradation pathway as characterized in Thauera aromatica.

The Case of this compound

Direct evidence for a metabolic function of this compound is currently absent from the scientific literature. The vast majority of studies on benzoyl-CoA reductase have identified the 1,5-diene as the product.[1][4][12]

However, a 1997 study by Egland et al. on the anaerobic degradation of benzoate in Rhodopseudomonas palustris reported the enzymatic synthesis of this compound.[13][14] In their work, the compound was prepared for use as a chromatographic standard to help identify intermediates in cell extracts.[14] The synthesis was achieved using a cyclohexanecarboxylate-CoA ligase, indicating that enzymes can recognize and activate the corresponding free acid.[14]

This leaves several possibilities for the role of this isomer:

  • A Minor Byproduct: It could be a minor, off-pathway product of benzoyl-CoA reductase in some organisms or under specific conditions.

  • A Transient Intermediate: It might be a highly transient intermediate that is rapidly converted to another compound, making it difficult to detect.

  • An Experimental Artifact: Its presence could be limited to in vitro assays or specific experimental conditions.

  • A Specialized Pathway: It may be part of a yet-undiscovered, specialized pathway in certain microorganisms.

Without further research, the definitive role of this compound in microbial metabolism remains an open question.

Quantitative Data on Key Pathway Enzymes

Quantitative understanding of enzyme kinetics is crucial for metabolic modeling and drug development. The following tables summarize key data for enzymes in the benzoyl-CoA pathway.

Table 1: Kinetic Properties of Benzoate-CoA Ligases

OrganismSubstrateKm (mM)Vmax (U/mg)NotesReference
Syntrophic mixed cultureBenzoate0.041.05Optimal activity at pH 8.0.[15]
Syntrophic mixed cultureATP0.161.08-[15]
Syntrophic mixed cultureCoenzyme A0.071.05-[15]
Magnetospirillum sp. TS-6Benzoate-13.4 (Specific Activity)Enzyme is a homodimer of ~120 kDa.[8]

Table 2: Kinetic Properties of Benzoyl-CoA Reductase from Thauera aromatica

Substrate/ParameterValueNotesReference
Apparent Km (Benzoyl-CoA)15 µMAssayed with reduced methyl viologen as electron donor.[4]
Apparent Km (ATP)0.6 mM-[4]
Specific Activity0.55 µmol min-1 mg-1Catalytic number of 1.6 s-1.[4]
ATP Hydrolyzed2.3–2.8 per 2e- transferredStoichiometry of ATP hydrolysis to electron transfer.[12]
Subunit Compositionαβγδ (heterotetramer)Contains multiple [4Fe-4S] clusters.[5][12]

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are outlines for key experimental procedures.

Assay for Benzoate-CoA Ligase Activity

This assay measures the formation of benzoyl-CoA from benzoate, ATP, and Coenzyme A. The reaction is typically monitored spectrophotometrically by following the increase in absorbance at a wavelength where the thioester bond of benzoyl-CoA absorbs, or by coupling the reaction to a subsequent enzyme.

Principle: The formation of the thioester bond can be followed directly, or the release of AMP or pyrophosphate can be coupled to other enzymatic assays (e.g., using pyruvate kinase and lactate dehydrogenase to monitor ATP consumption via NADH oxidation at 340 nm).

Typical Reaction Mixture:

  • 100 mM Tris-HCl buffer (pH 8.0)

  • 5 mM MgCl2

  • 2 mM ATP

  • 0.5 mM Coenzyme A

  • 1 mM Benzoate

  • Purified Benzoate-CoA Ligase or cell-free extract

Procedure:

  • Assemble the reaction mixture without the initiating substrate (e.g., benzoate).

  • Pre-incubate at the optimal temperature (e.g., 37°C).

  • Initiate the reaction by adding benzoate.

  • Monitor the change in absorbance over time at the appropriate wavelength.

  • Calculate specific activity based on the molar extinction coefficient of the product and the amount of protein used.

Assay for Benzoyl-CoA Reductase Activity

This assay is challenging due to the extreme oxygen sensitivity of the enzyme and the requirement for a low-potential electron donor.

Principle: The reduction of benzoyl-CoA is monitored by the oxidation of a low-potential artificial electron donor like reduced methyl viologen or Ti(III) citrate. The disappearance of the benzoyl-CoA peak or the appearance of the cyclohexa-1,5-diene-1-carboxyl-CoA peak can be monitored by HPLC.

Typical Reaction Mixture (performed under strict anoxic conditions):

  • 100 mM MOPS buffer (pH 7.2)

  • 10 mM MgCl2

  • 5 mM ATP

  • 2 mM Dithiothreitol (DTT)

  • 0.5 mM Benzoyl-CoA

  • 1 mM Reduced Methyl Viologen (or Ti(III) citrate)

  • Purified Benzoyl-CoA Reductase

Procedure:

  • All buffers and solutions must be made anoxic by purging with N2 or Ar gas. All manipulations are performed in an anaerobic glove box.

  • The electron donor (e.g., methyl viologen) is reduced immediately prior to use (e.g., with a small amount of sodium dithionite).

  • The reaction is assembled and initiated by the addition of the enzyme.

  • The reaction is incubated for a set time at the optimal temperature.

  • The reaction is quenched (e.g., with acid) and analyzed by reverse-phase HPLC to quantify substrate consumption and product formation.

Experimental_Workflow cluster_prep Preparation (Anaerobic) cluster_reaction Reaction cluster_analysis Analysis AnoxicBuffer Prepare Anoxic Buffers and Reagents AssembleMix Assemble Reaction Mix (Substrates, ATP, MgCl2) AnoxicBuffer->AssembleMix ReduceDonor Reduce Electron Donor (e.g., Methyl Viologen) ReduceDonor->AssembleMix AddEnzyme Initiate with Benzoyl-CoA Reductase AssembleMix->AddEnzyme Incubate Incubate at 30-37°C AddEnzyme->Incubate Quench Quench Reaction (e.g., add acid) Incubate->Quench HPLC Analyze by HPLC Quench->HPLC Quantify Quantify Substrate/Product HPLC->Quantify

Fig. 2: General experimental workflow for the anaerobic assay of benzoyl-CoA reductase.

Conclusion and Future Directions

The anaerobic benzoyl-CoA pathway is a masterful example of microbial adaptation to challenging environments. While the core pathway proceeding via cyclohexa-1,5-diene-1-carboxyl-CoA is well-established, the specific role of the this compound isomer remains a compelling mystery. Its confirmed enzymatic synthesis warrants further investigation to determine if it is a metabolic dead-end, a minor byproduct, or an intermediate in a novel branch of aromatic metabolism.

Future research should focus on:

  • Product Analysis: Detailed analysis of the products of benzoyl-CoA reductases from a wider range of microorganisms to search for the 1,4-diene isomer.

  • Isomerase Screening: Searching for enzymes that could potentially isomerize the 1,5-diene to the 1,4-diene.

  • In Vivo Metabolomics: Using advanced metabolomics techniques to probe for the presence of this compound in anaerobically grown, benzoate-degrading cultures.

Elucidating the complete metabolic landscape of benzoyl-CoA degradation, including the potential roles of minor isomers, will provide a more comprehensive understanding of this vital biogeochemical pathway and could unveil new enzymatic targets for bioremediation and synthetic biology applications.

References

The Discovery of Cyclohex-1,4-dienecarboxyl-CoA in Anaerobic Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a key area of research for bioremediation and industrial biotechnology. Central to these pathways is the activation of aromatic molecules to their coenzyme A (CoA) thioesters, followed by reductive dearomatization. This technical guide provides an in-depth exploration of the discovery and characterization of a key, yet often overlooked, intermediate: Cyclohex-1,4-dienecarboxyl-CoA. Primarily focusing on the phototrophic bacterium Rhodopseudomonas palustris, this document details the experimental evidence for its existence, the analytical methods for its detection, and its role in the broader context of anaerobic metabolism. This guide is intended to serve as a comprehensive resource, providing detailed experimental protocols and conceptual frameworks to aid researchers in this field.

Introduction

The microbial degradation of aromatic compounds in the absence of oxygen is a thermodynamically challenging process that has evolved a diverse array of biochemical strategies. A common theme in these pathways is the initial conversion of various aromatic substrates to a central intermediate, benzoyl-CoA. The subsequent dearomatization of benzoyl-CoA is a crucial step, and different anaerobic bacteria employ distinct enzymatic machinery and produce different initial reduced intermediates.

While cyclohexa-1,5-diene-1-carbonyl-CoA is a well-characterized intermediate in the benzoyl-CoA degradation pathway of many anaerobic bacteria, such as Thauera aromatica, early research into the metabolism of Rhodopseudomonas palustris pointed towards a different set of initial reduction products. This guide focuses on the discovery and analysis of one of these key intermediates, this compound, a crucial component of the unique anaerobic benzoate degradation pathway in R. palustris.

The Discovery in Rhodopseudomonas palustris

The initial evidence for the involvement of cyclohexadienecarboxylates as intermediates in the anaerobic degradation of benzoate by Rhodopseudomonas palustris emerged from studies analyzing extracts of cells grown on benzoate.

Identification of Cyclohexadienecarboxylates

In a seminal 1992 study, Gibson and Gibson examined alkali-treated extracts of R. palustris that were growing photosynthetically on benzoate.[1][2] Using gas chromatography-mass spectrometry (GC-MS), they detected the presence of two cyclic dienes: cyclohexa-2,5-diene-1-carboxylate and cyclohexa-1,4-diene-1-carboxylate .[1][2] This finding was significant as it suggested that these compounds, likely in their coenzyme A ester forms, were the initial products of benzoyl-CoA reduction in this organism.[1][2] Further supporting this, both of these cyclic dienes were able to support the growth of R. palustris as effectively as benzoate itself.[1][2]

Confirmation as a CoA Ester

Subsequent research on the genetic determinants of anaerobic benzoate degradation in R. palustris provided further evidence for the role of this compound. A large gene cluster, termed the bad (benzoate degradation) cluster, was identified. Within this cluster, the genes badDEFG were proposed to encode the subunits of benzoyl-CoA reductase, the enzyme responsible for the initial dearomatization.

Crucially, experiments involving thin-layer chromatography (TLC) demonstrated that an enzymatically prepared standard of This compound had a lower retention factor (Rf) than benzoyl-CoA, indicating it was a distinct and less polar compound. This provided direct evidence for the existence of the CoA-esterified form of the detected cyclohexadienecarboxylate.

Metabolic Pathway

The discovery of this compound helped to differentiate the anaerobic benzoate degradation pathway in Rhodopseudomonas palustris from that of other well-studied anaerobes like Thauera aromatica.

Benzoyl_CoA_Pathway_RP Benzoate Benzoate Benzoyl_CoA Benzoyl-CoA Benzoate->Benzoyl_CoA badA (CoA Ligase) CH14DC_CoA This compound Benzoyl_CoA->CH14DC_CoA badDEFG (Benzoyl-CoA Reductase) Further_Intermediates Further Reduced Intermediates CH14DC_CoA->Further_Intermediates Ring_Cleavage Ring Cleavage Further_Intermediates->Ring_Cleavage Central_Metabolism Central Metabolism Ring_Cleavage->Central_Metabolism

Caption: Anaerobic benzoate degradation pathway in Rhodopseudomonas palustris.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of this compound.

Extraction of Intermediates from R. palustris**

This protocol is adapted from the methods described by Gibson and Gibson (1992).[1][2]

Objective: To extract partially reduced benzoate derivatives from R. palustris cells for subsequent analysis.

Materials:

  • Rhodopseudomonas palustris culture grown anaerobically on benzoate.

  • Centrifuge and centrifuge tubes.

  • Alkaline methanol (1 M KOH in methanol).

  • Diethyl ether.

  • Anhydrous sodium sulfate.

  • Concentrator (e.g., rotary evaporator or nitrogen stream).

  • GC-MS system.

Procedure:

  • Harvest R. palustris cells from the culture by centrifugation.

  • Resuspend the cell pellet in a small volume of alkaline methanol. This step serves to both lyse the cells and hydrolyze the CoA esters to their corresponding free acids.

  • Incubate the suspension at room temperature for at least 1 hour.

  • Acidify the mixture with HCl to a pH below 2.

  • Extract the aqueous phase three times with equal volumes of diethyl ether.

  • Pool the ether extracts and dry over anhydrous sodium sulfate.

  • Concentrate the dried ether extract to a small volume prior to GC-MS analysis.

Extraction_Workflow Start R. palustris cells grown on benzoate Centrifuge Centrifugation to harvest cells Start->Centrifuge Lyse Resuspend in alkaline methanol (hydrolysis of CoA esters) Centrifuge->Lyse Extract Acidify and extract with diethyl ether Lyse->Extract Dry_Concentrate Dry and concentrate the ether extract Extract->Dry_Concentrate Analyze GC-MS Analysis Dry_Concentrate->Analyze

Caption: Workflow for the extraction of cyclohexadienecarboxylates.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify cyclohexadienecarboxylates in the prepared extracts.

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer.

  • A suitable capillary column for separating organic acids (e.g., a polar, bonded-phase column).

GC Conditions (Representative):

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Hold at 250°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions (Representative):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Data Analysis:

  • Identification of peaks corresponding to cyclohexa-1,4-diene-1-carboxylate is achieved by comparing the mass spectra with that of an authentic standard or by detailed interpretation of the fragmentation pattern.

Thin-Layer Chromatography (TLC) of CoA Esters

Objective: To separate benzoyl-CoA and this compound.

Materials:

  • Silica gel TLC plates.

  • Developing chamber.

  • Mobile phase: A mixture of butanol, acetic acid, and water (e.g., in a 5:2:3 ratio).

  • UV lamp for visualization.

Procedure:

  • Spot the samples (cell extracts containing CoA esters and standards) onto the baseline of the TLC plate.

  • Place the plate in a developing chamber pre-saturated with the mobile phase.

  • Allow the solvent front to migrate up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp (CoA esters absorb UV light).

  • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

Expected Results:

  • This compound will have a lower Rf value than benzoyl-CoA, indicating it is less polar.

Enzymatic Synthesis of this compound

Objective: To produce a standard of this compound for analytical purposes. This protocol utilizes a broad-specificity acyl-CoA ligase.

Materials:

  • Cyclohex-1,4-dienecarboxylic acid.

  • Coenzyme A (lithium salt).

  • ATP (disodium salt).

  • Acyl-CoA ligase (e.g., from Pseudomonas sp.).

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 2 mM DTT).

Procedure:

  • Set up the reaction mixture containing the reaction buffer, cyclohex-1,4-dienecarboxylic acid, Coenzyme A, and ATP.

  • Initiate the reaction by adding the acyl-CoA ligase.

  • Incubate at the optimal temperature for the enzyme (e.g., 30°C) for 1-2 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Purify the resulting this compound using solid-phase extraction or preparative HPLC.

Quantitative Data

To date, there is a limited amount of published quantitative data specifically on the intracellular concentrations of this compound in Rhodopseudomonas palustris. However, relative quantification can be achieved through the analytical methods described above. The following table provides a conceptual framework for presenting such data.

CompoundRelative Abundance (Peak Area) in Benzoate-Grown CellsRelative Abundance (Peak Area) in Succinate-Grown Cells
Benzoate++++-
Cyclohexa-1,4-diene-1-carboxylate++-
Cyclohexa-2,5-diene-1-carboxylate+-
This table is illustrative and intended to show the expected relative abundance based on published findings. "+" indicates presence, "-" indicates absence or below detection limit.

Conclusion and Future Perspectives

The discovery of this compound as an intermediate in the anaerobic degradation of benzoate by Rhodopseudomonas palustris was a pivotal moment in understanding the diversity of microbial aromatic catabolism. It highlighted that even for a central metabolic pathway, different microorganisms have evolved unique enzymatic solutions.

For researchers and drug development professionals, a thorough understanding of these pathways is crucial. The enzymes involved, such as the benzoyl-CoA reductase from R. palustris, represent potential targets for the development of novel antimicrobial agents, particularly for bacteria that utilize these pathways for survival in anaerobic environments. Furthermore, the elucidation of these metabolic routes opens up possibilities for metabolic engineering, where these pathways could be harnessed for the bioremediation of aromatic pollutants or the production of valuable biofuels and biochemicals from renewable aromatic feedstocks like lignin.

Future research should focus on obtaining precise quantitative data on the flux through this pathway and the intracellular concentrations of its intermediates. The development of more sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) tailored for CoA esters, will be instrumental in this endeavor. Additionally, further characterization of the enzymes involved, including their kinetics and substrate specificities, will provide a more complete picture of this fascinating metabolic capability. This technical guide provides the foundational knowledge and experimental framework to support these future investigations.

References

A Technical Guide to Cyclohex-1,4-dienecarboxyl-CoA: A Pivotal Metabolite in Anaerobic Benzoate Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The anaerobic degradation of aromatic compounds is a critical biogeochemical process, with benzoate serving as a central intermediate. The conversion of benzoate to aliphatic products proceeds via the benzoyl-CoA pathway, a metabolic route that hinges on the challenging dearomatization of the stable benzene ring. This technical guide provides an in-depth examination of Cyclohex-1,4-dienecarboxyl-CoA and its isomers, which are the immediate products of this ring reduction. We will explore the enzymatic steps leading to and succeeding its formation, compare the divergent pathways in model organisms, present key quantitative data, detail relevant experimental protocols, and illustrate the complex regulatory networks that govern this vital pathway.

Introduction: The Centrality of Benzoate and Benzoyl-CoA

Under anoxic conditions, a wide array of aromatic compounds, including pollutants and lignin derivatives, are channeled into a common metabolic funnel, converging on the formation of benzoate.[1][2][3] The first committed step in its degradation is the activation of benzoate to its coenzyme A (CoA) thioester, benzoyl-CoA, a reaction catalyzed by benzoate-CoA ligase.[2][4][5] This activation prepares the aromatic ring for the energetically demanding process of reductive dearomatization. The product of this reduction, a cyclohexadienecarboxyl-CoA, represents the crucial transition from an aromatic to an alicyclic scaffold, paving the way for subsequent ring cleavage and metabolism. While cyclohexa-1,5-diene-1-carbonyl-CoA is the most frequently cited product, its isomer, this compound, is also implicated, and the exact nature of the initial dienoyl-CoA intermediate can be uncertain.[6]

The Anaerobic Benzoyl-CoA Degradation Pathway

The anaerobic breakdown of benzoyl-CoA is a multi-step enzymatic process that varies between different bacterial species, most notably between the denitrifying bacterium Thauera aromatica and the phototrophic bacterium Rhodopseudomonas palustris.[1][7][8]

Step 1: Activation of Benzoate

The pathway is initiated by an ATP-dependent reaction where benzoate-CoA ligase (EC 6.2.1.25) forms benzoyl-CoA.[4][9] This enzyme is typically inducible by benzoate and, in some organisms like T. aromatica, a single ligase serves both anaerobic and aerobic degradation pathways.[9][10]

Step 2: Reductive Dearomatization

This is the hallmark reaction of the pathway, catalyzed by the class I benzoyl-CoA reductase (BCR), a highly oxygen-sensitive, multi-subunit enzyme.[11][12][13] The reaction involves a two-electron reduction of the aromatic ring, a process analogous to a chemical Birch reduction, which is coupled to the hydrolysis of two ATP molecules.[11][12] The electron donor is a low-potential ferredoxin.[7]

The product is a cyclohexadienecarboxyl-CoA. While often depicted as cyclohexa-1,5-diene-1-carbonyl-CoA, it is plausible that a mixture of isomers, including this compound, is formed.[6][12][14] For the remainder of this guide, "cyclohexadienecarboxyl-CoA" will refer to this initial product.

Step 3: Divergent Fates of Cyclohexadienecarboxyl-CoA

Following dearomatization, the metabolic routes diverge:

  • In Thauera aromatica : The cyclohexadienecarboxyl-CoA is hydrated by cyclohexa-1,5-diene-1-carbonyl-CoA hydratase, which adds water to one of the double bonds to form 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[7][15]

  • In Rhodopseudomonas palustris : The pathway proceeds through a second reductive step, likely yielding cyclohex-1-ene-1-carboxyl-CoA as the next stable intermediate.[7][8]

This divergence is supported by genetic analyses, which show that the two organisms possess different sets of genes for downstream processing.[7]

Step 4: β-Oxidation-like Reactions and Ring Cleavage

The alicyclic intermediates are further metabolized through a series of reactions that bear a strong resemblance to the β-oxidation of fatty acids, involving hydratases, dehydrogenases, and ultimately, a hydrolase for ring cleavage.[6][16] In R. palustris, for example, cyclohex-1-ene-1-carboxyl-CoA is hydrated to 2-hydroxycyclohexanecarboxyl-CoA, oxidized to 2-ketocyclohexanecarboxyl-CoA, and then hydrolytically cleaved to yield pimelyl-CoA.[6][8] Pimelyl-CoA is then degraded via β-oxidation to acetyl-CoA and CO2.[7]

Mandatory Visualization 1: Anaerobic Benzoate Degradation Pathways

Benzoyl_CoA_Pathway sub sub enzyme enzyme path_label path_label Benzoate Benzoate BenzoylCoA Benzoyl-CoA Benzoate->BenzoylCoA Benzoate-CoA Ligase + ATP, + CoA-SH DienoylCoA Cyclohex-1,5-dienecarboxyl-CoA (or Isomers, e.g., 1,4-diene) BenzoylCoA->DienoylCoA Benzoyl-CoA Reductase + 2e-, + 2 ATP branch_point DienoylCoA->branch_point HydroxycyclohexeneCoA 6-Hydroxycyclohex-1-ene- 1-carboxyl-CoA branch_point->HydroxycyclohexeneCoA Hydratase CyclohexeneCoA Cyclohex-1-ene- 1-carboxyl-CoA branch_point->CyclohexeneCoA Reductase (?) T_aromatica_label Thauera aromatica PimelylCoA_T ... -> 3-Hydroxypimelyl-CoA HydroxycyclohexeneCoA->PimelylCoA_T Dehydrogenase, Ring Cleavage FinalProducts 3 Acetyl-CoA + CO₂ PimelylCoA_T->FinalProducts R_palustris_label Rhodopseudomonas palustris PimelylCoA_R ... -> Pimelyl-CoA CyclohexeneCoA->PimelylCoA_R Hydratase, Dehydrogenase, Ring Cleavage PimelylCoA_R->FinalProducts

Divergent anaerobic benzoate degradation pathways.

Quantitative Data on Key Enzymes

The study of anaerobic benzoate metabolism has yielded quantitative data for several key enzymes, primarily from Thauera aromatica. These data are crucial for understanding the pathway's kinetics and energetic requirements.

Table 1: Properties of Benzoate-CoA Ligase

Parameter Organism Value Reference
Native MW T. aromatica 57 kDa (monomer) [9][10]
Substrates T. aromatica Benzoate, 2-Aminobenzoate [9][10]

| Specificity | T. aromatica | Vmax/Km for 2-aminobenzoate is 15x lower than for benzoate |[10] |

Table 2: Properties and Kinetics of Benzoyl-CoA Reductase (BCR)

Parameter Organism Value Reference
Architecture T. aromatica αβγδ heterotetramer [17]
Cofactors T. aromatica ~11 Fe, ~11 S (per mol) [13]
Stoichiometry T. aromatica 2-4 ATP hydrolyzed per 2e⁻ transferred [13]
Specific Activity T. aromatica 0.55 µmol min⁻¹ mg⁻¹ (with methyl viologen) [13]
K_m (Benzoyl-CoA) T. aromatica 15 µM [13]
K_m (ATP) T. aromatica 0.6 mM [13]

| K_m (Hydroxylamine) | T. aromatica | 0.15 mM |[13] |

Regulation of the Pathway in Rhodopseudomonas palustris

The expression of benzoate degradation genes is tightly controlled to prevent the wasteful synthesis of oxygen-sensitive enzymes and to respond to the availability of aromatic substrates. In R. palustris, a well-studied model, this regulation involves a network of transcriptional regulators.

  • AadR: A member of the Fnr family of regulators, AadR activates the expression of the badDEFG operon (encoding benzoyl-CoA reductase) in response to anaerobiosis.[18]

  • BadR: A member of the MarR family, BadR acts as a positive regulator, further increasing expression in the presence of benzoate. It is thought that benzoyl-CoA is the effector molecule that BadR responds to.[18]

  • BadM: This protein acts as a transcriptional repressor of the bad genes. Its repression is relieved in the presence of benzoate or its derivatives, preventing enzyme synthesis when the substrate is absent.[19]

A double mutant lacking both badR and aadR is completely unable to grow on benzoate, highlighting the essential roles of these activators.[18] The interplay of these regulators ensures that the energetically expensive benzoyl-CoA reductase is only produced under anaerobic conditions and when an appropriate aromatic substrate is available.[18][19]

Mandatory Visualization 2: Regulatory Logic in R. palustris

Regulation_Logic cluster_regulators Regulators cluster_signals Environmental Signals Anoxia Anoxia (No O₂) AadR AadR (Activator) Anoxia->AadR activates Benzoate Benzoate BenzoylCoA Benzoyl-CoA Benzoate->BenzoylCoA BadR BadR (Activator) BenzoylCoA->BadR activates BadM BadM (Repressor) BenzoylCoA->BadM inactivates bad_operon badDEFGAB Operon (BCR genes) AadR->bad_operon + BadR->bad_operon + BadM->bad_operon BCR_synthesis Benzoyl-CoA Reductase Synthesis bad_operon->BCR_synthesis Workflow_CoA culture 1. Bacterial Culture (Anaerobic Growth on Benzoate) harvest 2. Rapid Cell Harvesting (Centrifugation) culture->harvest quench 3. Metabolic Quenching & Cell Lysis (e.g., Cold Methanol, Bead Beating) harvest->quench extract 4. Supernatant Collection (Contains CoA Esters) quench->extract spe 5. Solid-Phase Extraction (Optional Enrichment) extract->spe analysis 6. UPLC-MS/MS Analysis (Separation & Detection) extract->analysis Direct Injection spe->analysis data 7. Data Processing (Integration & Quantification) analysis->data result Result: Concentration of Cyclohexadienecarboxyl-CoA data->result

References

An In-depth Technical Guide to the Structural Analysis of Cyclohex-1,4-dienecarboxyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the structural characteristics, analytical methodologies, and biochemical context of Cyclohex-1,4-dienecarboxyl-CoA. Given the absence of an experimentally determined three-dimensional structure in publicly available literature, this document compiles predicted structural data based on known values for its constituent parts. It further details the experimental protocols that would be employed for its definitive structural elucidation and characterization.

Introduction

This compound is a pivotal intermediate in the anaerobic metabolism of aromatic compounds in various microorganisms. It is notably involved in the benzoyl-CoA pathway, a central route for the degradation of benzoate and related molecules. Understanding the precise structure of this coenzyme A thioester is crucial for elucidating the mechanisms of the enzymes that act upon it and for potential applications in bioremediation and synthetic biology. This guide serves as a technical resource for researchers engaged in the study of this molecule and its associated metabolic pathways.

Predicted Structural Data

While a definitive crystal structure for this compound is not available, its structural parameters can be predicted with reasonable accuracy by combining known data from its constituent moieties: the cyclohexa-1,4-diene ring, the carboxyl group, and the coenzyme A molecule, particularly the thioester linkage. The cyclohexa-1,4-diene ring is a non-planar six-membered ring containing two non-conjugated double bonds.

Table 1: Predicted Bond Lengths and Angles for this compound

ParameterAtom Pair/TripletPredicted ValueNotes
Bond Lengths (Å)
C=C (diene)C1=C2, C4=C5~1.34 ÅTypical length for a carbon-carbon double bond in a cyclic system.
C-C (diene)C2-C3, C6-C1~1.50 ÅLength of a carbon-carbon single bond adjacent to a double bond.
C-C (saturated)C3-C4, C5-C6~1.53 ÅTypical length for a sp3-sp3 carbon-carbon single bond.
C-H (vinylic)C1-H, C2-H, C4-H, C5-H~1.08 ÅStandard length for a C(sp2)-H bond.
C-H (allylic)C3-H, C6-H~1.09 ÅStandard length for a C(sp3)-H bond.
C-C (carboxyl)C1-C(O)~1.49 ÅSingle bond between a vinylic carbon and a carbonyl carbon.
C=O (carbonyl)C(O)=O~1.23 ÅStandard length for a carbonyl double bond.
C-S (thioester)C(O)-S~1.80 ÅCharacteristic length of a thioester C-S bond.
S-C (CoA)S-CH2~1.82 ÅSingle bond between sulfur and the pantetheine moiety of CoA.
Bond Angles (°)
C=C-C (diene ring)C6-C1-C2, C1-C2-C3~122°Angles involving sp2 hybridized carbons in a non-aromatic ring.
C-C-C (diene ring)C2-C3-C4, C5-C6-C1~112°Angles involving sp3 hybridized carbons in a non-planar six-membered ring.
C=C-C(O)C2-C1-C(O)~120°Expected angle for substituents on a double-bonded carbon.
C-C(O)-SC1-C(O)-S~115°Angle around the carbonyl carbon of the thioester.
C(O)-S-CC(O)-S-CH2~100°Angle around the sulfur atom of the thioester.
H-C-H (allylic)H-C3-H, H-C6-H~109.5°Tetrahedral angle for sp3 hybridized carbons.

Note: These values are estimations based on standard bond lengths and angles from similar molecules and may vary in the actual structure due to steric and electronic effects.

Experimental Protocols for Structural Elucidation

The definitive structural analysis of this compound would involve a combination of synthesis, purification, and spectroscopic techniques.

Synthesis and Purification

Protocol for Enzymatic or Chemical Synthesis:

  • Enzymatic Synthesis: this compound can be synthesized enzymatically from benzoyl-CoA using benzoyl-CoA reductase. The reaction mixture would typically contain benzoyl-CoA, the purified reductase, an appropriate electron donor (e.g., reduced ferredoxin), and ATP in a suitable buffer system. The reaction progress can be monitored by HPLC.

  • Chemical Synthesis: A possible chemical synthesis route involves the activation of cyclohex-1,4-dienecarboxylic acid to its corresponding acyl chloride or other activated form, followed by reaction with coenzyme A in an appropriate solvent system.

  • Purification: The synthesized this compound can be purified using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically effective for separating CoA esters. The mobile phase would consist of a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile. The elution of the target compound can be monitored by UV absorbance, typically around 260 nm (due to the adenine moiety of CoA).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Protocol for LC-MS/MS Analysis:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

  • Chromatography: A C18 reversed-phase column with a gradient elution using a mobile phase of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for acyl-CoA compounds.

  • MS1 Analysis: A full scan in MS1 mode will be performed to determine the accurate mass of the parent ion of this compound (expected m/z).

  • MS/MS Analysis (Tandem MS): The parent ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed.

    • Expected Fragmentation Pattern: Acyl-CoA esters exhibit characteristic fragmentation patterns. A common fragmentation involves the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da). Another characteristic fragment ion corresponds to the pantetheine phosphate portion of the molecule. The specific fragmentation of the cyclohex-1,4-dienecarboxyl acyl group will provide further structural confirmation.[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure and Connectivity

Protocol for 1D and 2D NMR Spectroscopy:

  • Sample Preparation: A purified and lyophilized sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or deuterated methanol).

  • 1D NMR:

    • ¹H NMR: Provides information on the number and chemical environment of protons. The spectrum is expected to show signals for the vinylic and allylic protons of the cyclohexadiene ring, as well as signals from the coenzyme A moiety.

    • ¹³C NMR: Provides information on the carbon skeleton. Signals corresponding to the sp² and sp³ carbons of the ring, the carbonyl carbon, and the carbons of CoA are expected.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, which helps to establish the connectivity of the protons within the cyclohexadiene ring and the pantetheine arm of CoA.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for confirming the connectivity across the thioester bond and the attachment of the carboxyl-CoA group to the ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the three-dimensional conformation of the molecule in solution.

Visualizations

Workflow for Structural Analysis

The following diagram illustrates a logical workflow for the comprehensive structural analysis of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation synthesis Enzymatic or Chemical Synthesis purification HPLC Purification synthesis->purification ms LC-MS/MS Analysis purification->ms nmr NMR Spectroscopy (1D & 2D) purification->nmr mw_frag Molecular Weight & Fragmentation ms->mw_frag connectivity Connectivity & 3D Conformation nmr->connectivity structure Final Structure Elucidation mw_frag->structure connectivity->structure

Caption: Workflow for the structural elucidation of this compound.

Enzymatic Context: The Benzoyl-CoA Pathway

This compound is an intermediate in the anaerobic degradation of benzoate. The following diagram depicts a simplified enzymatic pathway involving this molecule.

G benzoyl_coa Benzoyl-CoA enzyme1 Benzoyl-CoA reductase benzoyl_coa->enzyme1 2 ATP -> 2 ADP + 2 Pi 2e- dienoyl_coa Cyclohexa-1,5-diene-1-carbonyl-CoA enzyme2 Dienoyl-CoA hydratase dienoyl_coa->enzyme2 + H2O enoyl_coa Cyclohex-1-ene-1-carbonyl-CoA hydroxy_coa 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA enzyme3 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase hydroxy_coa->enzyme3 NAD+ -> NADH + H+ further_degradation Further Degradation (Ring Cleavage) enzyme1->dienoyl_coa enzyme2->hydroxy_coa enzyme3->further_degradation

Caption: Simplified enzymatic pathway of anaerobic benzoate degradation.

Note: The exact pathway can vary between different microorganisms. For instance, in some bacteria, Cyclohexa-1,5-diene-1-carbonyl-CoA is an intermediate that can be isomerized or further reduced.[6][7][8][9]

Conclusion

While the definitive three-dimensional structure of this compound remains to be experimentally determined, this guide provides a robust framework for its structural analysis. The predicted structural data, based on established chemical principles, offers a valuable starting point for researchers. The detailed experimental protocols for synthesis, purification, mass spectrometry, and NMR spectroscopy outline a clear path for the complete characterization of this important metabolic intermediate. A thorough understanding of its structure is essential for advancing our knowledge of anaerobic aromatic degradation pathways and for harnessing these biological systems for biotechnological applications.

References

An In-depth Technical Guide to the Chemical Properties of Cyclohex-1,4-dienecarboxyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Cyclohex-1,4-dienecarboxyl-CoA, a key intermediate in the microbial metabolism of aromatic compounds. This document details its physicochemical characteristics, stability, and reactivity, and provides insights into its synthesis and enzymatic interactions. The information presented herein is intended to support research and development efforts in metabolic engineering, drug discovery, and synthetic biology.

Core Chemical Properties

This compound is a thioester derivative of coenzyme A and cyclohex-1,4-diene-1-carboxylic acid. As an acyl-CoA, it possesses a high-energy thioester bond, making it a reactive intermediate in biochemical pathways.

PropertyValueSource
Molecular Formula C₂₈H₄₀N₇O₁₇P₃SVendor Data
Molecular Weight 871.64 g/mol Vendor Data
Appearance White to off-white powder (predicted)Inferred
Solubility Soluble in aqueous buffersInferred from acyl-CoA properties
pKa (Thiol) ~9.6 (for Coenzyme A)General Biochemical Data

Synthesis and Purification

Experimental Protocol: General Synthesis of Acyl-CoA Esters

This protocol is adapted from general methods for synthesizing acyl-CoA esters from carboxylic acids.

Materials:

  • Cyclohex-1,4-diene-1-carboxylic acid

  • Coenzyme A trilithium salt

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous triethylamine (TEA)

  • Diethyl ether

  • Aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • HPLC system for purification

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve cyclohex-1,4-diene-1-carboxylic acid in anhydrous THF.

    • Add 1.1 equivalents of CDI and stir at room temperature for 1-2 hours to form the acyl-imidazolide intermediate.

    • Monitor the reaction by thin-layer chromatography (TLC).

  • Thioester Formation:

    • In a separate flask, dissolve coenzyme A trilithium salt in an aqueous buffer.

    • Slowly add the acyl-imidazolide solution from step 1 to the coenzyme A solution with vigorous stirring.

    • Maintain the pH of the reaction mixture between 7.0 and 8.0 by adding small amounts of TEA as needed.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Purification:

    • Quench the reaction by adding a small amount of a thiol-scavenging agent.

    • Wash the reaction mixture with diethyl ether to remove unreacted starting materials and byproducts.

    • Purify the aqueous phase containing this compound by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

    • Lyophilize the collected fractions to obtain the purified product.

Logical Workflow for Synthesis and Purification:

G cluster_activation Activation cluster_thioester Thioester Formation cluster_purification Purification A Cyclohex-1,4-diene-1-carboxylic acid C Acyl-imidazolide intermediate A->C Reaction B CDI in THF B->C Reagent E Crude this compound C->E Reaction D Coenzyme A in buffer D->E Substrate F RP-HPLC E->F G Lyophilization F->G H Pure Product G->H

Caption: Workflow for the synthesis of this compound.

Stability and Reactivity

The stability of this compound is primarily dictated by the high-energy thioester bond and the reactivity of the cyclohexadiene ring.

Thioester Bond Stability

Thioesters are susceptible to hydrolysis, particularly at alkaline pH. Under physiological conditions (pH ~7.4), the half-life of acyl-CoA thioesters can vary, but they are generally more stable than their corresponding oxygen esters to hydrolysis.

ConditionPredicted Stability
Acidic pH (pH < 4) Relatively stable to hydrolysis
Neutral pH (pH 7-8) Moderate stability, susceptible to enzymatic hydrolysis
Alkaline pH (pH > 9) Prone to chemical hydrolysis
Cyclohexadiene Ring Reactivity

The cyclohexadiene ring in this compound is prone to oxidation and rearrangement reactions. The presence of two double bonds makes it a potential substrate for various enzymes, including isomerases and dehydrogenases. The 1,4-diene system is less stable than the conjugated 1,3-diene system, and isomerization can occur under certain conditions.

Role in Metabolic Pathways

This compound is an intermediate in the anaerobic degradation of benzoate in some bacteria.[1] This pathway is crucial for the microbial breakdown of aromatic compounds in anoxic environments.

Proposed Benzoate Degradation Pathway

The following diagram illustrates the proposed metabolic fate of this compound in the context of benzoate degradation.

G Benzoate Benzoate Benzoyl_CoA Benzoyl_CoA Benzoate->Benzoyl_CoA Benzoate-CoA ligase Cyclohex_1_5_diene_carboxyl_CoA Cyclohex-1,5-diene-1-carboxyl-CoA Benzoyl_CoA->Cyclohex_1_5_diene_carboxyl_CoA Benzoyl-CoA reductase Cyclohex_1_4_dienecarboxyl_CoA This compound Cyclohex_1_5_diene_carboxyl_CoA->Cyclohex_1_4_dienecarboxyl_CoA Isomerase (putative) _3_Hydroxypimeloyl_CoA 3-Hydroxypimeloyl-CoA Cyclohex_1_4_dienecarboxyl_CoA->_3_Hydroxypimeloyl_CoA Hydratase/Dehydrogenase Beta_Oxidation β-Oxidation _3_Hydroxypimeloyl_CoA->Beta_Oxidation

Caption: Proposed metabolic pathway involving this compound.

Enzymatic Reactions

Several enzymes are predicted to interact with this compound, facilitating its conversion in metabolic pathways.

Enzyme ClassPutative Reaction
Isomerases Catalyze the isomerization of the 1,4-diene to a more stable 1,3- or 1,5-diene.
Hydratases Catalyze the addition of water across one of the double bonds.
Dehydrogenases Catalyze the oxidation of the cyclohexadiene ring, potentially leading to aromatization.
Experimental Protocol: General Enzymatic Assay

This protocol provides a general framework for assaying the activity of an enzyme that utilizes this compound as a substrate.

Materials:

  • Purified enzyme of interest

  • This compound

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Cofactors (if required, e.g., NAD⁺, NADP⁺)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • HPLC or spectrophotometer for product detection

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, cofactors, and a known concentration of this compound.

    • Pre-incubate the mixture at the optimal temperature for the enzyme.

  • Initiation and Monitoring:

    • Initiate the reaction by adding the purified enzyme.

    • Monitor the reaction by either:

      • Continuous spectrophotometric assay: If the reaction produces or consumes a chromophoric species (e.g., NADH), monitor the change in absorbance at the appropriate wavelength (e.g., 340 nm for NADH).

      • Discontinuous (HPLC-based) assay: At specific time points, withdraw aliquots of the reaction mixture and quench the reaction with the quenching solution. Analyze the quenched samples by HPLC to quantify the consumption of the substrate and the formation of the product.

  • Data Analysis:

    • Calculate the initial reaction rate from the linear portion of the progress curve.

    • Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration.

Assay Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A Buffer + Cofactors C Reaction Mixture A->C B Substrate B->C D Add Enzyme C->D E Incubate D->E F Quench Reaction E->F G HPLC/Spectrophotometry F->G H Data Analysis G->H

Caption: General workflow for an enzymatic assay.

Conclusion

This compound is a chemically reactive and metabolically significant intermediate. Understanding its properties is essential for elucidating the microbial degradation of aromatic compounds and for the development of novel biocatalytic processes. This guide provides a foundational understanding of its chemistry, synthesis, and biological role, serving as a valuable resource for the scientific community. Further research is warranted to fully characterize its spectroscopic properties and to isolate and characterize the enzymes involved in its metabolism.

References

The Central Role of Cyclohexa-1,5-diene-1-carbonyl-CoA in Anaerobic Aromatic Compound Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a burgeoning field of interest for bioremediation and industrial biotechnology. Central to this process is the benzoyl-CoA pathway, which funnels a wide array of aromatic molecules into a common set of intermediates. This technical guide provides an in-depth exploration of a key, non-aromatic intermediate in this pathway: Cyclohexa-1,5-diene-1-carbonyl-CoA. We delve into its formation and subsequent transformation, presenting a comprehensive overview of the enzymes involved, their kinetic properties, and detailed experimental protocols for their study. This guide is intended to be a valuable resource for researchers investigating anaerobic metabolism, enzyme mechanisms, and the development of novel biocatalysts.

Introduction: The Challenge of Anaerobic Aromatic Degradation

Aromatic compounds, characterized by their inherent stability, are abundant in nature and as environmental pollutants. While aerobic organisms readily cleave the aromatic ring using oxygen-dependent enzymes, anaerobic microorganisms have evolved sophisticated oxygen-independent strategies. The benzoyl-CoA pathway represents a unifying theme in the anaerobic catabolism of numerous aromatic compounds, including toluene, benzoate, and phenol.[1][2] This pathway circumvents the high activation energy required for dearomatization through a series of unique enzymatic reactions.

A pivotal step in this pathway is the reductive dearomatization of benzoyl-CoA. This guide focuses on the product of this reaction, Cyclohexa-1,5-diene-1-carbonyl-CoA, and its subsequent enzymatic conversions that lead to ring cleavage and complete mineralization. Understanding the enzymes that catalyze these transformations is crucial for harnessing their potential in various applications.

The Benzoyl-CoA Pathway: A Focus on Cyclohexa-1,5-diene-1-carbonyl-CoA

The anaerobic degradation of benzoate to central metabolites can be broadly divided into an upper and a lower pathway. The formation and initial transformation of Cyclohexa-1,5-diene-1-carbonyl-CoA are key features of the upper benzoyl-CoA pathway.

Formation of Cyclohexa-1,5-diene-1-carbonyl-CoA

The conversion of the aromatic benzoyl-CoA to the non-aromatic Cyclohexa-1,5-diene-1-carbonyl-CoA is catalyzed by the key enzyme benzoyl-CoA reductase (BCR) .[3] This enzyme overcomes the significant resonance energy of the benzene ring in an ATP-dependent two-electron reduction.[3] The reaction is highly specific and is a hallmark of the anaerobic benzoyl-CoA pathway. In denitrifying bacteria such as Thauera aromatica, this enzyme is an oxygen-sensitive iron-sulfur protein.[3]

The Fate of Cyclohexa-1,5-diene-1-carbonyl-CoA

Once formed, Cyclohexa-1,5-diene-1-carbonyl-CoA undergoes a series of reactions to prepare the ring for cleavage. These reactions are catalyzed by a suite of specialized enzymes:

  • Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase: This enzyme catalyzes the hydration of the dienoyl-CoA intermediate to form 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[4]

  • 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase: The hydroxyl group introduced in the previous step is then oxidized to a keto group by this NAD+-dependent dehydrogenase, yielding 6-oxocyclohex-1-ene-1-carbonyl-CoA.[5]

  • 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase: This enzyme catalyzes the hydrolytic cleavage of the cyclic ring, producing the aliphatic dicarboxylic acid derivative, 3-hydroxypimelyl-CoA.[5][6]

These subsequent steps effectively open the alicyclic ring, paving the way for the lower benzoyl-CoA pathway, which involves a modified β-oxidation to ultimately yield acetyl-CoA for the central metabolism.[7]

Quantitative Data on Key Enzymes

The efficiency of the benzoyl-CoA pathway is determined by the kinetic properties of its constituent enzymes. Below is a summary of available quantitative data for the key enzymes involved in the metabolism of Cyclohexa-1,5-diene-1-carbonyl-CoA and its precursors.

EnzymeOrganismSubstrateKm (µM)Vmax (µmol·min-1·mg-1)kcat (s-1)Reference(s)
Benzoate-CoA ligaseThauera aromaticaBenzoate25 ± 716.516[8]
2-Aminobenzoate150 ± 50~9.9-[8]
Benzoate-CoA ligaseRhodopseudomonas palustrisBenzoate0.6 - 225-[9]
ATP2 - 3--[9]
Coenzyme A90 - 120--[9]
Benzoyl-CoA reductaseThauera aromaticaBenzoyl-CoA150.551.6[3]
ATP600--[3]
Cyclohexa-1,5-diene-1-carbonyl-CoA hydrataseThauera aromaticaCyclohexa-1,5-diene-1-carbonyl-CoA---[4]
6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenaseThauera aromatica6-hydroxycyclohex-1-ene-1-carbonyl-CoA---[5]
6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolaseThauera aromatica6-oxocyclohex-1-ene-1-carbonyl-CoA---[5]

Note: A dash (-) indicates that the data was not available in the cited literature.

Signaling Pathways and Experimental Workflows

Visualizing the intricate network of reactions and experimental procedures is essential for a comprehensive understanding. The following diagrams, rendered using the DOT language, illustrate the core biochemical pathway and a general workflow for enzyme characterization.

Benzoyl_CoA_Pathway cluster_upper Upper Benzoyl-CoA Pathway cluster_lower Lower Benzoyl-CoA Pathway Benzoate Benzoate BenzoylCoA Benzoyl-CoA Benzoate->BenzoylCoA Benzoate-CoA ligase DienoylCoA Cyclohexa-1,5-diene- 1-carbonyl-CoA BenzoylCoA->DienoylCoA Benzoyl-CoA reductase (BCR) HydroxyenoylCoA 6-Hydroxycyclohex-1-ene- 1-carbonyl-CoA DienoylCoA->HydroxyenoylCoA Dienoyl-CoA hydratase OxoenoylCoA 6-Oxocyclohex-1-ene- 1-carbonyl-CoA HydroxyenoylCoA->OxoenoylCoA 6-Hydroxycyclohex-1-ene-1- carbonyl-CoA dehydrogenase HydroxypimelylCoA 3-Hydroxypimelyl-CoA OxoenoylCoA->HydroxypimelylCoA 6-Oxocyclohex-1-ene-1- carbonyl-CoA hydrolase PimelylCoA Pimelyl-CoA HydroxypimelylCoA->PimelylCoA GlutarylCoA Glutaryl-CoA PimelylCoA->GlutarylCoA AcetylCoA Acetyl-CoA GlutarylCoA->AcetylCoA CentralMetabolism Central Metabolism AcetylCoA->CentralMetabolism

Caption: Anaerobic benzoyl-CoA degradation pathway.

Enzyme_Characterization_Workflow cluster_workflow Enzyme Characterization Workflow Culture Anaerobic Culture of Aromatic-Degrading Bacterium CellLysis Cell Lysis and Crude Extract Preparation Culture->CellLysis Purification Enzyme Purification (e.g., Chromatography) CellLysis->Purification ActivityAssay Enzyme Activity Assay (Spectrophotometric/HPLC) Purification->ActivityAssay StructuralAnalysis Structural Studies (e.g., Crystallography) Purification->StructuralAnalysis KineticAnalysis Kinetic Parameter Determination (Km, Vmax) ActivityAssay->KineticAnalysis ProductAnalysis Product Identification (HPLC, GC-MS) ActivityAssay->ProductAnalysis

Caption: Workflow for enzyme characterization.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies for studying the enzymes of the benzoyl-CoA pathway.

General Anaerobic Culturing and Cell Extract Preparation
  • Organisms: Thauera aromatica, Rhodopseudomonas palustris, and other anaerobes capable of aromatic degradation.

  • Growth Conditions: Grow cultures in an appropriate anaerobic medium with the aromatic compound of interest (e.g., benzoate) as the sole carbon and energy source. For phototrophs like R. palustris, provide a light source.

  • Cell Harvesting and Lysis: Harvest cells in the late exponential phase by centrifugation. Resuspend the cell pellet in an anoxic buffer (e.g., Tris-HCl or potassium phosphate) containing a reducing agent (e.g., dithiothreitol) and lyse the cells using methods such as French press or sonication under strictly anaerobic conditions (e.g., inside an anaerobic chamber).

  • Crude Extract Preparation: Centrifuge the cell lysate at high speed to remove cell debris. The resulting supernatant is the crude cell extract used for subsequent enzyme assays and purification.

Enzyme Activity Assays

This assay measures the oxidation of a reduced electron donor coupled to the reduction of benzoyl-CoA.

  • Principle: The assay follows the decrease in absorbance of a reduced artificial electron donor, such as reduced methyl viologen or Ti(III) citrate.

  • Reaction Mixture:

    • Anoxic buffer (e.g., 100 mM potassium phosphate, pH 7.0)

    • Reduced methyl viologen or Ti(III) citrate

    • ATP and MgCl2

    • Enzyme fraction

  • Procedure:

    • Prepare the reaction mixture in an anaerobic cuvette, excluding benzoyl-CoA.

    • Record a baseline absorbance at the appropriate wavelength (e.g., 578 nm for methyl viologen).

    • Initiate the reaction by adding a small volume of a concentrated, anoxic solution of benzoyl-CoA.

    • Monitor the decrease in absorbance over time.

    • Calculate the specific activity based on the molar extinction coefficient of the electron donor.

This method directly measures the conversion of the substrate to its hydrated product.

  • Principle: The substrate and product are separated and quantified by reverse-phase high-performance liquid chromatography (HPLC).

  • Reaction Mixture:

    • Anoxic buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Cyclohexa-1,5-diene-1-carbonyl-CoA

    • Enzyme fraction

  • Procedure:

    • Incubate the reaction mixture under anaerobic conditions.

    • At various time points, quench the reaction by adding an acid (e.g., perchloric acid or formic acid).

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant by HPLC.

    • HPLC Conditions:

      • Column: A C18 reverse-phase column is typically used.

      • Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile or methanol).

      • Detection: UV detection at a wavelength where CoA thioesters absorb (typically around 260 nm).

    • Quantify the substrate and product by integrating the peak areas and comparing them to a standard curve.

Metabolite Analysis by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of various metabolites in the aromatic catabolism pathway, particularly after derivatization.

  • Sample Preparation:

    • Quench metabolic activity in cell cultures rapidly (e.g., by adding cold methanol).

    • Extract metabolites using a suitable solvent system (e.g., a chloroform/methanol/water extraction).

    • Dry the metabolite extract completely.

    • Derivatize the non-volatile metabolites (e.g., carboxylic acids) to make them volatile for GC analysis. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • GC-MS Analysis:

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is often used.

    • Temperature Program: A temperature gradient is employed to separate the derivatized metabolites.

    • MS Detection: The mass spectrometer is typically operated in electron ionization (EI) mode. Data can be acquired in full scan mode for metabolite identification or in selected ion monitoring (SIM) mode for targeted quantification.

  • Data Analysis: Metabolites are identified by comparing their retention times and mass spectra to those of authentic standards and to mass spectral libraries (e.g., NIST). Quantification is achieved by using internal standards and generating calibration curves.

Conclusion and Future Perspectives

The study of Cyclohexa-1,5-diene-1-carbonyl-CoA and the enzymes involved in its metabolism provides a fascinating window into the intricate world of anaerobic biochemistry. The benzoyl-CoA pathway is a testament to the metabolic versatility of microorganisms and their ability to thrive in the absence of oxygen. For researchers in drug development, understanding these unique enzymatic transformations can inspire the design of novel biocatalysts for the synthesis of complex molecules. Furthermore, a deeper knowledge of these pathways is essential for developing more effective bioremediation strategies for environments contaminated with aromatic pollutants.

Future research will likely focus on the structural and mechanistic characterization of the enzymes in this pathway, the elucidation of their regulatory networks, and their application in synthetic biology and biotechnology. The data and protocols presented in this guide aim to facilitate these endeavors and contribute to the advancement of our understanding of this fundamental metabolic process.

References

Identifying the Genetic Blueprint for Cyclohex-1,4-dienecarboxyl-CoA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a reservoir of novel biocatalysts. A central intermediate in these pathways is benzoyl-CoA, which undergoes dearomatization to initiate ring cleavage. While the primary product of this reduction is cyclohexa-1,5-diene-1-carbonyl-CoA, the synthesis of its isomer, Cyclohex-1,4-dienecarboxyl-CoA, represents a significant area of interest for synthetic biology and drug development due to its unique structural properties. This technical guide provides a comprehensive overview of the known genetic and enzymatic machinery involved in the synthesis of dienoyl-CoA compounds, with a focus on identifying candidate genes for the production of this compound. We detail the established anaerobic benzoate degradation pathway, present quantitative data for its key enzymes, and provide robust experimental protocols for the identification and characterization of these and potentially novel enzymes.

The Central Role of Benzoyl-CoA in Anaerobic Aromatic Metabolism

In anoxic environments, a diverse array of aromatic compounds are channeled into a common metabolic funnel, leading to the formation of benzoyl-CoA.[1][2][3] This activation to a CoA thioester is a prerequisite for overcoming the high resonance energy of the aromatic ring.[4] The key enzymatic step is the reductive dearomatization of benzoyl-CoA, a reaction catalyzed by benzoyl-CoA reductase (BCR).[5][6]

The Benzoyl-CoA Reductase Reaction and its Canonical Product

Benzoyl-CoA reductase (EC 1.3.7.8) is a complex, oxygen-sensitive iron-sulfur enzyme that catalyzes the two-electron reduction of the aromatic ring of benzoyl-CoA.[5][6] In well-studied organisms such as the denitrifying bacterium Thauera aromatica, this reaction is ATP-dependent and yields cyclohexa-1,5-diene-1-carbonyl-CoA.[5][7]

Reaction: Benzoyl-CoA + 2 reduced ferredoxin + 2 ATP + 2 H₂O → Cyclohexa-1,5-diene-1-carbonyl-CoA + 2 oxidized ferredoxin + 2 ADP + 2 Pi

Genes Encoding the Benzoyl-CoA Degradation Pathway

The genes responsible for the anaerobic degradation of benzoate are typically organized in clusters. In denitrifying and phototrophic bacteria, these are often referred to as the bcr (benzoyl-CoA reductase) or bad (benzoate degradation) gene clusters.[8][9] In obligately anaerobic bacteria like Geobacter metallireducens, the gene clusters are functionally analogous but evolutionarily distinct, highlighting different strategies for this challenging metabolic process.[10] A representative gene cluster from Thauera aromatica includes the genes for the four subunits of benzoyl-CoA reductase (bcrA, bcrB, bcrC, bcrD).[11]

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes in the anaerobic benzoate degradation pathway.

Table 1: Kinetic Parameters of Benzoate-CoA Ligase

OrganismSubstrateK_m_ (µM)V_max_ (µmol·min⁻¹·mg⁻¹)Reference
Magnetospirillum sp. strain TS-6Benzoate-13.4[1]
Rhodopseudomonas palustrisBenzoate0.6 - 225[10][12]
Pseudomonas sp.Benzoate--[13]

Table 2: Kinetic Parameters of Benzoyl-CoA Reductase

OrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
Thauera aromaticaBenzoyl-CoA151.6[3][6]
Thauera aromaticaATP600-[3][6]

Table 3: Kinetic Parameters of Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase

OrganismSubstrateK_m_ (µM)Reference
Thauera aromaticaCyclohexa-1,5-diene-1-carbonyl-CoA-[14]

The Hypothetical Path to this compound

Currently, there is no direct experimental evidence for the enzymatic synthesis of this compound. However, its formation can be hypothesized to occur via two primary routes:

  • A Novel Benzoyl-CoA Reductase Isoform: An uncharacterized BCR could catalyze the direct formation of the 1,4-diene product. Different classes of BCRs exist, including ATP-dependent and ATP-independent versions, suggesting metabolic diversity that may include alternative products.[10]

  • Isomerization of Cyclohexa-1,5-diene-1-carbonyl-CoA: A dienoyl-CoA isomerase could catalyze the conversion of the canonical 1,5-diene product to the 1,4-diene. While no such specific enzyme has been identified in the context of aromatic degradation, dienoyl-CoA isomerases are well-characterized in fatty acid β-oxidation, where they facilitate the isomerization of double bonds in dienoyl-CoA intermediates.[1][13]

The following diagram illustrates the established and a hypothetical pathway for the formation of dienoyl-CoA isomers from benzoyl-CoA.

Benzoyl_CoA_Metabolism cluster_main_pathway Established Pathway cluster_hypothetical_pathway Hypothetical Pathway BenzoylCoA Benzoyl-CoA Diene15 Cyclohexa-1,5-diene-1-carbonyl-CoA BenzoylCoA->Diene15 Benzoyl-CoA Reductase (bcrABCD genes) HydratedProduct 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Diene15->HydratedProduct Dienoyl-CoA Hydratase Diene14 This compound Diene15->Diene14 Hypothetical Dienoyl-CoA Isomerase

Caption: Established and hypothetical pathways for the metabolism of benzoyl-CoA.

Experimental Protocols for Gene Identification and Characterization

Identification of Candidate Genes

A workflow for identifying novel genes for dienoyl-CoA synthesis is presented below. This involves a combination of bioinformatics and molecular biology techniques.

Gene_Identification_Workflow Bioinformatics Bioinformatic Analysis (Genome Mining) HomologySearch Homology Search (BLAST, HMMER) Bioinformatics->HomologySearch GeneCluster Identify Putative Gene Clusters HomologySearch->GeneCluster PCR Degenerate PCR Primer Design GeneCluster->PCR LibraryScreening Genomic Library Screening PCR->LibraryScreening Sequencing Sequencing and Annotation LibraryScreening->Sequencing HeterologousExpression Heterologous Expression in E. coli or other hosts Sequencing->HeterologousExpression FunctionalAssay Functional Characterization of expressed protein HeterologousExpression->FunctionalAssay

Caption: Workflow for the identification of novel genes involved in dienoyl-CoA synthesis.

  • Homology Searching: Use the protein sequences of known benzoyl-CoA reductases (e.g., from Thauera aromatica) and dienoyl-CoA isomerases as queries in BLAST or HMMER searches against genomic and metagenomic databases.

  • Gene Neighborhood Analysis: Examine the genomic context of identified homologs for the presence of other genes typically associated with anaerobic aromatic degradation, such as those encoding CoA ligases, hydratases, and dehydrogenases.

  • Degenerate PCR: Design degenerate primers based on conserved regions of known BCRs or dienoyl-CoA isomerases to amplify corresponding gene fragments from the genomic DNA of organisms capable of anaerobic aromatic degradation.

  • Genomic Library Screening: Construct a genomic DNA library from a target organism and screen it using probes derived from the degenerate PCR products or heterologous genes.

Heterologous Expression and Purification of Candidate Enzymes

A general protocol for the expression and purification of a candidate enzyme is as follows:

  • Cloning: The identified candidate gene is cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag, Strep-tag) for simplified purification.

  • Expression: The expression vector is transformed into a suitable host, such as E. coli. Protein expression is induced under optimal conditions (e.g., temperature, inducer concentration). For oxygen-sensitive enzymes like BCR, expression and all subsequent steps must be performed under strictly anoxic conditions.

  • Cell Lysis: Cells are harvested and lysed by methods such as sonication or French press.

  • Purification: The target protein is purified from the cell lysate using a combination of chromatography techniques. Affinity chromatography based on the engineered tag is a common first step, followed by further purification using ion-exchange and size-exclusion chromatography if necessary.

Enzyme Assays

This assay is typically performed in an anaerobic chamber.

  • Principle: The reduction of benzoyl-CoA is monitored spectrophotometrically by following the oxidation of a low-potential electron donor, such as reduced methyl viologen or titanium(III) citrate.[3][6]

  • Reaction Mixture:

    • Buffer (e.g., 100 mM Tris-HCl, pH 7.8)

    • MgCl₂ (e.g., 5 mM)

    • ATP (e.g., 2 mM)

    • Benzoyl-CoA (e.g., 0.1 mM)

    • Reduced methyl viologen or Ti(III) citrate as the electron donor

    • Purified enzyme

  • Procedure: The reaction is initiated by the addition of the enzyme, and the decrease in absorbance of the reduced electron donor is monitored at the appropriate wavelength (e.g., 578 nm for methyl viologen).

  • Principle: The isomerization of a dienoyl-CoA substrate is monitored by a change in its UV absorbance spectrum or by coupling the reaction to a subsequent enzyme whose activity can be easily measured. For a hypothetical cyclohexa-1,5-dienecarbonyl-CoA isomerase, the formation of the 1,4-diene could be monitored by HPLC or LC-MS.

  • Reaction Mixture:

    • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Cyclohexa-1,5-diene-1-carbonyl-CoA (substrate)

    • Purified enzyme

  • Procedure: The reaction is initiated by the addition of the enzyme. Aliquots are taken at different time points, the reaction is stopped (e.g., by acidification), and the product formation is analyzed by HPLC or LC-MS.

Conclusion and Future Perspectives

The identification of genes for the synthesis of this compound remains an open area of research. The established pathway of anaerobic benzoate degradation provides a solid foundation for this exploration, with benzoyl-CoA reductase as the key enzyme producing cyclohexa-1,5-diene-1-carbonyl-CoA. The search for a novel BCR isoform or a specific dienoyl-CoA isomerase that can produce the 1,4-diene isomer is a promising avenue for future investigation. The experimental protocols and bioinformatic strategies outlined in this guide provide a robust framework for researchers to uncover these novel biocatalysts, which could have significant applications in the synthesis of novel pharmaceuticals and specialty chemicals.

References

Preliminary Studies on the Function of Cyclohex-1,4-dienecarboxyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohex-1,4-dienecarboxyl-CoA is a putative intermediate in the anaerobic degradation of aromatic compounds, a critical biogeochemical process with implications for bioremediation and industrial biotechnology. This technical guide provides a comprehensive overview of the metabolic context in which this compound is thought to function, focusing on the well-characterized anaerobic benzoate degradation pathway. Due to a scarcity of direct research on this compound, this document emphasizes the enzymatic steps leading to and following the formation of related dienoyl-CoA intermediates. We present quantitative data for key enzymes, detailed experimental protocols, and logical diagrams of the established and proposed metabolic pathways to serve as a foundational resource for researchers in this field.

Introduction

The anaerobic metabolism of aromatic compounds is a vital part of the global carbon cycle, carried out exclusively by microorganisms. A central intermediate in many of these pathways is benzoyl-CoA. The dearomatization of benzoyl-CoA is a key, energy-intensive step that leads to the formation of cyclic dienoyl-CoA species. While cyclohexa-1,5-diene-1-carbonyl-CoA has been identified as a major product of this reaction in several bacteria, the formation and role of its isomer, this compound, remain less understood. This guide synthesizes the existing knowledge on the enzymatic reactions surrounding these intermediates, providing a framework for future investigations into the specific function of this compound.

The Anaerobic Benzoate Degradation Pathway

The anaerobic degradation of benzoate to acetyl-CoA is a multi-step process involving several key enzymes. The initial activation of benzoate to its CoA thioester is followed by the reductive dearomatization of the benzene ring. Subsequent enzymatic modifications, including hydration, dehydrogenation, and hydrolytic ring cleavage, lead to the formation of aliphatic dicarboxylic acids that can be further metabolized through β-oxidation.

Key Enzymes and Quantitative Data

The following tables summarize the available quantitative data for the initial and key dearomatizing enzymes in the anaerobic benzoate pathway. It is important to note that these data primarily pertain to the enzymes acting on benzoate and benzoyl-CoA, and those acting on the cyclohexa-1,5-diene-1-carbonyl-CoA isomer.

Table 1: Kinetic Properties of Benzoate-CoA Ligases

OrganismSubstrateApparent Km (µM)Specific Activity (µmol·min-1·mg-1)Reference
Rhodopseudomonas palustrisBenzoate0.6 - 225[1]
ATP2 - 3[1]
Coenzyme A90 - 120[1]
Magnetospirillum sp. strain TS-6Benzoate-13.4[2]

Table 2: Kinetic Properties of Benzoyl-CoA Reductases

OrganismSubstrateApparent Km (µM)Specific Activity (µmol·min-1·mg-1)Reference
Thauera aromatica K172Benzoyl-CoA150.55[3]
ATP600[3]
Thauera aromatica (recombinant)Benzoyl-CoA-0.212[4]

Table 3: Properties of Cyclohex-1-ene-1-carboxyl-CoA forming Cyclohexanecarboxyl-CoA Dehydrogenase

OrganismSubstrateApparent Km (µM)Ki (µM)Reference
Syntrophus aciditrophicusCyclohexanecarboxyl-CoA22 ± 549 ± 10 (for Ch1CoA)[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of the anaerobic benzoate degradation pathway.

Enzyme Purification

Protocol 1: Purification of Benzoate-CoA Ligase from Rhodopseudomonas palustris [1]

  • Cell Growth and Lysis: Grow R. palustris anaerobically in the light with benzoate as the sole carbon source. Harvest cells and resuspend in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.8). Lyse the cells using a French press.

  • Centrifugation: Centrifuge the cell lysate to remove cell debris and membranes, yielding a soluble cell extract.

  • Hydroxylapatite Chromatography (I): Apply the soluble extract to a hydroxylapatite column. Elute with a phosphate buffer gradient to separate the ligase from other proteins.

  • Phenyl-Sepharose Chromatography: Pool the active fractions and apply to a Phenyl-Sepharose column. Elute with a decreasing salt gradient to further purify the enzyme based on hydrophobicity.

  • Hydroxylapatite Chromatography (II): Perform a second hydroxylapatite chromatography step on the active fractions for final polishing.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Protocol 2: Purification of Benzoyl-CoA Reductase from Thauera aromatica K172 [3]

Note: This enzyme is extremely oxygen-sensitive, and all purification steps must be performed under strict anaerobic conditions.

  • Anaerobic Cell Culture and Extraction: Grow T. aromatica under denitrifying conditions with benzoate. Harvest cells and prepare a cell-free extract in an anaerobic chamber.

  • Ammonium Sulfate Precipitation: Fractionate the cell extract by adding solid ammonium sulfate to precipitate proteins.

  • Hydrophobic Interaction Chromatography: Resuspend the protein pellet and apply to a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing salt gradient.

  • Anion Exchange Chromatography: Pool active fractions and apply to an anion exchange column (e.g., DEAE-Sepharose). Elute with an increasing salt gradient.

  • Gel Filtration Chromatography: Further purify the enzyme by size exclusion chromatography on a gel filtration column (e.g., Sephacryl S-300).

  • Purity and Subunit Composition Analysis: Assess the purity and determine the subunit composition of the purified enzyme by SDS-PAGE.

Enzyme Assays

Protocol 3: Spectrophotometric Assay for Benzoate-CoA Ligase [6]

This is an indirect coupled assay.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl (pH 8.0)

    • 5 mM MgCl2

    • 1 mM ATP

    • 0.4 mM Coenzyme A

    • 0.4 mM NADH

    • 1 mM phosphoenolpyruvate

    • Myokinase (1 U)

    • Pyruvate kinase (1 U)

    • Lactate dehydrogenase (1.5 U)

  • Initiation: Start the reaction by adding the benzoate-CoA ligase containing sample.

  • Measurement: Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm. The rate of NADH oxidation is proportional to the rate of AMP formation by benzoate-CoA ligase.

Protocol 4: Spectrophotometric Assay for Benzoyl-CoA Reductase [3]

  • Reaction Mixture (in an anaerobic cuvette):

    • Buffer (e.g., 100 mM potassium phosphate, pH 7.0)

    • Reduced methyl viologen (as an artificial electron donor)

    • Benzoyl-CoA

    • ATP and MgCl2

  • Initiation: Start the reaction by adding the purified benzoyl-CoA reductase.

  • Measurement: Monitor the oxidation of reduced methyl viologen by the increase in absorbance at a specific wavelength (e.g., 600 nm).

Analysis of CoA Esters

Protocol 5: HPLC Analysis of Acyl-CoA Esters

  • Sample Preparation: Extract acyl-CoA esters from cell pellets or enzyme assays using a suitable method, such as perchloric acid extraction followed by neutralization.

  • Chromatographic Separation:

    • Column: C18 reverse-phase HPLC column.

    • Mobile Phase A: Aqueous buffer (e.g., 75 mM KH2PO4).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient of increasing acetonitrile concentration.

  • Detection: Monitor the elution of CoA esters by their UV absorbance at 260 nm.

  • Quantification: Quantify the individual acyl-CoA species by comparing their peak areas to those of known standards.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the known metabolic pathway for anaerobic benzoate degradation and a typical experimental workflow for enzyme purification.

Anaerobic Benzoate Degradation Pathway

Anaerobic_Benzoate_Degradation cluster_putative Putative Role of this compound Benzoate Benzoate Benzoyl_CoA Benzoyl-CoA Benzoate->Benzoyl_CoA Benzoate-CoA ligase (ATP, CoA) Dienoyl_CoA Cyclohexa-1,5-diene- 1-carbonyl-CoA Benzoyl_CoA->Dienoyl_CoA Benzoyl-CoA reductase (2 ATP, 2e-) Hydroxyenoyl_CoA 6-Hydroxycyclohex-1-ene- 1-carbonyl-CoA Dienoyl_CoA->Hydroxyenoyl_CoA Dienoyl-CoA hydratase (+H2O) Dienoyl_CoA_1_4 Cyclohex-1,4-diene- 1-carbonyl-CoA Dienoyl_CoA->Dienoyl_CoA_1_4 Isomerase? Ketoenoyl_CoA 6-Oxocyclohex-1-ene- 1-carbonyl-CoA Hydroxyenoyl_CoA->Ketoenoyl_CoA 6-Hydroxycyclohex-1-ene- 1-carbonyl-CoA dehydrogenase (-2H) Ring_Cleavage Ring Cleavage Product (3-Hydroxypimelyl-CoA) Ketoenoyl_CoA->Ring_Cleavage 6-Oxocyclohex-1-ene- 1-carbonyl-CoA hydrolase (+H2O) Beta_Oxidation β-Oxidation Ring_Cleavage->Beta_Oxidation Acetyl_CoA 3 x Acetyl-CoA Beta_Oxidation->Acetyl_CoA Dienoyl_CoA_1_4->Hydroxyenoyl_CoA Hydratase?

Caption: Anaerobic benzoate degradation pathway, highlighting the central role of benzoyl-CoA.

Experimental Workflow for Enzyme Purification

Enzyme_Purification_Workflow Start Bacterial Cell Culture Cell_Lysis Cell Lysis (e.g., French Press) Start->Cell_Lysis Centrifugation1 Centrifugation (remove debris) Cell_Lysis->Centrifugation1 Crude_Extract Crude Cell Extract Centrifugation1->Crude_Extract Chromatography1 Column Chromatography I (e.g., Ion Exchange) Crude_Extract->Chromatography1 Fraction_Collection1 Fraction Collection & Assay Chromatography1->Fraction_Collection1 Pooling1 Pooling of Active Fractions Fraction_Collection1->Pooling1 Chromatography2 Column Chromatography II (e.g., Hydrophobic Interaction) Pooling1->Chromatography2 Fraction_Collection2 Fraction Collection & Assay Chromatography2->Fraction_Collection2 Pooling2 Pooling of Active Fractions Fraction_Collection2->Pooling2 Chromatography3 Column Chromatography III (e.g., Gel Filtration) Pooling2->Chromatography3 Fraction_Collection3 Fraction Collection & Assay Chromatography3->Fraction_Collection3 Pure_Enzyme Purified Enzyme Fraction_Collection3->Pure_Enzyme

References

Methodological & Application

Application Notes and Protocols for the Detection of Cyclohex-1,4-dienecarboxyl-CoA using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohex-1,4-dienecarboxyl-CoA is a key intermediate in the anaerobic metabolism of aromatic compounds, particularly in the benzoyl-CoA degradation pathway. Its detection and quantification are crucial for studying microbial metabolic pathways, enzyme kinetics, and for the development of novel antimicrobial agents targeting these pathways. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely used technique for the analysis of CoA esters. This document provides a detailed protocol for the detection of this compound using reverse-phase HPLC.

The principle of this method is based on the separation of this compound from other cellular components on a C18 reverse-phase column. The CoA ester is detected by its strong UV absorbance at 260 nm, which is characteristic of the adenine moiety of the coenzyme A molecule. This application note provides a comprehensive guide for sample preparation, HPLC analysis, and data interpretation.

Metabolic Significance of this compound

In anaerobic bacteria, the degradation of aromatic compounds like benzoate proceeds through the benzoyl-CoA pathway. A key step in this pathway is the ATP-dependent reduction of the aromatic ring of benzoyl-CoA by benzoyl-CoA reductase. This reaction forms a non-aromatic cyclic diene, with cyclohexa-1,5-diene-1-carbonyl-CoA being a well-studied intermediate.[1][2][3] While this compound is closely related, the predominant intermediate in many characterized systems is the 1,5-diene. The subsequent steps involve hydration and oxidation reactions to open the ring and further metabolize the carbon skeleton.[4][5][6] Understanding the dynamics of these intermediates is vital for mapping microbial metabolism and identifying potential targets for metabolic engineering or drug development.

Anaerobic Benzoate Metabolism Benzoate Benzoate Benzoyl_CoA Benzoyl-CoA Benzoate->Benzoyl_CoA Benzoate-CoA ligase Cyclohex_1_5_dienecarboxyl_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl_CoA->Cyclohex_1_5_dienecarboxyl_CoA Benzoyl-CoA reductase (ATP-dependent) Six_OH_Cyclohex_1_ene_1_carboxyl_CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Cyclohex_1_5_dienecarboxyl_CoA->Six_OH_Cyclohex_1_ene_1_carboxyl_CoA Dienoyl-CoA hydratase Six_Oxo_Cyclohex_1_ene_1_carboxyl_CoA 6-Oxocyclohex-1-ene-1-carboxyl-CoA Six_OH_Cyclohex_1_ene_1_carboxyl_CoA->Six_Oxo_Cyclohex_1_ene_1_carboxyl_CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase Ring_Cleavage Ring Cleavage Products Six_Oxo_Cyclohex_1_ene_1_carboxyl_CoA->Ring_Cleavage Hydrolase Three_Hydroxypimelyl_CoA 3-Hydroxypimelyl-CoA Ring_Cleavage->Three_Hydroxypimelyl_CoA Further Metabolism

Caption: Anaerobic Benzoate Degradation Pathway.

Experimental Protocols

Sample Preparation from Bacterial Cultures

This protocol is designed for the extraction of acyl-CoAs from bacterial cells.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Extraction Buffer: 0.6% Formic acid in deionized water, chilled to 4°C

  • Acetonitrile, chilled to -20°C

  • Centrifuge capable of reaching 15,000 x g at 4°C

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

Procedure:

  • Harvest bacterial cells from the culture medium by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS to remove any residual medium components.

  • Resuspend the cell pellet in 300 µL of ice-cold Extraction Buffer. A small aliquot (e.g., 30 µL) can be taken at this stage for protein quantification to normalize the results.

  • Add 270 µL of ice-cold acetonitrile to the cell suspension.

  • Vortex the mixture vigorously for 1 minute to ensure thorough cell lysis and protein precipitation.

  • Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Carefully transfer the supernatant, which contains the acyl-CoA esters, to a new pre-chilled microcentrifuge tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Store the samples at -80°C until analysis to prevent degradation of the CoA thioesters.

HPLC Instrumentation and Conditions

The following HPLC conditions are representative for the analysis of aromatic and cyclic acyl-CoA esters and can be adapted for the specific detection of this compound.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and analysis software.

HPLC Parameters:

Parameter Setting
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 100 mM Potassium Phosphate, pH 5.5
Mobile Phase B Acetonitrile
Gradient 5% to 30% B over 20 minutes; 30% to 70% B over 5 minutes; hold at 70% B for 5 minutes; return to 5% B and equilibrate for 10 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 260 nm

| Injection Volume | 20 µL |

Note: The gradient and mobile phase composition may require optimization depending on the specific HPLC system, column, and the complexity of the sample matrix.

HPLC Analysis Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Harvest Harvest Cells Wash Wash with PBS Harvest->Wash Extract Extract with Acid/Acetonitrile Wash->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Supernatant Centrifuge->Filter Inject Inject Sample Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 260 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Standard Curve Integrate->Quantify

Caption: General Experimental Workflow for HPLC Analysis.

Data Presentation

Quantitative analysis of this compound requires a standard of the compound to determine its retention time and to generate a calibration curve for accurate quantification. In the absence of a commercially available standard for this compound, the retention times of structurally related and other common acyl-CoA esters are provided below for reference. These were determined under typical reverse-phase HPLC conditions.

CompoundRepresentative Retention Time (min)Limit of Detection (LOD) (pmol)
Coenzyme A (Free Thiol)5.15
Acetyl-CoA14.85
Succinyl-CoA11.9Not Determined
Benzoyl-CoA~18-22 (estimated)Not Determined
This compound Estimated to be similar to or slightly less than Benzoyl-CoA Not Determined

Note: The retention time of this compound is an estimate based on its structure relative to Benzoyl-CoA. Actual retention times and detection limits will vary depending on the specific HPLC system and conditions used and must be determined experimentally using an authentic standard.

Conclusion

The protocol described in this application note provides a robust framework for the detection and potential quantification of this compound in biological samples, particularly from bacterial cultures. The use of reverse-phase HPLC with UV detection is a reliable and accessible method for researchers in various fields. While the provided HPLC conditions are a good starting point, optimization may be necessary to achieve the best separation and sensitivity for specific experimental needs. The generation of a standard curve with a purified standard of this compound is essential for accurate quantification. This methodology will aid in the further elucidation of anaerobic metabolic pathways and the exploration of new enzymatic targets.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Cyclohex-1,4-dienecarboxyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohex-1,4-dienecarboxyl-CoA is a significant intermediate in the anaerobic metabolism of aromatic compounds. Its unique cyclic diene structure, coupled with the chemically reactive thioester linkage to coenzyme A (CoA), makes it a focal point for studies in microbial metabolism, bioremediation, and as a potential target for drug development. Accurate and robust analytical methods are paramount for elucidating its metabolic fate and quantifying its presence in complex biological matrices. This document provides detailed application notes and protocols for the mass spectrometry (MS)-based analysis of this compound, tailored for researchers, scientists, and professionals in drug development.

While direct literature on the mass spectrometry of this compound is limited, the protocols and data presented herein are based on established principles of acyl-CoA analysis and data from closely related structural isomers, such as Cyclohexa-1,5-dienecarboxyl-CoA.

Predicted Mass Spectrometry and Fragmentation

The analysis of this compound is effectively achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The molecule's CoA moiety provides a consistent fragmentation pattern that is characteristic of this class of compounds.

Predicted Mass-to-Charge Ratios (m/z):

Ion TypePredicted m/zNotes
[M+H]⁺ 874.2 Predicted protonated molecular ion. This is the primary precursor ion for MS/MS analysis.
[M-H]⁻ 872.2 Predicted deprotonated molecular ion.
[M+Na]⁺ 896.2 Predicted sodium adduct, which may also be observed.

Predicted MS/MS Fragmentation:

In positive ion mode, the fragmentation of acyl-CoA compounds is well-characterized. The collision-induced dissociation (CID) of the [M+H]⁺ ion of this compound is predicted to yield two primary diagnostic product ions. This fragmentation pattern arises from the cleavage of the phosphodiester bonds in the CoA moiety.

Precursor Ion (m/z)Predicted Product Ion (m/z)Fragmentation Description
874.2367.1Neutral loss of the 3'-phospho-AMP moiety (507.1 Da). This is a characteristic loss for all acyl-CoA compounds and is often the most intense fragment ion used for quantification.[1][2]
874.2428.1Cleavage of the pyrophosphate bond, resulting in a fragment containing the adenosine and phosphate groups. This ion is used as a qualifier for identification.[1][2]

Note: The predicted m/z values are based on the monoisotopic mass of this compound.

Experimental Protocols

Sample Preparation and Extraction

The extraction of acyl-CoAs from biological matrices requires rapid quenching of metabolic activity and efficient extraction to ensure sample integrity.

Materials:

  • 75% Methanol in Water (pre-chilled to -20°C)

  • Internal Standard (e.g., ¹³C-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample)

  • Centrifuge capable of 4°C operation

  • Lyophilizer or vacuum concentrator

Protocol:

  • Quenching: Rapidly quench biological samples (e.g., cell cultures, tissue homogenates) by adding four volumes of ice-cold 75% methanol.

  • Internal Standard Spiking: Add the internal standard to the extraction mixture to correct for extraction efficiency and matrix effects.

  • Lysis and Extraction: Thoroughly vortex the sample and incubate at -20°C for 30 minutes to facilitate cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.

  • Drying: Dry the supernatant using a lyophilizer or a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Reversed-phase chromatography is commonly employed for the separation of acyl-CoAs.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 8.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-20 min: 95-5% B

    • 20-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantitative Transition: 874.2 → 367.1

    • Qualitative Transition: 874.2 → 428.1

  • Collision Energy: Optimized for the specific instrument, typically in the range of 30-50 eV.

  • Source Temperature: 400-500°C

  • Ion Spray Voltage: ~5500 V

Data Presentation

The following table provides a template for summarizing quantitative data from the analysis of this compound.

Sample IDAnalyte Concentration (µM)Internal Standard AreaPeak AreaRetention Time (min)
Control 1
Control 2
Treatment 1
Treatment 2
Blank
Standard 1
Standard 2

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

workflow sample Biological Sample extraction Quenching & Extraction (75% Methanol, IS) sample->extraction centrifugation Centrifugation extraction->centrifugation drying Drying centrifugation->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis lcms->data

Figure 1. Experimental workflow for this compound analysis.
Predicted Fragmentation Pathway

This diagram illustrates the predicted fragmentation of the protonated this compound molecule in the mass spectrometer.

fragmentation parent [M+H]⁺ m/z = 874.2 (this compound) frag1 [M+H - 507.1]⁺ m/z = 367.1 (Acylium Ion) parent->frag1 CID frag2 [Adenosine-diphosphate]⁺ m/z = 428.1 parent->frag2 CID nl1 Neutral Loss (3'-phospho-AMP) 507.1 Da

Figure 2. Predicted MS/MS fragmentation of this compound.
Proposed Metabolic Pathway

This compound is an intermediate in the anaerobic degradation of aromatic compounds, originating from the central metabolite benzoyl-CoA. The following pathway illustrates its formation and potential subsequent metabolic steps.

pathway cluster_activation Activation cluster_reduction Ring Reduction benzoate Benzoate benzoyl_coa Benzoyl-CoA benzoate->benzoyl_coa Benzoate-CoA Ligase dienecarboxyl_coa This compound benzoyl_coa->dienecarboxyl_coa Benzoyl-CoA Reductase (putative) downstream Downstream Metabolism (β-oxidation pathway) dienecarboxyl_coa->downstream

Figure 3. Proposed metabolic pathway involving this compound.

Conclusion

The protocols and data presented in this document provide a comprehensive framework for the mass spectrometry-based analysis of this compound. While some of the fragmentation and metabolic data are predictive due to limited direct experimental evidence for this specific isomer, the methodologies are grounded in well-established principles of acyl-CoA analysis. These application notes should serve as a valuable resource for researchers and scientists in the fields of microbiology, biochemistry, and drug development, enabling the accurate and sensitive quantification of this important metabolic intermediate.

References

Application Notes and Protocols for the Enzymatic Assay of Cyclohex-1,4-dienecarboxyl-CoA Ligase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclohex-1,4-dienecarboxyl-CoA ligase is an enzyme that catalyzes the activation of cyclohex-1,4-dienecarboxylic acid to its corresponding Coenzyme A (CoA) thioester. This reaction is a critical step in the anaerobic degradation of aromatic compounds, a pathway of significant interest in bioremediation and metabolic engineering. The activation of the carboxylate group by ligation to CoA is an ATP-dependent process that renders the substrate amenable to subsequent enzymatic modifications, such as reduction and ring cleavage. Understanding the kinetics and regulation of this ligase is essential for elucidating the complete metabolic pathway and for the potential engineering of microorganisms for biotechnological applications.

This document provides a detailed protocol for a continuous spectrophotometric assay to determine the activity of this compound ligase. The assay is based on a coupled-enzyme system where the production of AMP is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Metabolic Pathway Context

This compound ligase is proposed to function in the anaerobic degradation pathway of benzoate. In this pathway, benzoate is first activated to benzoyl-CoA. The aromatic ring of benzoyl-CoA is then reduced to form a cyclohexadienyl-CoA intermediate. The this compound ligase would act on cyclohex-1,4-dienecarboxylic acid that may be generated from other metabolic routes feeding into this central pathway. The resulting this compound is then further metabolized through a series of reactions analogous to β-oxidation, leading to ring cleavage and the formation of central metabolites.[1][2][3][4]

Anaerobic Benzoate Degradation Pathway cluster_activation Activation cluster_reduction Ring Reduction & Modification cluster_cleavage Ring Cleavage & Central Metabolism Benzoate Benzoate Benzoyl-CoA Benzoyl-CoA Benzoate->Benzoyl-CoA Benzoate-CoA ligase Cyclohexa-1,5-diene-1-carboxyl-CoA Cyclohexa-1,5-diene-1-carboxyl-CoA Benzoyl-CoA->Cyclohexa-1,5-diene-1-carboxyl-CoA Benzoyl-CoA reductase Cyclohex-1,4-dienecarboxylic_acid Cyclohex-1,4-dienecarboxylic_acid Substrate This compound This compound Product Cyclohex-1,4-dienecarboxylic_acid->this compound This compound ligase (Target Enzyme) Further_Metabolites Further_Metabolites This compound->Further_Metabolites Isomerase/Hydratase Cyclohexa-1,5-diene-1-carboxyl-CoA->Further_Metabolites Hydratase, Dehydrogenase 3-Hydroxypimelyl-CoA 3-Hydroxypimelyl-CoA Further_Metabolites->3-Hydroxypimelyl-CoA Hydrolase Acetyl-CoA Acetyl-CoA 3-Hydroxypimelyl-CoA->Acetyl-CoA β-oxidation-like reactions

Caption: Proposed metabolic pathway for the anaerobic degradation of benzoate, highlighting the role of this compound ligase.

Experimental Protocol: Coupled Spectrophotometric Assay

This protocol describes a continuous enzyme-coupled assay for this compound ligase. The reaction is:

  • Cyclohex-1,4-dienecarboxylic acid + ATP + CoA → this compound + AMP + PPi (catalyzed by this compound ligase)

  • AMP + ATP → 2 ADP (catalyzed by myokinase)

  • 2 Phosphoenolpyruvate + 2 ADP → 2 Pyruvate + 2 ATP (catalyzed by pyruvate kinase)

  • 2 Pyruvate + 2 NADH + 2 H⁺ → 2 Lactate + 2 NAD⁺ (catalyzed by lactate dehydrogenase)

The activity of the ligase is determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.

Materials and Reagents
  • Cyclohex-1,4-dienecarboxylic acid

  • Coenzyme A (CoA)

  • Adenosine 5'-triphosphate (ATP)

  • Phosphoenolpyruvate (PEP)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)

  • HEPES or Tris-HCl buffer

  • Myokinase (MK)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Purified this compound ligase

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

Preparation of Reagents
  • Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.5, containing 100 mM KCl and 10 mM MgCl₂.

  • Substrate Stock Solution: 100 mM Cyclohex-1,4-dienecarboxylic acid in a suitable solvent (e.g., DMSO or ethanol), or as a salt dissolved in water.

  • ATP Stock Solution: 100 mM ATP in water, pH adjusted to 7.0 with NaOH.

  • CoA Stock Solution: 10 mM Coenzyme A in water.

  • PEP Stock Solution: 100 mM Phosphoenolpyruvate in water.

  • NADH Stock Solution: 10 mM NADH in assay buffer.

  • Coupling Enzyme Suspension: A commercially available mixture of PK/LDH, or individual enzymes prepared to a final concentration of approximately 10-20 units/mL each. Myokinase should be at a concentration of approximately 20-30 units/mL.

Assay Procedure
  • Set the spectrophotometer to 340 nm and equilibrate the temperature to 30°C.

  • In a 1 mL cuvette, prepare the reaction mixture by adding the following components:

    • Assay Buffer: to a final volume of 1 mL

    • ATP: 5 µL of 100 mM stock (final concentration 0.5 mM)

    • PEP: 10 µL of 100 mM stock (final concentration 1 mM)

    • NADH: 20 µL of 10 mM stock (final concentration 0.2 mM)

    • CoA: 10 µL of 10 mM stock (final concentration 0.1 mM)

    • Coupling Enzymes (PK/LDH/MK): Sufficient volume for final concentrations of ~10-20 U/mL PK/LDH and ~20-30 U/mL MK.

  • Mix the contents of the cuvette by gentle inversion and incubate at 30°C for 5 minutes to allow the temperature to equilibrate and to establish a stable baseline.

  • Initiate the background reaction by adding 10 µL of 100 mM Cyclohex-1,4-dienecarboxylic acid stock solution (final concentration 1 mM). Monitor the absorbance at 340 nm for 2-3 minutes to measure any ligase-independent NADH oxidation.

  • Initiate the enzymatic reaction by adding a known amount of purified this compound ligase (e.g., 5-20 µL, ensuring the final enzyme concentration is in the linear range of the assay).

  • Immediately mix the contents and start monitoring the decrease in absorbance at 340 nm for 5-10 minutes. The rate of reaction should be linear during this period.

Data Analysis
  • Calculate the rate of NADH oxidation (ΔA₃₄₀/min) from the linear portion of the reaction curve.

  • Correct for the background rate of NADH oxidation by subtracting the rate obtained before the addition of the ligase.

  • The specific activity of the enzyme is calculated using the Beer-Lambert law:

    Specific Activity (µmol/min/mg) = (ΔA₃₄₀/min) / (ε × l × [E])

    where:

    • ΔA₃₄₀/min is the corrected rate of absorbance change per minute.

    • ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

    • l is the path length of the cuvette (typically 1 cm).

    • [E] is the concentration of the enzyme in mg/mL in the final reaction mixture.

Data Presentation

The following tables summarize the recommended concentrations for the assay components and provide a template for recording experimental data.

Table 1: Recommended Reagent Concentrations for the Coupled Assay

ReagentStock ConcentrationFinal Concentration
HEPES or Tris-HCl, pH 7.51 M50 mM
KCl2 M100 mM
MgCl₂1 M10 mM
ATP100 mM0.5 mM
CoA10 mM0.1 mM
PEP100 mM1 mM
NADH10 mM0.2 mM
Cyclohex-1,4-dienecarboxylic acid100 mM1 mM
Pyruvate Kinase / Lactate Dehydrogenase-~10-20 U/mL each
Myokinase-~20-30 U/mL

Table 2: Template for Kinetic Data Summary (Example)

Substrate ConcentrationInitial Velocity (ΔA₃₄₀/min)Specific Activity (µmol/min/mg)
[Substrate 1]V₁SA₁
[Substrate 2]V₂SA₂
[Substrate 3]V₃SA₃
.........
Kinetic Parameters Value Unit
KₘTo be determinedµM
VₘₐₓTo be determinedµmol/min/mg
k꜀ₐₜTo be determineds⁻¹

Experimental Workflow Diagram

Enzymatic Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagent Stock Solutions E Prepare Reaction Mixture in Cuvette (w/o enzyme & substrate) A->E B Prepare Assay Buffer B->E C Purify/Prepare Enzyme Sample I Initiate Reaction with Ligase Enzyme C->I D Set Spectrophotometer to 340 nm, 30°C F Equilibrate and Record Baseline D->F E->F G Add Substrate (Cyclohex-1,4-dienecarboxylic acid) F->G H Record Background Rate G->H H->I J Monitor Absorbance Decrease over Time I->J K Calculate Rate (ΔA340/min) J->K L Correct for Background Rate K->L M Calculate Specific Activity using Beer-Lambert Law L->M

Caption: Workflow for the coupled spectrophotometric assay of this compound ligase.

References

Application Note and Protocols for the Synthesis of Cyclohex-1,4-dienecarboxyl-CoA for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis, purification, and characterization of Cyclohex-1,4-dienecarboxyl-CoA, a crucial substrate for various in vitro studies in metabolism and drug discovery.

Introduction

This compound is a coenzyme A derivative of Cyclohex-1,4-dienecarboxylic acid. Acyl-CoA molecules are central to numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle.[1][2] The synthesis of specific acyl-CoA thioesters like this compound is essential for studying the activity of enzymes that utilize these compounds as substrates, for screening potential drug candidates that target these enzymes, and for elucidating metabolic pathways.[1] This document outlines both enzymatic and chemical approaches to synthesize this compound for research purposes.

Synthesis Strategies

Two primary strategies for the synthesis of this compound are presented: enzymatic synthesis using an acyl-CoA synthetase and chemical synthesis via an activated carboxylic acid intermediate.

Enzymatic Synthesis

Enzymatic synthesis offers high specificity and mild reaction conditions, often resulting in higher purity of the final product. This method utilizes an acyl-CoA synthetase (ACS) to catalyze the formation of the thioester bond between Cyclohex-1,4-dienecarboxylic acid and Coenzyme A (CoA).[3]

Chemical Synthesis

Chemical synthesis provides a versatile alternative, particularly when a suitable enzyme is unavailable. This approach involves the activation of the carboxyl group of Cyclohex-1,4-dienecarboxylic acid, followed by reaction with the free sulfhydryl group of CoA.[4][5] Common activating agents include N,N'-carbonyldiimidazole (CDI) to form an acyl-imidazole intermediate or the use of N-hydroxysuccinimide (NHS) to form an active ester.[5][6]

Data Presentation

ParameterEnzymatic SynthesisChemical Synthesis (CDI method)
Starting Materials Cyclohex-1,4-dienecarboxylic acid, Coenzyme A, ATP, Acyl-CoA SynthetaseCyclohex-1,4-dienecarboxylic acid, Coenzyme A, N,N'-Carbonyldiimidazole
Typical Yield 40-90% (enzyme dependent)60-80%
Purity (post-purification) >95%>90%
Reaction Time 1-4 hours2-6 hours
Key Advantages High specificity, mild conditionsBroad applicability, no enzyme required
Key Disadvantages Requires a specific enzymePotential for side reactions

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is based on the general activity of acyl-CoA synthetases. The specific enzyme and its optimal conditions may need to be determined empirically.

Materials:

  • Cyclohex-1,4-dienecarboxylic acid

  • Coenzyme A (lithium salt)

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or commercially available)

  • ATP (disodium salt)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate buffer (pH 7.4)

  • Tris-HCl buffer

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a C18 column

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM ATP

    • 10 mM MgCl₂

    • 1 mM Cyclohex-1,4-dienecarboxylic acid

    • 0.5 mM Coenzyme A

    • Acyl-CoA Synthetase (e.g., 1-5 units)

    • Nuclease-free water to a final volume of 1 mL.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. Monitor the reaction progress by HPLC if possible.

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold methanol or by acidifying with formic acid to a final concentration of 1%.

  • Purification:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove salts and unreacted water-soluble components.

    • Elute the this compound with an appropriate concentration of methanol or acetonitrile in water (e.g., 50% methanol).

  • Characterization and Quantification:

    • Analyze the purified product by reverse-phase HPLC. The formation of the thioester bond can be monitored by a shift in the UV absorbance spectrum.

    • Quantify the product using a spectrophotometer, measuring the absorbance at 260 nm (adenine ring of CoA).

Protocol 2: Chemical Synthesis of this compound using CDI

This protocol utilizes N,N'-carbonyldiimidazole to activate the carboxylic acid.

Materials:

  • Cyclohex-1,4-dienecarboxylic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A (lithium salt)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous sodium bicarbonate solution

  • HPLC system with a C18 column

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve Cyclohex-1,4-dienecarboxylic acid in anhydrous THF.

    • Add a molar excess (e.g., 1.2 equivalents) of CDI to the solution.

    • Stir the reaction at room temperature for 1-2 hours to form the acyl-imidazole intermediate.

  • Reaction with Coenzyme A:

    • Dissolve Coenzyme A in an aqueous sodium bicarbonate solution (e.g., 100 mM, pH 8.0).

    • Slowly add the activated acyl-imidazole solution to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Purification:

    • Purify the reaction mixture using reverse-phase HPLC on a C18 column. Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

  • Characterization and Quantification:

    • Confirm the identity of the product by mass spectrometry.

    • Quantify the purified product by UV absorbance at 260 nm.

Mandatory Visualizations

Synthesis_Workflow cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis (CDI) cluster_purification Purification & Analysis start_enz Cyclohex-1,4-dienecarboxylic acid + CoA + ATP enzyme Acyl-CoA Synthetase start_enz->enzyme Incubation (37°C) product_enz This compound enzyme->product_enz purify SPE or HPLC product_enz->purify start_chem Cyclohex-1,4-dienecarboxylic acid cdi CDI in THF start_chem->cdi Activation intermediate Acyl-imidazole intermediate cdi->intermediate coa_chem Coenzyme A intermediate->coa_chem Reaction product_chem This compound coa_chem->product_chem product_chem->purify analyze HPLC / MS / UV-Vis purify->analyze final_product Purified Product for In Vitro Studies analyze->final_product

Caption: Workflow for the synthesis and purification of this compound.

In Vitro Applications and Assays

The synthesized this compound can be used in a variety of in vitro applications, including:

  • Enzyme Kinetics: To determine the kinetic parameters (Km, Vmax) of enzymes that metabolize this substrate.

  • Inhibitor Screening: To screen for inhibitors of enzymes that utilize this molecule.

  • Metabolic Pathway Elucidation: As a standard to identify and quantify its presence in metabolic samples.

Protocol 3: Acyl-CoA Synthetase Activity Assay

This assay can be used to confirm the activity of the enzyme used in the enzymatic synthesis or to study enzymes that may utilize Cyclohex-1,4-dienecarboxylic acid.

Principle:

The activity of acyl-CoA synthetase is measured by coupling the production of acyl-CoA to a series of reactions that generate a fluorescent or colorimetric signal.[3][7][8]

Assay_Pathway cluster_reaction Acyl-CoA Synthetase Reaction cluster_detection Detection Cascade substrate Cyclohex-1,4-dienecarboxylic acid + CoA + ATP enzyme Acyl-CoA Synthetase substrate->enzyme product This compound enzyme->product acyl_coa_oxidase Acyl-CoA Oxidase product->acyl_coa_oxidase h2o2 H₂O₂ acyl_coa_oxidase->h2o2 peroxidase Peroxidase h2o2->peroxidase signal Detectable Signal peroxidase->signal probe Fluorometric/Colorimetric Probe probe->peroxidase

Caption: Signaling pathway for a coupled acyl-CoA synthetase activity assay.

Materials:

  • Synthesized this compound (as a positive control or product)

  • Acyl-CoA Synthetase Assay Kit (commercial kits are available, e.g., from Abcam or BioAssay Systems)[7][9] or individual components:

    • Acyl-CoA oxidase

    • Horseradish peroxidase (HRP)

    • A suitable probe (e.g., Amplex Red)

  • 96-well microplate (black for fluorescence)

  • Microplate reader

Procedure (based on a generic fluorometric assay):

  • Prepare Reagents: Prepare all reagents according to the manufacturer's protocol if using a kit.

  • Standard Curve: Prepare a standard curve using a known concentration of H₂O₂.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Sample containing the acyl-CoA synthetase activity.

    • Reaction buffer containing ATP, MgCl₂, CoA, and Cyclohex-1,4-dienecarboxylic acid.

    • Enzyme mix (containing acyl-CoA oxidase, HRP, and the probe).

  • Incubation: Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 30-60 minutes), protected from light.

  • Measurement: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance in a microplate reader.

  • Calculation: Calculate the acyl-CoA synthetase activity based on the standard curve.

This comprehensive guide provides the necessary protocols and background information for the successful synthesis and application of this compound in a research setting.

References

Application Notes and Protocols for Enzyme Characterization Using Cyclohex-1,4-dienecarboxyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohex-1,4-dienecarboxyl-CoA is a thioester of coenzyme A. While not a common intermediate in well-documented metabolic pathways, its structural similarity to key metabolites in the anaerobic degradation of aromatic compounds makes it a valuable tool for enzyme characterization. The primary analogous pathway is the anaerobic benzoyl-CoA degradation pathway, which is crucial for bioremediation and microbial metabolism in anoxic environments.[1][2][3] This pathway proceeds via the Cyclohex-1,5-dienecarboxyl-CoA isomer.[4][5][6]

Enzymes from this pathway, such as hydratases and dehydrogenases, are potential targets for drug development, particularly for antimicrobial agents targeting anaerobic bacteria. Characterizing these enzymes with substrate analogs like this compound can elucidate active site architecture, substrate specificity, and reaction mechanisms. This document provides the necessary context and detailed protocols for utilizing this substrate in enzyme characterization studies.

Metabolic Pathway Context: The Anaerobic Benzoyl-CoA Pathway

The canonical anaerobic benzoyl-CoA pathway is initiated by the reduction of benzoyl-CoA to cyclohexa-1,5-diene-1-carbonyl-CoA by benzoyl-CoA reductase.[5] This is followed by a series of enzymatic reactions. The key enzymes of interest for characterization using cyclohexadiene-based substrates are:

  • Cyclohexa-1,5-dienecarbonyl-CoA Hydratase (EC 4.2.1.100): This enzyme catalyzes the hydration of the 1,5-diene to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[7] Studies on the hydratase from Thauera aromatica have shown it to be highly specific for the 1,5-diene isomer.[1]

  • 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (EC 1.1.1.368): This NAD⁺-dependent enzyme oxidizes the hydroxyl group of the substrate to form 6-oxocyclohex-1-ene-1-carbonyl-CoA.[8][9]

The following diagram illustrates the upper part of this pathway, which provides the context for the enzymes to be characterized.

Benzoyl_CoA_Pathway cluster_pathway Anaerobic Benzoyl-CoA Pathway (Upper Section) cluster_substrate Target Substrate Benzoyl_CoA Benzoyl-CoA Diene_1_5 Cyclohex-1,5-diene- 1-carbonyl-CoA Benzoyl_CoA->Diene_1_5  Benzoyl-CoA Reductase  (ATP-dependent) Hydroxy_ene 6-Hydroxycyclohex-1-ene- 1-carbonyl-CoA Diene_1_5->Hydroxy_ene  Dienoyl-CoA Hydratase  (EC 4.2.1.100) Oxo_ene 6-Oxocyclohex-1-ene- 1-carbonyl-CoA Hydroxy_ene->Oxo_ene  6-Hydroxycyclohex-1-ene-  1-carbonyl-CoA Dehydrogenase  (EC 1.1.1.368) Ring_Cleavage Ring Cleavage Products Oxo_ene->Ring_Cleavage  OAH  (Hydrolase) Diene_1_4 Cyclohex-1,4-diene- 1-carbonyl-CoA (Synthetic Analog)

Caption: The upper anaerobic benzoyl-CoA degradation pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Cyclohex-1,4-diene-1-carboxylic acid

  • N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent

  • Coenzyme A, trilithium salt (CoA)

  • Anhydrous, amine-free Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Sodium Bicarbonate (NaHCO₃) buffer (e.g., 0.5 M, pH 7.5)

  • Ethyl acetate

  • Argon or Nitrogen gas for inert atmosphere

  • HPLC system for purification

Methodology:

  • Activation of the Carboxylic Acid:

    • Dissolve Cyclohex-1,4-diene-1-carboxylic acid in anhydrous DMF under an inert atmosphere.

    • Add 1.1 equivalents of DSC and 1.2 equivalents of TEA.

    • Stir the reaction at room temperature for 4-6 hours to form the succinimidyl ester. Monitor the reaction by TLC.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A in cold NaHCO₃ buffer.

    • Slowly add the activated succinimidyl ester solution from step 1 to the CoA solution with vigorous stirring. Maintain the pH between 7.0 and 7.5.

    • Allow the reaction to proceed for several hours at 4°C.

  • Purification:

    • Extract the reaction mixture with ethyl acetate to remove unreacted starting material and byproducts.

    • Purify the aqueous phase containing this compound using preparative reverse-phase HPLC. Use a C18 column with a gradient of acetonitrile in a suitable buffer (e.g., ammonium acetate).

    • Lyophilize the collected fractions to obtain the purified product. Confirm identity and purity using LC-MS and NMR.

Protocol 2: Spectrophotometric Assay for Dienoyl-CoA Hydratase Activity

This protocol is adapted from the characterization of Cyclohexa-1,5-dienecarbonyl-CoA hydratase and can be used to test the activity on the 1,4-diene analog.[1] The assay monitors the decrease in absorbance resulting from the hydration of the conjugated double bond system.

Materials:

  • Purified Dienoyl-CoA Hydratase enzyme

  • Synthesized this compound (substrate)

  • Tris-HCl buffer (e.g., 100 mM, pH 7.8)

  • UV-Vis Spectrophotometer with temperature control

Methodology:

  • Wavelength Determination: Scan the UV spectrum of this compound (approx. 50 µM in buffer) from 220 nm to 340 nm to determine its absorbance maximum (λ_max).

  • Assay Setup:

    • Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and the substrate at a concentration several-fold higher than the expected Kₘ (e.g., 50-100 µM).

    • Equilibrate the cuvette to the desired temperature (e.g., 30°C).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a small volume of the purified enzyme to the cuvette.

    • Immediately monitor the decrease in absorbance at the predetermined λ_max over time (e.g., for 2-5 minutes).

  • Calculation of Activity:

    • Determine the initial linear rate of absorbance change (ΔA/min).

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA/min * V_total) / (ε * l * V_enz * [Enz]), where ε is the molar extinction coefficient, l is the path length, V is volume, and [Enz] is the enzyme concentration in mg/mL.

Protocol 3: NAD⁺-linked Assay for Dehydrogenase Activity

This protocol is for characterizing 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase or testing for analogous activity on a potential product from the hydration of the 1,4-diene.[8] The assay monitors the production of NADH by measuring the increase in absorbance at 340 nm.

Materials:

  • Purified Dehydrogenase enzyme

  • Hydrated product of this compound (substrate)

  • NAD⁺ (cofactor)

  • Tris-HCl buffer (e.g., 50 mM, pH 9.0)

  • UV-Vis Spectrophotometer with temperature control

Methodology:

  • Assay Setup:

    • In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer, NAD⁺ (e.g., 1-2 mM), and the substrate (e.g., 0.1-0.5 mM).

    • Equilibrate to the desired temperature (e.g., 25°C).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the purified dehydrogenase enzyme.

    • Monitor the increase in absorbance at 340 nm due to the formation of NADH.

  • Calculation of Activity:

    • Determine the initial linear rate of absorbance increase (ΔA/min).

    • Calculate the specific activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

General Experimental Workflow

The following diagram outlines the general workflow for characterizing an enzyme with the target substrate.

Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Application A Gene Cloning & Overexpression of Target Enzyme B Enzyme Purification (e.g., Affinity Chromatography) A->B E Enzyme Activity Assays (Spectrophotometry) B->E C Chemical Synthesis of This compound D Substrate Purification (e.g., HPLC) C->D D->E F Determination of Kinetic Parameters (Km, Vmax, kcat) E->F G Product Identification (LC-MS / NMR) E->G H Inhibitor Screening (Optional) E->H I Data Analysis & Interpretation F->I G->I H->I J Structure-Activity Relationship Studies I->J K Informing Drug Design J->K DrugDev A Identify Critical Enzyme in Pathogen-Specific Pathway (e.g., Dienoyl-CoA Hydratase) B Characterize Enzyme using Natural Substrate (1,5-diene-CoA) A->B C Test Activity with Substrate Analogs (e.g., 1,4-diene-CoA) B->C D Determine if Analog is a Substrate, Inhibitor, or Inactive C->D D->A Inactive, Redesign Analog E Develop High-Throughput Screen (HTS) based on Assay Protocol D->E Substrate or Inhibitor F Identify Lead Compounds (Inhibitors) E->F G Lead Optimization & Preclinical Development F->G

References

Application Notes and Protocols: Cyclohex-1,4-dienecarboxyl-CoA in Metabolic Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohex-1,4-dienecarboxyl-CoA is a key, albeit transient, intermediate in the anaerobic degradation of benzoate, a common environmental pollutant and a central metabolite in the breakdown of various aromatic compounds. Its strategic position in this pathway makes it a molecule of significant interest for metabolic engineering applications. By harnessing and manipulating the enzymes that produce and consume this intermediate, there are opportunities to develop novel bioremediation strategies and create biocatalytic routes for the synthesis of valuable alicyclic compounds from abundant aromatic feedstocks.

These notes provide an overview of the metabolic context of this compound, quantitative data on related enzymatic reactions, and detailed protocols for its synthesis and detection, as well as for the engineering and characterization of relevant biosynthetic pathways.

Metabolic Significance and Applications

This compound is a proposed early intermediate in the anaerobic metabolism of benzoate, particularly in phototrophic bacteria like Rhodopseudomonas palustris. In this pathway, benzoate is first activated to benzoyl-CoA. Subsequently, the aromatic ring of benzoyl-CoA is reduced by a benzoyl-CoA reductase, leading to the formation of cyclohexadienecarboxyl-CoA isomers. The detection of cyclohexa-1,4-diene-1-carboxylate in cultures of R. palustris grown on benzoate strongly suggests that its CoA-ester is a direct product of this enzymatic reduction.[1]

The engineering of pathways involving this compound offers several potential applications:

  • Bioremediation: Enhancing the anaerobic degradation of benzoate and other aromatic pollutants in contaminated environments.

  • Bio-based Chemical Production: Diverting the metabolic flux from this compound towards the synthesis of specialty chemicals, such as polymer precursors, pharmaceuticals, and agrochemicals. The partially saturated cyclic structure provides a valuable scaffold for further chemical modifications.

  • Enzyme Discovery and Engineering: Studying the enzymes that interact with this compound can lead to the discovery of novel biocatalysts with unique reductase, hydratase, or dehydrogenase activities for applications in synthetic biology.

Quantitative Data

Direct kinetic data for enzymes specifically utilizing this compound is limited in the current literature. However, extensive characterization of enzymes acting on the closely related isomer, cyclohexa-1,5-diene-1-carboxyl-CoA, and its downstream product, cyclohex-1-ene-1-carboxyl-CoA, provides valuable insights and a basis for experimental design. The following tables summarize key quantitative data for these analogous enzymes from Syntrophus aciditrophicus.

Table 1: Kinetic Parameters of Cyclohexanecarboxyl-CoA Dehydrogenase

SubstrateApparent Km (µM)Vmax (µmol min-1 mg-1)InhibitorKi (µM)
Cyclohexanecarboxyl-CoA22 ± 5Not specifiedCyclohex-1-ene-1-carboxyl-CoA49 ± 10

Data obtained from studies on the enzyme from Syntrophus aciditrophicus.

Table 2: Substrate Specificity of Cyclohex-1-ene-1-carboxyl-CoA Dehydrogenase

SubstrateRelative Activity (%)
Cyclohex-1-ene-1-carboxyl-CoA100
Cyclohexa-1,5-diene-1-carboxyl-CoAFurther converted to benzoyl-CoA
Butyryl-CoANo activity
Glutaryl-CoANo activity
Succinyl-CoANo activity

Data obtained from studies on the enzyme from Syntrophus aciditrophicus.

Signaling and Metabolic Pathways

The anaerobic degradation of benzoate via cyclohexadiene intermediates is a key pathway where this compound plays a role. The following diagram illustrates this metabolic route.

Anaerobic_Benzoate_Degradation Benzoate Benzoate BenzoylCoA Benzoyl-CoA Benzoate->BenzoylCoA Benzoate-CoA ligase CH14DCCoA Cyclohex-1,4- dienecarboxyl-CoA BenzoylCoA->CH14DCCoA Benzoyl-CoA reductase (putative) CH15DCCoA Cyclohexa-1,5- dienecarboxyl-CoA BenzoylCoA->CH15DCCoA Benzoyl-CoA reductase CH1ECCoA Cyclohex-1-ene- 1-carboxyl-CoA CH14DCCoA->CH1ECCoA Isomerase (putative) HydroxyCHCCoA 6-Hydroxycyclohex-1-ene- 1-carboxyl-CoA CH15DCCoA->HydroxyCHCCoA Dienoyl-CoA hydratase KetoCHCCoA 6-Ketocyclohex-1-ene- 1-carboxyl-CoA HydroxyCHCCoA->KetoCHCCoA Alcohol dehydrogenase HPCoA 3-Hydroxypimelyl-CoA KetoCHCCoA->HPCoA Hydrolase BetaOxidation β-Oxidation HPCoA->BetaOxidation

Caption: Anaerobic benzoate degradation pathway highlighting this compound.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis of this compound

Objective: To synthesize this compound from benzoyl-CoA using a crude cell extract or purified benzoyl-CoA reductase.

Materials:

  • Benzoyl-CoA sodium salt

  • ATP solution (100 mM)

  • MgCl₂ solution (1 M)

  • Titanium(III) citrate solution (20 mM), freshly prepared

  • Methyl viologen solution (100 mM)

  • Cell-free extract from Rhodopseudomonas palustris or a recombinant E. coli expressing a benzoyl-CoA reductase

  • Anaerobic chamber or glove box

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • HPLC system with a C18 column

Procedure:

  • Prepare all solutions and buffers using degassed, anaerobic water.

  • Inside an anaerobic chamber, prepare the reaction mixture in a sealed vial:

    • Reaction buffer: 850 µL

    • ATP solution: 20 µL

    • MgCl₂ solution: 10 µL

    • Methyl viologen: 10 µL

    • Cell-free extract (10-20 mg/mL protein): 50 µL

  • Initiate the reduction of methyl viologen by adding Ti(III) citrate dropwise until a stable, deep violet color is achieved.

  • Start the enzymatic reaction by adding 50 µL of a 10 mM benzoyl-CoA solution.

  • Incubate the reaction mixture at 30°C for 1-4 hours.

  • Stop the reaction by adding 100 µL of 1 M HCl.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant for the formation of cyclohexadienecarboxyl-CoA isomers by HPLC, monitoring at 260 nm (for the CoA moiety).

In_Vitro_Synthesis_Workflow cluster_prep Preparation (Anaerobic) cluster_reaction Reaction cluster_analysis Analysis Prep_Solutions Prepare anaerobic solutions Prep_Reaction_Mix Prepare reaction mixture Prep_Solutions->Prep_Reaction_Mix Reduce_MV Reduce methyl viologen with Ti(III) citrate Prep_Reaction_Mix->Reduce_MV Add_Substrate Add Benzoyl-CoA Reduce_MV->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Stop_Reaction Stop reaction with HCl Incubate->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge HPLC Analyze supernatant by HPLC Centrifuge->HPLC

Caption: Workflow for the in vitro synthesis of this compound.

Protocol 2: Detection of Cyclohexadienecarboxylates by GC-MS

Objective: To identify and quantify cyclohexadienecarboxylic acids from bacterial cultures or enzymatic assays after hydrolysis and derivatization.

Materials:

  • Bacterial culture supernatant or quenched reaction mixture

  • 1 M KOH

  • Concentrated HCl

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • GC-MS system

Procedure:

  • Hydrolysis: To 1 mL of sample, add 200 µL of 1 M KOH. Incubate at 80°C for 1 hour to hydrolyze the CoA esters.

  • Acidification: Cool the sample and acidify to pH 1-2 with concentrated HCl.

  • Extraction: Extract the free acids with 3 x 1 mL of ethyl acetate. Pool the organic phases.

  • Drying: Dry the pooled organic phase over anhydrous sodium sulfate.

  • Derivatization: Evaporate the solvent under a stream of nitrogen. Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine. Heat at 60°C for 30 minutes.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Column: DB-5ms or equivalent.

    • Temperature Program: 60°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

    • MS: Scan from m/z 50 to 400.

  • Identification: Identify the TMS-derivatives of cyclohexa-1,4-dienecarboxylic acid and other isomers by their characteristic mass spectra.

Protocol 3: Heterologous Expression and Characterization of a Putative Benzoyl-CoA Reductase

Objective: To express a candidate benzoyl-CoA reductase gene in E. coli and assay its activity.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET series)

  • Candidate benzoyl-CoA reductase gene

  • LB medium and appropriate antibiotics

  • IPTG (isopropyl β-D-1-thiogalactopyranoside)

  • Buffer for cell lysis (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl)

  • Sonicator or French press

Procedure:

  • Cloning: Clone the candidate gene into the expression vector.

  • Transformation: Transform the vector into the E. coli expression strain.

  • Expression:

    • Grow a 50 mL starter culture overnight.

    • Inoculate 1 L of LB medium and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with 0.1-1 mM IPTG and continue to grow at a lower temperature (e.g., 18°C) overnight.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication or French press.

    • Clarify the lysate by centrifugation to obtain the cell-free extract.

  • Activity Assay:

    • Perform the enzymatic assay as described in Protocol 1 using the cell-free extract.

    • Analyze the reaction products by HPLC or GC-MS (after hydrolysis and derivatization as in Protocol 2) to detect the formation of cyclohexadienecarboxyl-CoA isomers.

Logical_Relationship_Engineering cluster_precursor Precursor Supply cluster_pathway Core Pathway Engineering cluster_diversion Product Diversion cluster_output Desired Outcome Enhance_BenzoylCoA Enhance Benzoyl-CoA pool Express_BCR Express Benzoyl-CoA Reductase Enhance_BenzoylCoA->Express_BCR Express_Isomerase Express Isomerase (optional) Express_BCR->Express_Isomerase Introduce_New_Enzyme Introduce downstream enzyme for new product Express_Isomerase->Introduce_New_Enzyme Accumulation Accumulation of Cyclohexadiene Derivatives Express_Isomerase->Accumulation Knockout_Degradation Knockout competing degradation pathways Knockout_Degradation->Accumulation Introduce_New_Enzyme->Accumulation

Caption: Logical workflow for engineering a microbe to produce cyclohexadiene derivatives.

References

Application Notes and Protocols for Tracing Cyclohex-1,4-dienecarboxyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohex-1,4-dienecarboxyl-CoA is a key intermediate in the anaerobic degradation of aromatic compounds, particularly via the benzoyl-CoA pathway. Understanding the metabolic flux through this pathway is crucial for applications in bioremediation, industrial biotechnology, and drug metabolism research. Stable isotope tracing is a powerful technique to elucidate the contributions of various precursors to this metabolic route and to quantify the flux through its enzymatic steps. This document provides detailed experimental protocols for tracing the metabolism of this compound in bacterial cultures using stable isotope-labeled substrates and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway Overview

The metabolism of this compound is embedded within the broader context of anaerobic benzoate degradation. Benzoate is first activated to benzoyl-CoA, which is then reduced to various cyclohexadienecarboxyl-CoA isomers, including the 1,4-diene species. Subsequent enzymatic reactions involve hydration, dehydrogenation, and eventual ring cleavage to produce aliphatic compounds that can enter central metabolism.

Cyclohex_1_4_dienecarboxyl_CoA_Metabolism cluster_activation Activation cluster_reduction Ring Reduction cluster_downstream Downstream Metabolism Benzoate Benzoate Benzoyl_CoA Benzoyl-CoA Benzoate->Benzoyl_CoA Benzoate-CoA ligase Cyclohex-1,5-diene-1-carboxyl-CoA Cyclohex-1,5-diene-1-carboxyl-CoA Benzoyl_CoA->Cyclohex-1,5-diene-1-carboxyl-CoA Benzoyl-CoA reductase This compound This compound Cyclohex-1,5-diene-1-carboxyl-CoA->this compound Isomerase (postulated) Metabolite_X Metabolite_X This compound->Metabolite_X Hydratase/Dehydrogenase Ring_Cleavage_Products Ring_Cleavage_Products Metabolite_X->Ring_Cleavage_Products Hydrolase Central_Metabolism Central_Metabolism Ring_Cleavage_Products->Central_Metabolism β-oxidation-like steps Experimental_Workflow cluster_setup Experimental Setup cluster_sampling Sampling and Quenching cluster_extraction Metabolite Extraction cluster_analysis Analysis A Bacterial Culture Growth (e.g., Thauera aromatica) B Introduction of ¹³C-labeled Substrate (e.g., ¹³C-Benzoate) A->B C Time-course Sampling of Bacterial Culture B->C D Metabolism Quenching (e.g., with cold methanol) C->D E Cell Lysis and Acyl-CoA Extraction D->E F Sample Clarification and Supernatant Collection E->F G LC-MS/MS Analysis of Acyl-CoAs F->G H Data Processing and Isotopologue Analysis G->H

A Practical Guide to Working with Cyclohexadienyl-CoA Intermediates in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This guide provides a detailed overview of the handling, synthesis, and analysis of cyclohexadienyl-carboxyl-CoA compounds, with a focus on their role in anaerobic benzoate metabolism. While the specific isomer Cyclohex-1,4-dienecarboxyl-CoA is requested, the scientific literature predominantly describes the closely related and biochemically significant Cyclohexa-1,5-diene-1-carbonyl-CoA . This document will therefore focus on the well-characterized 1,5-diene isomer as a proxy, with the understanding that the methodologies presented are likely applicable to other cyclohexadienyl-CoA isomers.

Introduction

Cyclohexadienyl-carboxyl-CoA species are critical intermediates in the anaerobic degradation of aromatic compounds, a key process in the global carbon cycle. In organisms such as the denitrifying bacterium Thauera aromatica and the fermenting deltaproteobacterium Syntrophus aciditrophicus, benzoate is first activated to benzoyl-CoA.[1][2] This aromatic ring is then reduced to a non-aromatic cyclohexadienyl-CoA derivative, a crucial step in making the stable benzene ring accessible to further enzymatic breakdown.[3][4][5] Understanding the enzymes and intermediates in this pathway is of interest for bioremediation, biotransformation, and potentially for the discovery of new enzymatic tools.

Biochemical Context: Anaerobic Benzoate Metabolism

The central pathway of anaerobic benzoate metabolism involves the dearomatization of benzoyl-CoA. In many characterized systems, this proceeds via a two-electron reduction to form Cyclohexa-1,5-diene-1-carbonyl-CoA.[2][3][4] This reaction is catalyzed by a class of enzymes known as benzoyl-CoA reductases.[4][5] The resultant diene is then further metabolized through a series of hydration, dehydrogenation, and ring-opening reactions.[6]

Below is a diagram illustrating the initial steps of the anaerobic benzoate degradation pathway.

Benzoyl_CoA_Metabolism Benzoyl_CoA Benzoyl-CoA CH15_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl_CoA->CH15_CoA Benzoyl-CoA Reductase Hydroxy_CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA CH15_CoA->Hydroxy_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase Oxo_CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydroxy_CoA->Oxo_CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase Ring_Cleavage Ring Cleavage Products Oxo_CoA->Ring_Cleavage Hydrolase

Caption: Initial steps of the anaerobic benzoate degradation pathway.

Data Presentation

Quantitative data for enzymes involved in the metabolism of cyclohexadienyl-CoA intermediates is crucial for in vitro studies. The following table summarizes kinetic parameters for relevant enzymes from the literature.

EnzymeSubstrateOrganismApparent Km (µM)Vmax (µmol min-1 mg-1)InhibitorsReference
Cyclohexanecarboxyl-CoA DehydrogenaseCyclohexanecarboxyl-CoAS. aciditrophicus22 ± 52.1Ch1CoA (Ki = 49 ± 10 µM)[1]
1,5-Dienoyl-CoA Oxidase (DCO)Cyclohexa-1,5-diene-1-carbonyl-CoAT. aromatica27Not Reported-[4][5]
1,5-Dienoyl-CoA Oxidase (DCO)DioxygenT. aromatica10Not Reported-[4][5]

Experimental Protocols

Protocol 1: Synthesis of Acyl-CoA Thioesters

The synthesis of cyclohexadienyl-carboxyl-CoA can be achieved through chemical or enzymatic methods. A common chemical approach involves the conversion of the corresponding carboxylic acid to an activated ester, which then reacts with Coenzyme A.

Materials:

  • Cyclohexadienecarboxylic acid (e.g., Cyclohexa-1,5-diene-1-carboxylic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide like EDC

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A (free acid)

  • Anhydrous, amine-free solvent (e.g., Dioxane or Tetrahydrofuran)

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

  • Argon or Nitrogen gas

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for purification

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the cyclohexadienecarboxylic acid and a slight molar excess of NHS in the anhydrous solvent under an inert atmosphere.

    • Add a molar equivalent of DCC (or EDC) to the solution and stir at room temperature for 4-6 hours, or until a precipitate (dicyclohexylurea, if using DCC) is formed.

    • Filter the reaction mixture to remove the urea precipitate. The filtrate contains the NHS-activated ester.

  • Thioesterification with Coenzyme A:

    • Dissolve Coenzyme A in the sodium bicarbonate buffer.

    • Slowly add the NHS-ester solution from step 1 to the Coenzyme A solution with gentle stirring. Maintain the pH around 8.0.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Purification:

    • Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1 M HCl).

    • Load the mixture onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with a low-concentration organic solvent wash (e.g., 5% acetonitrile in water) to remove unreacted Coenzyme A and other polar impurities.

    • Elute the acyl-CoA product with a higher concentration of organic solvent (e.g., 50-70% acetonitrile in water).

    • Lyophilize the eluate to obtain the purified acyl-CoA.

Note: Due to the potential for oxidative aromatization, synthesis of some dienoyl-CoAs may need to be performed under anaerobic conditions.[4]

The following diagram outlines the workflow for the chemical synthesis of acyl-CoA esters.

Synthesis_Workflow cluster_activation Activation cluster_thioesterification Thioesterification cluster_purification Purification Carboxylic_Acid Cyclohexadienecarboxylic Acid NHS_Ester NHS-activated Ester Carboxylic_Acid->NHS_Ester DCC/EDC, NHS Acyl_CoA_unpurified Unpurified Acyl-CoA NHS_Ester->Acyl_CoA_unpurified + CoA (pH 8.0) CoA Coenzyme A CoA->Acyl_CoA_unpurified Purified_Acyl_CoA Purified Acyl-CoA Acyl_CoA_unpurified->Purified_Acyl_CoA SPE (C18)

Caption: Workflow for the chemical synthesis of acyl-CoA esters.

Protocol 2: Enzymatic Assay for Cyclohexadienyl-CoA Metabolism

This protocol describes a general spectrophotometric assay to monitor the activity of enzymes that oxidize or reduce cyclohexadienyl-CoA intermediates. The assay can be adapted for dehydrogenases or reductases by using appropriate electron acceptors or donors.

Materials:

  • Purified enzyme (e.g., dehydrogenase)

  • Cyclohexadienyl-carboxyl-CoA substrate

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.8)

  • Artificial electron acceptor (e.g., ferricenium hexafluorophosphate) or donor

  • Spectrophotometer capable of reading in the UV-Vis range

  • Anaerobic cuvettes and glove box (if the enzyme or substrate is oxygen-sensitive)

Procedure:

  • Assay Preparation:

    • Prepare a stock solution of the cyclohexadienyl-carboxyl-CoA substrate in buffer. Determine its concentration spectrophotometrically using the known extinction coefficient for the thioester bond (ε260 ≈ 16,400 M-1cm-1 for the adenine moiety of CoA).

    • Prepare a stock solution of the electron acceptor/donor.

    • Set up the spectrophotometer at the appropriate wavelength to monitor the reduction or oxidation of the electron acceptor/donor (e.g., the reduction of ferricenium is monitored at 300 nm).

  • Enzyme Reaction:

    • In a cuvette, combine the buffer, electron acceptor/donor, and substrate.

    • Place the cuvette in the spectrophotometer and record a baseline reading.

    • Initiate the reaction by adding a small volume of the purified enzyme.

    • Monitor the change in absorbance over time. The rate of change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot, using the extinction coefficient of the electron acceptor/donor.

    • To determine kinetic parameters (Km, Vmax), repeat the assay with varying concentrations of the substrate.

Handling and Storage of Acyl-CoA Esters

Acyl-CoA esters are susceptible to hydrolysis, particularly at alkaline pH.[7][8][9] For long-term storage, it is recommended to keep them as lyophilized powders at -20°C or below. Stock solutions should be prepared in a slightly acidic buffer (pH 5-6) and stored in small aliquots at -80°C to minimize freeze-thaw cycles.

Relevance in Drug Development

While direct applications of this compound in drug development are not established, the broader class of cyclohexadiene derivatives has been explored for therapeutic potential. For instance, certain synthetic cyclohexadiene-based compounds have been investigated as antiproliferative agents. The study of the metabolic pathways involving these structures can provide insights into biotransformations and potential drug targets. The enzymes in these pathways may also be of interest as biocatalysts for the synthesis of complex molecules.

References

Troubleshooting & Optimization

overcoming instability of Cyclohex-1,4-dienecarboxyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclohex-1,4-dienecarboxyl-CoA. The information provided addresses common stability issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My assay results with this compound are inconsistent. What could be the cause?

A1: Inconsistent results are often due to the inherent instability of this compound in solution. The molecule possesses two primary points of vulnerability: the thioester bond and the cyclohexadiene ring system. The thioester is susceptible to hydrolysis, while the diene is prone to oxidation. Degradation can lead to lower effective concentrations of the active compound, resulting in poor reproducibility.

Q2: How can I minimize the degradation of this compound during my experiments?

A2: To minimize degradation, it is crucial to control the experimental conditions. This includes using deoxygenated buffers, working at a slightly acidic to neutral pH, maintaining low temperatures, and limiting the exposure of the compound to light and air. Preparing fresh solutions immediately before use is highly recommended. For longer-term storage, aliquoting in an inert atmosphere and storing at -80°C is advisable.

Q3: What are the main degradation products of this compound?

A3: The primary degradation pathways are hydrolysis and oxidation. Hydrolysis of the thioester bond yields Coenzyme A and Cyclohex-1,4-dienecarboxylic acid. Oxidation of the cyclohexadiene ring can lead to a variety of products, including aromatic compounds like benzoate derivatives, as well as hydroxylated and peroxidized species.

Q4: Can I use antioxidants to improve the stability of my this compound solution?

A4: Yes, the addition of antioxidants can help to mitigate oxidative degradation of the cyclohexadiene ring. Radical scavengers such as butylated hydroxytoluene (BHT) or tocopherol may be beneficial. However, it is essential to ensure that the chosen antioxidant does not interfere with your specific assay. It is recommended to run a control experiment with the antioxidant alone to assess any potential effects.

Q5: What is the optimal pH for working with this compound?

A5: Thioester bonds are more stable at slightly acidic to neutral pH.[1][2] It is advisable to maintain the pH of your solutions between 6.0 and 7.5 to minimize the rate of hydrolysis. Buffers should be carefully chosen to avoid components that might catalyze hydrolysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no signal in assay Degradation of this compound prior to or during the assay.Prepare fresh solution immediately before use. Use deoxygenated buffers and solvents. Maintain low temperatures throughout the procedure.
High background signal Formation of interfering degradation products (e.g., oxidized species).Purge solutions with an inert gas (argon or nitrogen). Consider adding a compatible antioxidant (e.g., BHT).
Poor reproducibility between experiments Inconsistent handling and storage of this compound.Standardize the protocol for solution preparation, including time, temperature, and atmospheric conditions. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Precipitate formation in the solution Poor solubility or degradation leading to insoluble byproducts.Ensure the compound is fully dissolved. Consider using a co-solvent if compatible with the assay. Filter the solution before use if necessary.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound
  • Materials:

    • This compound solid

    • Degassed buffer (e.g., 50 mM potassium phosphate, pH 6.5)

    • Inert gas (argon or nitrogen)

    • Sealed, amber glass vials

  • Procedure:

    • Bring the solid this compound to room temperature in a desiccator.

    • Weigh the desired amount of the solid in a clean, dry vial.

    • Purge the vial with inert gas for 2-3 minutes.

    • Add the degassed buffer to the vial to the desired concentration.

    • Gently vortex the vial until the solid is completely dissolved.

    • The solution should be used immediately. If short-term storage is necessary, keep the vial on ice and protected from light.

Protocol 2: Monitoring the Stability of this compound by HPLC
  • Objective: To quantify the degradation of this compound over time under specific conditions (e.g., different pH, temperature).

  • Methodology:

    • Prepare a solution of this compound in the buffer of interest as described in Protocol 1.

    • Immediately inject a sample (t=0) onto a reverse-phase HPLC column (e.g., C18).

    • Incubate the remaining solution under the desired experimental conditions (e.g., 25°C, exposed to air).

    • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the solution onto the HPLC.

    • Monitor the elution profile using a UV detector at a wavelength where this compound and its potential degradation products absorb (e.g., 260 nm for the adenine moiety of CoA).

    • Quantify the peak area of this compound at each time point to determine the rate of degradation.

Data Presentation

Table 1: Representative Hydrolytic Stability of a Thioester Bond at Different pH Values.

pHHalf-life (t½) at 25°C (hours)
6.0~12
7.4~4
8.5~1

Note: This is representative data for a typical thioester and may not be exact for this compound. Actual rates should be determined experimentally.

Table 2: Effect of Oxygen and Antioxidants on the Stability of an Unsaturated Acyl-CoA.

ConditionRemaining Compound after 24h at 25°C (%)
Anaerobic (Inert gas)95%
Aerobic (Exposed to air)60%
Aerobic + BHT (100 µM)85%

Note: This is representative data for a typical unsaturated acyl-CoA and illustrates the protective effect of anaerobic conditions and antioxidants.

Visualizations

degradation_pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O, pH Oxidation Oxidation This compound->Oxidation O₂, Light Coenzyme A Coenzyme A Hydrolysis->Coenzyme A Cyclohex-1,4-dienecarboxylic Acid Cyclohex-1,4-dienecarboxylic Acid Hydrolysis->Cyclohex-1,4-dienecarboxylic Acid Oxidized Products Oxidized Products Oxidation->Oxidized Products

Caption: Degradation pathways of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis Start Start Weigh Solid Weigh Solid Start->Weigh Solid Add Degassed Buffer Add Degassed Buffer Weigh Solid->Add Degassed Buffer Dissolve under Inert Gas Dissolve under Inert Gas Add Degassed Buffer->Dissolve under Inert Gas Prepared Solution Prepared Solution Dissolve under Inert Gas->Prepared Solution Incubate at Time Points Incubate at Time Points Prepared Solution->Incubate at Time Points HPLC Analysis HPLC Analysis Incubate at Time Points->HPLC Analysis Quantify Peak Area Quantify Peak Area HPLC Analysis->Quantify Peak Area Determine Degradation Rate Determine Degradation Rate Quantify Peak Area->Determine Degradation Rate

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Enzymatic Synthesis of Cyclohex-1,4-dienecarboxyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic synthesis of Cyclohex-1,4-dienecarboxyl-CoA.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Issue 1: Low or No Product Formation

  • Question: My reaction shows very low or no yield of this compound. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product formation can stem from several factors related to the two key enzymatic steps: the ligation of benzoate to Coenzyme A (CoA) by Benzoate-CoA ligase (BCL) and the subsequent reduction of benzoyl-CoA by Benzoyl-CoA reductase (BCR).

    • Inadequate ATP Supply: Both enzymes are ATP-dependent. The reduction of benzoyl-CoA by BCR, in particular, requires the hydrolysis of two ATP molecules per two electrons transferred.[1][2] Ensure your ATP is not degraded and is present at a sufficient concentration. Crucially, implement an ATP regeneration system to maintain the necessary ATP levels throughout the reaction.[3]

    • Oxygen Contamination: Benzoyl-CoA reductase is extremely sensitive to oxygen and will be irreversibly inactivated in its presence.[4][5] All steps involving this enzyme must be performed under strict anaerobic conditions. This includes de-gassing all buffers and reagents and performing the reaction in an anaerobic chamber or glove box.

    • Inactive Enzymes: The activity of both BCL and BCR can be compromised by improper storage or handling. Verify the activity of each enzyme individually using a standard assay before setting up the coupled reaction.

    • Insufficient Reducing Power: The Benzoyl-CoA reductase requires a strong low-potential reductant.[3][4] Titanium(III) citrate is commonly used for this purpose.[3][6] Ensure that the reductant is freshly prepared and active.

    • Sub-optimal Reaction Conditions: Verify that the pH, temperature, and buffer composition of your reaction are within the optimal range for both enzymes. The optimal pH for the overall enzymatic system is approximately 7.0.[3]

Issue 2: Accumulation of Benzoyl-CoA Intermediate

  • Question: I am observing the formation of benzoyl-CoA, but it is not being converted to the final product. What is causing this bottleneck?

  • Answer: The accumulation of the benzoyl-CoA intermediate points to a problem specifically with the Benzoyl-CoA reductase (BCR) step.

    • BCR Inactivation: As mentioned, BCR is highly oxygen-sensitive. Even trace amounts of oxygen can inhibit the enzyme. Re-evaluate your anaerobic technique.

    • Depleted Reducing Agent: The low-potential reductant, such as Ti(III) citrate, is consumed during the reaction. If it is depleted, the BCR will not be able to catalyze the reduction of benzoyl-CoA. Consider adding a higher initial concentration or feeding the reductant over the course of the reaction.

    • ATP Depletion: The reduction of benzoyl-CoA is an energy-intensive process requiring significant ATP.[1][2] If your ATP regeneration system is inefficient, the reaction may stall at the benzoyl-CoA stage. Monitor ATP levels if possible, or empirically optimize the components of your regeneration system.

Issue 3: Formation of Unidentified Side Products

  • Question: My analysis shows the presence of unexpected peaks, suggesting the formation of side products. What could be the cause?

  • Answer: The formation of side products can be due to the instability of the product or competing enzymatic reactions.

    • Product Instability: Thioesters can be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures. Ensure your purification strategy is performed promptly after the reaction and at a suitable pH.

    • Contaminating Enzyme Activities: If you are using cell extracts rather than purified enzymes, other enzymes present in the extract could be acting on your substrate or product. Consider further purification of your key enzymes.

    • Non-enzymatic Reactions: The strong reducing conditions required for the BCR reaction could potentially lead to non-enzymatic side reactions. Analyze your control reactions (e.g., without enzyme) to identify any non-enzymatic product formation.

Frequently Asked Questions (FAQs)

  • Question 1: What is the role of the ATP regeneration system and which one should I use?

    • Answer: The ATP regeneration system is critical for maintaining a high ATP/ADP ratio, which is essential for the activity of both Benzoate-CoA ligase and Benzoyl-CoA reductase.[1][3] The hydrolysis of ATP to ADP and Pi drives the enzymatic reactions forward. Common ATP regeneration systems include the use of phosphoenolpyruvate and pyruvate kinase, or acetyl phosphate and acetate kinase.[3] The choice of system may depend on the specific experimental conditions and the cost of the reagents.

  • Question 2: How can I confirm the activity of my Benzoate-CoA ligase?

    • Answer: The activity of Benzoate-CoA ligase can be determined using a coupled spectrophotometric assay.[7][8][9] In this assay, the formation of AMP is coupled to the oxidation of NADH through the sequential action of myokinase, pyruvate kinase, and lactate dehydrogenase. The decrease in absorbance at 340 nm or 365 nm, corresponding to NADH oxidation, is monitored.[7][8]

  • Question 3: What is a suitable assay for Benzoyl-CoA reductase activity?

    • Answer: A common assay for Benzoyl-CoA reductase involves monitoring the oxidation of a low-potential electron donor, such as reduced methyl viologen or Ti(III) citrate, in the presence of benzoyl-CoA and ATP.[4] The reaction must be performed under strict anaerobic conditions. The change in absorbance of the electron donor is followed spectrophotometrically.

  • Question 4: How should I prepare and handle Ti(III) citrate?

    • Answer: Ti(III) citrate is a highly effective, low-potential reductant for maintaining anaerobic conditions and providing the necessary electrons for the Benzoyl-CoA reductase.[6][10] It is typically prepared by reducing a solution of Ti(IV) chloride with a suitable reducing agent, such as sodium borohydride, in the presence of sodium citrate. The resulting deep purple solution must be handled under anaerobic conditions as it is readily oxidized by air.

  • Question 5: What are the key parameters for purifying the final product, this compound?

    • Answer: CoA thioesters, including this compound, can be purified using reverse-phase chromatography, such as on a C18 column.[11][12] The hydrophobic nature of the acyl-CoA allows it to bind to the column, while more polar components are washed away. Elution is typically achieved with a gradient of an organic solvent like methanol or acetonitrile in a suitable buffer.[11]

Data Presentation

Table 1: Typical Reaction Conditions for Benzoate-CoA Ligase Activity Assay

ComponentConcentrationReference
Tris-HCl Buffer (pH 7.8-8.0)100 mM[7][9]
MgCl₂2.5 - 5 mM[7][9]
ATP0.5 - 1 mM[7][9]
Coenzyme A (CoA)0.25 - 0.4 mM[7][9]
Benzoic Acid0.1 - 0.5 mM[7][9]
Dithiothreitol (DTT)2 mM[7]
Coupled Assay Components(NADH, PEP, kinases)[7][8][9]
Temperature30 - 37 °C[7][8]

Table 2: Typical Reaction Conditions for Benzoyl-CoA Reductase Activity Assay

ComponentConcentrationReference
Buffer (e.g., MOPS, pH ~7.0)100 mM[3]
Mg-ATP> 1 mM[3][4]
Benzoyl-CoA< 50 µM (Km ~15 µM)[3][4]
Low-Potential Reductant(e.g., Ti(III) citrate)[3]
ATP Regeneration System(e.g., PEP/PK)[3]
Temperature~30 °C
AtmosphereStrictly Anaerobic[3][4]

Experimental Protocols

Protocol 1: Coupled Enzymatic Synthesis of this compound

This protocol provides a general framework. Optimal concentrations of enzymes and substrates should be determined empirically.

  • Preparation of Reagents:

    • Prepare all buffer solutions and de-gas them thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

    • Prepare the ATP regeneration system components (e.g., phosphoenolpyruvate and pyruvate kinase).

    • Freshly prepare the Ti(III) citrate solution under anaerobic conditions.

    • Prepare stock solutions of benzoate, CoA, and ATP.

  • Reaction Setup (under anaerobic conditions):

    • In an anaerobic chamber or glove box, combine the de-gassed buffer, MgCl₂, and DTT in a reaction vessel.

    • Add the Benzoate-CoA ligase and Benzoyl-CoA reductase to the reaction mixture.

    • Add the components of the ATP regeneration system.

    • Add benzoate, CoA, and ATP to their final concentrations.

    • Initiate the reaction by adding the freshly prepared Ti(III) citrate solution.

  • Reaction Monitoring:

    • At various time points, withdraw aliquots from the reaction mixture (under anaerobic conditions).

    • Quench the reaction immediately (e.g., by adding acid).

    • Analyze the samples by a suitable method, such as HPLC, to monitor the consumption of benzoyl-CoA and the formation of this compound.

  • Product Purification:

    • Once the reaction has reached completion, clarify the reaction mixture by centrifugation.

    • Purify the supernatant containing the product using reverse-phase chromatography (e.g., on a C18 column) as described in the FAQs.[11]

Visualizations

Enzymatic_Synthesis_Pathway cluster_ligation Step 1: Ligation cluster_reduction Step 2: Reduction Benzoate Benzoate BCL Benzoate-CoA Ligase (BCL) Benzoate->BCL CoA Coenzyme A CoA->BCL ATP_in1 ATP ATP_in1->BCL AMP_PPi AMP + PPi BCL->AMP_PPi BenzoylCoA Benzoyl-CoA BCL->BenzoylCoA BCR Benzoyl-CoA Reductase (BCR) BenzoylCoA->BCR ATP_in2 2 ATP ATP_in2->BCR ADP_Pi 2 ADP + 2 Pi Reductant_in 2e⁻ (from Ti(III) citrate) Reductant_in->BCR BCR->ADP_Pi FinalProduct Cyclohex-1,4- dienecarboxyl-CoA BCR->FinalProduct

Caption: Enzymatic pathway for this compound synthesis.

Troubleshooting_Workflow Start Low/No Product Yield Check_BCL Is Benzoyl-CoA formed? Start->Check_BCL Troubleshoot_BCL Troubleshoot Step 1 (BCL): - Check BCL activity - Check ATP/CoA concentration - Verify reaction conditions (pH, temp) Check_BCL->Troubleshoot_BCL No Check_BCR Troubleshoot Step 2 (BCR): - Check for Oxygen contamination - Verify BCR activity - Ensure active reductant (Ti(III) citrate) - Check ATP regeneration Check_BCL->Check_BCR Yes Success Yield Improved Troubleshoot_BCL->Success Check_Side_Products Are there side products? Check_BCR->Check_Side_Products Troubleshoot_Purity Troubleshoot Purity: - Check for product degradation - Analyze for contaminating enzymes - Run no-enzyme control Check_Side_Products->Troubleshoot_Purity Yes Check_Side_Products->Success No Troubleshoot_Purity->Success

Caption: Logical workflow for troubleshooting low yield issues.

References

Technical Support Center: Cyclohex-1,4-dienecarboxyl-CoA Mass Spectrometry Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric detection of Cyclohex-1,4-dienecarboxyl-CoA. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their analyses.

Frequently Asked Questions (FAQs)

Q1: What are the expected m/z values for this compound in positive ion mode ESI-MS/MS?

A1: Based on the chemical formula of this compound (C₂₈H₄₀N₇O₁₇P₃S), the expected monoisotopic mass of the neutral molecule is approximately 871.15 g/mol . For mass spectrometry, you will typically observe the protonated precursor ion. Acyl-CoAs characteristically exhibit a neutral loss of the 3'-phospho-ADP moiety.

Here are the key m/z values for setting up your multiple reaction monitoring (MRM) or targeted fragmentation experiment:

Ion TypeDescriptionExpected m/zNotes
Precursor Ion [M+H]⁺872.16This is the primary ion to select in Q1.
Product Ion (Quantitative) [M+H - 507.00]⁺365.16This transition, representing the neutral loss of the phospho-ADP group, is typically the most abundant and is recommended for quantification.[1][2][3]
Product Ion (Qualitative) Adenosine 3',5'-diphosphate fragment428.04This fragment is a common marker for CoA-containing molecules and can be used as a confirmatory ion.[2][3][4]

Q2: I am observing a very low signal or no signal for my analyte. What are the common causes?

A2: Poor signal intensity is a frequent issue in mass spectrometry.[5] For this compound, consider the following causes and solutions:

  • Analyte Instability: Acyl-CoA compounds can be unstable.[6] Ensure samples are processed quickly on ice and stored at -80°C. Minimize freeze-thaw cycles. The unsaturated cyclohexadiene ring may be susceptible to oxidation.

  • Suboptimal Sample Preparation: Inefficient extraction or analyte loss during cleanup can drastically reduce signal. See the detailed Experimental Protocols section below for a recommended method. Using 5-sulfosalicylic acid (SSA) for protein precipitation can improve recovery compared to methods requiring solid-phase extraction (SPE).[4]

  • Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of your target analyte.[5] Improve chromatographic separation to isolate the analyte from interfering matrix components. Consider using a divert valve to send the early, high-salt eluent to waste.

  • Incorrect MS Parameters: Ensure the mass spectrometer is properly tuned and calibrated.[5] Use the optimized MRM transitions listed in the table above. Infuse a standard, if available, to optimize source parameters like capillary voltage and gas flows.

Q3: My peak shape is poor (e.g., broad, splitting, or tailing). How can I improve it?

A3: Poor peak shape can compromise resolution and quantification. Here are some troubleshooting steps:

  • Chromatography Issues:

    • Column Overload: Injecting too much sample can lead to broad or fronting peaks. Try diluting your sample.

    • Column Contamination: Contaminants from previous samples can cause peak splitting and tailing.[5] Implement a robust column washing procedure between runs.

    • Inappropriate Mobile Phase: The highly polar nature of CoA compounds requires specific chromatographic conditions. A reversed-phase C18 or C8 column is common. Using an ion-pairing agent (e.g., triethylammonium acetate) or a high pH mobile phase (e.g., with ammonium hydroxide) can significantly improve peak shape for these anionic molecules.[7][8]

  • Sample Reconstitution Solvent: Ensure your sample is dissolved in a solvent that is compatible with, and ideally weaker than, your initial mobile phase to ensure good peak focusing at the head of the column.

Q4: I'm seeing a peak at the correct retention time, but the ion ratio between my quantifier and qualifier ions is incorrect.

A4: An incorrect ion ratio can indicate an interfering compound.

  • Co-eluting Isobars: A different compound with the same mass as your precursor and which produces a fragment of the same mass as your quantifier ion might be co-eluting.

  • High Collision Energy: Excessively high collision energy can sometimes alter fragmentation patterns. If you have a standard, optimize the collision energy for each transition.

  • Action: Review your chromatogram for any shoulders on your peak of interest. A high-resolution mass spectrometer can help confirm the elemental composition of the precursor and fragment ions.[2]

Experimental Protocols

Protocol 1: Sample Extraction and Preparation

This protocol is adapted from established methods for short-chain acyl-CoAs and is suitable for cultured cells or tissue samples.[4][9]

  • Reagent Preparation: Prepare a 2.5% (w/v) 5-sulfosalicylic acid (SSA) solution containing a suitable internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA like C17:0-CoA). Keep this solution on ice.

  • Sample Collection: Flash-freeze cell pellets or tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.

  • Extraction:

    • On wet ice, add 200 µL of the cold SSA extraction solution to the frozen sample pellet.

    • Vortex thoroughly for 30 seconds to ensure cell lysis and protein precipitation.

    • Incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the samples at 18,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the acyl-CoAs, to a clean glass autosampler vial.[6] Using glass vials is recommended to minimize analyte loss due to adsorption to plastic surfaces.[6]

  • Analysis: Immediately analyze the samples by LC-MS/MS or store them at -80°C.

Protocol 2: LC-MS/MS Analysis

This is a general method; optimization for your specific instrument and column is recommended.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 10 mM triethylammonium acetate (TEAA) or 15 mM ammonium hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2% to 60% B

    • 10-12 min: 60% to 95% B

    • 12-14 min: Hold at 95% B

    • 14-15 min: 95% to 2% B

    • 15-20 min: Re-equilibrate at 2% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.

  • MS Parameters:

    • Ionization Mode: ESI+

    • MRM Transitions:

      • Primary (Quantification): 872.16 -> 365.16

      • Secondary (Confirmation): 872.16 -> 428.04

    • Collision Energy: Optimize based on instrument response, but start around 30-40 eV.

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for your specific instrument.

Visualizations

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common issues during the detection of this compound.

TroubleshootingWorkflow start Start: No or Low Signal check_ms 1. Verify MS Parameters - Tuning & Calibration OK? - Correct m/z Transitions? start->check_ms check_lc 2. Examine Chromatography - Any Peak Observed? - Good Peak Shape? check_ms->check_lc Yes ms_ok Parameters Correct check_ms->ms_ok No check_sample 3. Review Sample Prep - Extraction Protocol Followed? - Sample Stability Maintained? check_lc->check_sample Yes lc_issue Poor Peak / No Peak check_lc->lc_issue No sample_issue Potential Sample Issue check_sample->sample_issue Yes end Problem Resolved check_sample->end No Apparent Issue (Consult Instrument Specialist) solution_ms Solution: - Retune/Recalibrate MS - Set Precursor: 872.16 - Set Products: 365.16, 428.04 ms_ok->solution_ms solution_lc Solution: - Optimize Gradient - Use Ion-Pairing or High pH - Check for Contamination lc_issue->solution_lc solution_sample Solution: - Re-extract on Ice - Use Glass Vials - Check for Ion Suppression sample_issue->solution_sample solution_ms->end solution_lc->end solution_sample->end FragmentationPathway parent This compound [M+H]⁺ m/z = 872.16 neutral_loss Neutral Loss of 3'-Phospho-ADP (507.00 Da) parent->neutral_loss fragment2 Adenosine Diphosphate Fragment m/z = 428.04 parent->fragment2 Other Fragmentation fragment1 Acylium Ion Moiety [M+H - 507.00]⁺ m/z = 365.16 neutral_loss->fragment1

References

Technical Support Center: Purification of Cyclohex-1,4-dienecarboxyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Cyclohex-1,4-dienecarboxyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this sensitive molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low recovery during the purification of this compound?

Low recovery is typically due to the inherent instability of the thioester bond and the dienoyl moiety. The main contributing factors are:

  • Enzymatic Degradation: Cellular extracts contain thioesterases that can rapidly hydrolyze the thioester bond.

  • Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, especially under non-optimal pH conditions. Alkaline conditions (pH > 8) are particularly detrimental.[1]

  • Thermal Decomposition: Elevated temperatures can accelerate the degradation of the molecule.[1]

  • Oxidation/Isomerization: The conjugated diene system may be susceptible to oxidation or isomerization, leading to product loss or the formation of impurities.

Q2: What is the optimal pH range for working with and storing this compound?

Aqueous solutions of Coenzyme A and its esters are most stable in a slightly acidic environment, typically between pH 4.0 and 6.0.[1] For purification buffers, a pH of around 4.9 is often effective.[1] It is critical to avoid neutral or alkaline buffers to minimize chemical hydrolysis.[1]

Q3: How critical is temperature control during the purification process?

Temperature control is paramount. All purification steps, including cell lysis (if applicable), chromatography, and fraction collection, should be performed at 0-4°C (i.e., on ice or in a cold room). For long-term storage, this compound should be kept at -80°C.

Q4: What are the most common impurities found in a preparation of this compound?

Common impurities depend on the synthesis method but can include:

  • Unreacted starting materials (e.g., Cyclohex-1,4-dienecarboxylic acid, Coenzyme A, ATP).

  • Hydrolyzed product (Cyclohex-1,4-dienecarboxylic acid and free Coenzyme A).

  • Isomers of the target molecule (e.g., Cyclohexa-1,5-dienecarboxyl-CoA).

  • Proteins, particularly the enzyme used for synthesis (e.g., a CoA ligase).

  • Side-products from the enzymatic reaction.

Q5: Which analytical techniques are best for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (monitoring at ~260 nm for the adenine moiety of CoA) is the most common method for assessing purity and quantifying the product. Purity and identity should be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

Problem 1: Low or No Product Yield After Purification
Potential Cause Recommended Solution
Enzymatic Degradation If starting from a biological source, ensure rapid inactivation of endogenous thioesterases. This can be achieved by flash-freezing samples in liquid nitrogen or quenching with a pre-chilled organic solvent.[1]
Chemical Instability Maintain a pH between 4.0 and 6.0 throughout the purification process. Use pre-chilled, slightly acidic buffers.[1]
Thermal Degradation Strictly maintain low temperatures (0-4°C) for all experimental steps. Use pre-chilled tubes, buffers, and equipment.[1]
Inefficient Enzymatic Synthesis If preparing the molecule enzymatically, verify the activity of your CoA ligase. Ensure all co-factors (e.g., ATP, Mg²⁺) are present at optimal concentrations.
Poor Binding/Elution in Chromatography Optimize your chromatography protocol. For reverse-phase HPLC, adjust the gradient. For SPE, ensure the cartridge is properly conditioned and that the elution solvent is appropriate.
Problem 2: Product Appears Impure on Analytical HPLC
Potential Cause Recommended Solution
Co-elution of Starting Materials Modify the HPLC gradient to improve the separation of your product from starting materials like free CoA or the carboxylic acid.
Presence of Protein Precipitate proteins (e.g., with perchloric acid or acetonitrile) before injection onto the HPLC column. Use a guard column to protect your analytical column.
Formation of Isomers/Degradation Products The presence of multiple peaks with the same mass may indicate isomerization or degradation. Ensure all handling is performed at low temperatures and protected from light. Analyze samples immediately after preparation.
Contamination from Labware Use high-purity solvents and meticulously clean all glassware and equipment.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Partial Purification

This protocol is suitable for removing proteins and some polar impurities from an enzymatic reaction mixture.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol, followed by one column volume of deionized water, and finally one column volume of an acidic buffer (e.g., 50 mM potassium phosphate, pH 4.9).

  • Sample Loading: Acidify the reaction mixture to the pH of the conditioning buffer. Load the sample onto the cartridge at a slow flow rate.

  • Washing: Wash the cartridge with two column volumes of the acidic buffer to remove unbound proteins and other polar impurities.

  • Elution: Elute the this compound with a solution of 50% methanol in the acidic buffer. Collect the eluate.

  • Solvent Removal: The methanol can be removed by vacuum centrifugation if necessary. The resulting aqueous solution should be immediately used or stored at -80°C.

Protocol 2: Reverse-Phase HPLC for High-Purity Purification

This method is for achieving high purity of the final product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 100 mM potassium phosphate, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: 260 nm.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 35% B

    • 25-30 min: Linear gradient from 35% to 90% B (column wash)

    • 30-35 min: 90% B

    • 35-40 min: Linear gradient from 90% to 5% B (re-equilibration)

    • 40-45 min: 5% B

Procedure:

  • Filter the sample through a 0.22 µm filter.

  • Inject the sample onto the equilibrated HPLC system.

  • Collect fractions corresponding to the peak of this compound.

  • Immediately freeze the collected fractions and lyophilize to obtain the purified product as a solid.

  • Store the lyophilized powder at -80°C.

Data Presentation

Table 1: Troubleshooting Summary for Low Product Yield

ParameterPotential IssueRecommendation
pH Too high or too lowMaintain between 4.0 and 6.0
Temperature Above 4°CWork on ice at all times
Enzymes Thioesterase activityRapidly inactivate enzymes
Storage Improper conditionsStore at -80°C, lyophilized if possible

Table 2: Typical HPLC Gradient for Purification

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)
0955
256535
301090
351090
40955

Visualizations

Purification_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification Steps cluster_analysis Analysis & Storage Reaction Reaction Mixture (Substrates, Enzyme, Buffer) Protein_Removal Protein Precipitation (Optional) Reaction->Protein_Removal SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Protein_Removal->SPE HPLC Reverse-Phase HPLC SPE->HPLC Analysis Purity Check (Analytical HPLC, LC-MS) HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization Storage Storage at -80°C Lyophilization->Storage

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Low Product Yield? Check_pH Is pH 4-6? Start->Check_pH Yes Check_Temp Is Temp 0-4°C? Check_pH->Check_Temp Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Enzyme Enzymes Inactivated? Check_Temp->Check_Enzyme Yes Control_Temp Use Ice/Cold Room Check_Temp->Control_Temp No Quench_Reaction Quench/Precipitate Check_Enzyme->Quench_Reaction No Optimize_Chrom Optimize Chromatography Check_Enzyme->Optimize_Chrom Yes

Caption: Troubleshooting flowchart for low product yield.

References

preventing degradation of Cyclohex-1,4-dienecarboxyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Cyclohex-1,4-dienecarboxyl-CoA during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

The degradation of this compound during extraction is primarily due to three factors:

  • Enzymatic Degradation: Cellular thioesterases can rapidly hydrolyze the thioester bond of the molecule, releasing coenzyme A and cyclohex-1,4-dienecarboxylic acid.

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly under neutral to alkaline pH conditions. The diene structure is also prone to oxidation, which can lead to aromatization of the ring.

  • Thermal Decomposition: Elevated temperatures can accelerate both enzymatic and chemical degradation pathways.

Q2: What is the optimal pH range for maintaining the stability of this compound?

To minimize chemical hydrolysis, it is crucial to maintain a slightly acidic pH throughout the extraction and storage process. The optimal pH range is between 4.5 and 6.0.[1] Alkaline conditions (pH > 7.5) should be strictly avoided as they significantly increase the rate of thioester hydrolysis.[1][2]

Q3: How critical is temperature control during the extraction process?

Temperature control is of utmost importance. All steps of the extraction, including sample homogenization, centrifugation, and solvent evaporation, should be performed at low temperatures (0-4°C) to minimize both enzymatic activity and chemical degradation.[1] For long-term storage, samples should be kept at -80°C.

Q4: Are there any specific enzymes I should be concerned about?

Yes, acyl-CoA thioesterases are a major concern as they directly cleave the thioester bond.[1] Additionally, enzymes involved in the metabolism of related compounds, such as dienoyl-CoA reductases or hydratases, could potentially modify this compound if they are active during the extraction.[3][4][5][6][7][8][9][10][11]

Q5: Can the diene structure of this compound cause specific stability issues?

Yes, the conjugated diene system in the cyclohexadiene ring is susceptible to oxidation, which can lead to the formation of a more stable aromatic ring (benzoyl-CoA derivative). This process can be accelerated by exposure to air (oxygen), light, and certain metal ions. It is therefore advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to use metal-chelating agents like EDTA in your buffers.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no recovery of this compound Incomplete quenching of enzymatic activity: Thioesterases remain active after cell lysis.Flash-freeze tissue samples in liquid nitrogen immediately after collection. For cell cultures, quench with a pre-chilled (-20°C) extraction solvent like 80% methanol.
Non-optimal pH of extraction buffer: Use of neutral or alkaline buffers.Use an acidic extraction buffer, such as 100 mM potassium phosphate at pH 4.9.[1]
High temperature during sample processing: Degradation is accelerated at room temperature.Maintain all samples, solutions, and equipment on ice or at 4°C throughout the entire extraction procedure.
Oxidation of the diene ring: Exposure to atmospheric oxygen.Degas all buffers and solvents. Perform extraction steps under an inert atmosphere (e.g., inside a glove box or using nitrogen/argon flushing). Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.
Presence of unexpected peaks in analytical chromatogram Hydrolysis product: Peak corresponding to cyclohex-1,4-dienecarboxylic acid or coenzyme A.Confirm the identity of the peaks using mass spectrometry. Optimize pH and temperature control to minimize hydrolysis.
Oxidation product: Peak corresponding to a benzoyl-CoA derivative.Implement measures to prevent oxidation as described above (inert atmosphere, antioxidants).
Polymerization: Broad, unresolved peaks.Avoid prolonged storage of the extracted material, especially at higher concentrations. Analyze samples as quickly as possible after extraction.
Inconsistent results between replicate samples Variable time between sample collection and quenching: Leads to different levels of degradation.Standardize the sample handling workflow to ensure rapid and consistent quenching of enzymatic activity for all samples.
Incomplete extraction: The molecule may not be fully solubilized.Ensure thorough homogenization of the sample in the extraction solvent. Consider a two-step extraction to improve recovery.

Data Presentation

Table 1: Illustrative Stability of a Dienoyl-CoA Thioester under Various Conditions

Disclaimer: The following data is representative of the general stability of thioesters and dienoyl compounds and is intended for illustrative purposes. Specific stability data for this compound is not currently available in the literature.

Condition Parameter Value Estimated Half-life
pH 4.025°C> 24 hours
7.025°C8 - 12 hours
8.525°C< 1 hour
Temperature 4°CpH 5.0Several days
25°CpH 5.012 - 18 hours
37°CpH 5.02 - 4 hours
Atmosphere Inert (Nitrogen)25°C, pH 7.0~10 hours
Air25°C, pH 7.04 - 6 hours

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples

This protocol is a general guideline and may require optimization for specific sample types.

Materials:

  • Extraction Solvent: 80% Methanol in water, pre-chilled to -20°C.

  • Wash Solvent: 100% Methanol, pre-chilled to -20°C.

  • Buffer A: 100 mM Potassium Phosphate, pH 4.9.

  • Solid-Phase Extraction (SPE) Cartridges: Anion exchange or C18.

  • Inert gas (Nitrogen or Argon).

Procedure:

  • Sample Quenching:

    • For tissue samples: Immediately after collection, flash-freeze the tissue in liquid nitrogen.

    • For adherent cells: Aspirate the culture medium, wash twice with ice-cold PBS, and then add 1 mL of pre-chilled (-20°C) 80% methanol.

    • For suspension cells: Pellet the cells by centrifugation (500 x g, 5 min, 4°C), wash twice with ice-cold PBS, and resuspend the pellet in 1 mL of pre-chilled (-20°C) 80% methanol.

  • Homogenization:

    • For tissue: Homogenize the frozen tissue in the extraction solvent using a bead beater or a Dounce homogenizer on ice.

    • For cells: Scrape the adherent cells in the extraction solvent or vortex the cell suspension vigorously.

  • Centrifugation:

    • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoA esters to a new pre-chilled tube.

  • Solid-Phase Extraction (Optional, for sample cleanup and concentration):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with the appropriate solvent to remove interfering substances.

    • Elute the acyl-CoA esters with the recommended elution solvent.

  • Solvent Evaporation:

    • Dry the eluate or the supernatant under a stream of inert gas or using a vacuum concentrator at low temperature.

  • Reconstitution and Storage:

    • Reconstitute the dried extract in a small volume of Buffer A.

    • Analyze immediately or store at -80°C.

Visualizations

degradation_pathways cluster_degradation Degradation Pathways main This compound hydrolysis Hydrolysis (Thioesterases, Alkaline pH) main->hydrolysis oxidation Oxidation (Oxygen, Light, Metal Ions) main->oxidation enzymatic Other Enzymatic Modification main->enzymatic hydrolysis_prod Cyclohex-1,4-dienecarboxylic Acid + Coenzyme A hydrolysis->hydrolysis_prod oxidation_prod Benzoyl-CoA Derivative oxidation->oxidation_prod enzymatic_prod Modified CoA Ester enzymatic->enzymatic_prod

Caption: Potential degradation pathways for this compound.

extraction_workflow start Sample Collection quench Quenching (Liquid N2 or Cold Solvent) start->quench homogenize Homogenization (in acidic buffer, on ice) quench->homogenize centrifuge Centrifugation (15,000 x g, 4°C) homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (Optional) supernatant->spe dry Evaporation (Inert Gas) supernatant->dry Direct Evaporation spe->dry reconstitute Reconstitution (Acidic Buffer) dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis store Storage (-80°C) reconstitute->store

Caption: Recommended workflow for the extraction of this compound.

troubleshooting_guide start Low/No Product Recovery check_quenching Was quenching immediate and effective? start->check_quenching check_ph Was the extraction pH acidic (4.5-6.0)? check_quenching->check_ph Yes improve_quenching Improve quenching protocol: - Flash freeze - Use colder solvent check_quenching->improve_quenching No check_temp Were all steps performed at 0-4°C? check_ph->check_temp Yes adjust_ph Adjust buffer pH to 4.9 check_ph->adjust_ph No check_oxidation Were measures taken to prevent oxidation? check_temp->check_oxidation Yes control_temp Ensure strict temperature control check_temp->control_temp No prevent_oxidation Use inert atmosphere and antioxidants check_oxidation->prevent_oxidation No end Re-run Extraction check_oxidation->end Yes improve_quenching->end adjust_ph->end control_temp->end prevent_oxidation->end

Caption: Troubleshooting decision tree for low recovery of this compound.

References

Technical Support Center: Quantification of Cyclohex-1,4-dienecarboxyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Cyclohex-1,4-dienecarboxyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

The primary challenges in quantifying this compound, like many other acyl-CoA thioesters, stem from its inherent instability, low endogenous concentrations, and potential for interference from structurally similar molecules.[1][2] Key difficulties include degradation during sample preparation and storage, low recovery rates from biological matrices, and analytical challenges in achieving sensitive and specific detection.

Q2: Which analytical method is most suitable for the quantification of this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and effective method for the quantification of acyl-CoAs, including this compound.[3][4][5][6] This technique offers high sensitivity and specificity, allowing for the accurate measurement of low-abundance species in complex biological samples.[3][4][6]

Q3: How should I prepare my samples to ensure the stability of this compound?

Rapid quenching of metabolic activity and efficient extraction are crucial for preserving the integrity of this compound. This typically involves immediate freezing of the sample in liquid nitrogen and extraction with an acidic organic solvent mixture, such as acetonitrile/methanol/water, to precipitate proteins and extract the polar acyl-CoA.[7] The use of 5-sulfosalicylic acid (SSA) for deproteinization has also been shown to improve the recovery of some acyl-CoAs.[3]

Troubleshooting Guides

Issue 1: Low or No Analyte Signal

Possible Cause 1: Degradation of this compound during sample preparation.

  • Troubleshooting Steps:

    • Ensure all sample preparation steps are performed on ice or at 4°C to minimize enzymatic activity.[8]

    • Use pre-chilled solvents for extraction.

    • Minimize the time between sample collection and extraction.

    • Consider using antioxidants or a low pH extraction buffer to improve stability.

Possible Cause 2: Inefficient extraction from the biological matrix.

  • Troubleshooting Steps:

    • Optimize the extraction solvent. A mixture of acetonitrile, methanol, and water is often effective for acyl-CoAs.[7]

    • Ensure thorough homogenization of the tissue or cell pellet.

    • Consider solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances, though this may lead to loss of some polar compounds.[3]

Possible Cause 3: Suboptimal LC-MS/MS conditions.

  • Troubleshooting Steps:

    • Verify the mass transitions (parent and fragment ions) for this compound. A common fragmentation pattern for acyl-CoAs involves a neutral loss of 507 amu.[9]

    • Optimize the chromatography to ensure good peak shape and separation from isomers. A C18 reversed-phase column is commonly used.[10]

    • Ensure the mobile phase composition is appropriate. An acidic mobile phase with an organic gradient is typically used for acyl-CoA analysis.[11]

Issue 2: Poor Reproducibility and High Variability

Possible Cause 1: Inconsistent sample handling and preparation.

  • Troubleshooting Steps:

    • Standardize the sample collection and preparation protocol across all samples.

    • Use an internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA that is not present in the sample, to account for variability in extraction and instrument response.[12]

Possible Cause 2: Analyte instability in the autosampler.

  • Troubleshooting Steps:

    • Maintain the autosampler at a low temperature (e.g., 4°C).[7]

    • Minimize the time samples spend in the autosampler before injection.

    • Investigate the stability of the analyte in the reconstitution solvent over time. Some studies suggest that using glass vials instead of plastic can reduce signal loss for some CoA species.[2]

Quantitative Data Summary

The following table summarizes representative quantitative parameters for the analysis of acyl-CoAs using LC-MS/MS. Note that specific values for this compound may vary depending on the specific matrix and analytical conditions.

ParameterTypical Value RangeReference Compound(s)Source
Recovery 59% - 80%Short-chain acyl-CoAs[3]
Limit of Quantitation (LOQ) 0.1 - 10 ng/mLVarious acyl-CoAs[6][13]
Linear Range 0.1 - 1000 ng/mLVarious acyl-CoAs[6]
Inter-run Precision (%RSD) 2.6% - 12.2%Long-chain acyl-CoAs[10]
Intra-run Precision (%RSD) 1.2% - 4.4%Long-chain acyl-CoAs[10]

Experimental Protocols

Protocol: Quantification of this compound by LC-MS/MS
  • Sample Preparation:

    • Flash-freeze the biological sample (e.g., tissue, cell pellet) in liquid nitrogen.

    • Homogenize the frozen sample in 1 mL of ice-cold extraction solvent (acetonitrile:methanol:water 2:2:1 v/v/v with 0.1% formic acid).[7]

    • Include an appropriate internal standard in the extraction solvent.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50 mM ammonium acetate in water).[11]

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 10 mM ammonium acetate in water.[11]

      • Mobile Phase B: Acetonitrile.[11]

      • Gradient: A suitable gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by re-equilibration.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transition for this compound and the internal standard. For acyl-CoAs, a characteristic fragmentation involves the neutral loss of the CoA moiety (507 Da).[9]

Visualizations

troubleshooting_workflow start Start: Low/No Signal check_prep Check Sample Preparation start->check_prep is_stable Is Analyte Stable? check_prep->is_stable check_lc Check LC Method is_separated Good Peak Shape? check_lc->is_separated check_ms Check MS Method is_detected Correct Mass Transitions? check_ms->is_detected is_extracted Efficient Extraction? is_stable->is_extracted Yes optimize_prep Optimize Protocol: - Work on ice - Minimize time - Use fresh solvents is_stable->optimize_prep No is_extracted->check_lc Yes optimize_extraction Optimize Extraction: - Test different solvents - Improve homogenization is_extracted->optimize_extraction No is_separated->check_ms Yes optimize_lc Optimize LC: - Adjust gradient - Check column is_separated->optimize_lc No optimize_ms Optimize MS: - Infuse standard - Verify fragmentation is_detected->optimize_ms No end Problem Solved is_detected->end Yes optimize_prep->end optimize_extraction->end optimize_lc->end optimize_ms->end

Caption: Troubleshooting workflow for low or no analyte signal.

degradation_pathway main_compound This compound hydrolysis Hydrolysis (pH, Temperature) main_compound->hydrolysis oxidation Oxidation (Air Exposure) main_compound->oxidation hydrolyzed_product Cyclohex-1,4-dienecarboxylic Acid + CoA-SH hydrolysis->hydrolyzed_product oxidized_product Oxidized Derivatives (e.g., Benzoyl-CoA) oxidation->oxidized_product

References

Technical Support Center: Refining HPLC Methods for Cyclohex-1,4-dienecarboxyl-CoA Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of Cyclohex-1,4-dienecarboxyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.

Question 1: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?

Answer:

Poor peak shape for ionizable compounds like this compound is often related to secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar carboxyl and CoA moieties, leading to peak tailing.

    • Solution: Operate the mobile phase at a low pH (e.g., pH 2.5-3.5) to suppress the ionization of silanol groups. The addition of a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also mask these active sites, but this may not be compatible with mass spectrometry detection.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxyl group, the analyte can exist in both ionized and non-ionized forms, resulting in peak broadening or splitting.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic state.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute the sample and reinject.

Question 2: My retention time for this compound is inconsistent between runs. What could be the cause?

Answer:

Retention time variability is a common issue in HPLC and can stem from several factors.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, can lead to shifts in retention time.

    • Solution: Prepare fresh mobile phase for each run or each day. Ensure accurate weighing of buffer components and precise pH adjustment. Always filter the mobile phase before use.

  • Column Equilibration: Insufficient column equilibration between gradient runs or after changing the mobile phase can cause retention time drift.

    • Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush the column with at least 10 column volumes of the starting mobile phase.

  • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time shifts.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

Question 3: I am not getting adequate separation between this compound and a closely eluting impurity. How can I improve the resolution?

Answer:

Improving resolution requires optimizing the selectivity, efficiency, or retention of your HPLC method.

  • Optimize the Mobile Phase:

    • Gradient Slope: For gradient elution, a shallower gradient (slower increase in organic solvent concentration) can improve the separation of closely eluting peaks.

    • Organic Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol, or vice versa) can alter the selectivity of the separation due to different solvent properties.

    • pH: A small adjustment in the mobile phase pH can sometimes significantly impact the selectivity between two compounds with different ionization properties.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, changing the column chemistry may be necessary.

    • Different C18 Phase: Not all C18 columns are the same. A C18 column from a different manufacturer or with a different bonding chemistry (e.g., end-capped vs. non-end-capped) can provide different selectivity.

    • Phenyl-Hexyl Phase: A phenyl-hexyl stationary phase can offer alternative selectivity for compounds containing aromatic rings or double bonds through π-π interactions.

  • Decrease the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the analysis of this compound?

A1: A good starting point is a reverse-phase method using a C18 column. Based on methods for similar CoA esters, the following conditions can be used as a starting point and then optimized.

ParameterRecommended Starting Condition
Column C18, 2.6-5 µm particle size, 100 Å pore size, e.g., 100 x 4.6 mm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 5% B to 50% B over 15 minutes
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 30 - 40 °C
Detection UV at 260 nm (for the adenine moiety of CoA)
Injection Volume 5 - 20 µL

Q2: How should I prepare my sample containing this compound for HPLC analysis?

A2: Proper sample preparation is crucial for obtaining reliable results and prolonging column life.

  • Extraction: If the analyte is in a biological matrix, a protein precipitation step with a cold organic solvent (e.g., acetonitrile or methanol) or perchloric acid is often necessary.

  • Centrifugation: After extraction, centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet precipitated proteins and other insoluble material.

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection to remove any remaining particulates that could clog the HPLC column.

  • Solvent Compatibility: Whenever possible, the final sample solvent should be similar in composition to the initial mobile phase to ensure good peak shape.

Q3: What is the importance of mobile phase pH when analyzing this compound?

A3: The mobile phase pH is a critical parameter. This compound has an ionizable carboxylic acid group. Controlling the pH ensures that the analyte is in a consistent and single ionic state (either fully protonated or fully deprotonated). This leads to sharper, more symmetrical peaks and reproducible retention times. A pH that is too close to the pKa of the analyte can result in broad or split peaks. For this acidic compound, a low pH mobile phase (e.g., pH 2.5-4) is generally recommended to suppress ionization.

Q4: Can this compound degrade during HPLC analysis?

A4: While specific stability data for this compound under various HPLC conditions is limited, related unsaturated acyl-CoA esters can be susceptible to isomerization or degradation, particularly at extreme pH values or elevated temperatures. The dienoyl moiety could potentially undergo isomerization. It is advisable to use freshly prepared samples and to keep the autosampler at a cool temperature (e.g., 4 °C) if samples are queued for extended periods.

Experimental Protocols

Protocol 1: General Reverse-Phase HPLC Method for this compound

This protocol provides a general gradient method suitable for the separation of this compound from potential impurities.

1. Materials and Reagents:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • 0.22 µm syringe filters

2. Mobile Phase Preparation:

  • Mobile Phase A (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

3. Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
UV Detection 260 nm
Gradient Program Time (min)
0
15
16
18
19
25

4. System Equilibration:

  • Before the first injection, equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

5. Sample Analysis:

  • Inject the filtered sample and start the data acquisition.

Visualizations

HPLC_Troubleshooting_Workflow cluster_solutions Potential Solutions start Problem Observed (e.g., Poor Peak Shape, RT Shift) check_mobile_phase Check Mobile Phase - Freshly Prepared? - Correct pH? - Degassed? start->check_mobile_phase check_column Check Column - Correctly Installed? - Column Age/History? - Equilibrated? start->check_column check_system Check HPLC System - Leaks? - Pump Pressure Stable? - Temperature Constant? start->check_system solution_mp Prepare Fresh Mobile Phase Adjust pH check_mobile_phase->solution_mp solution_col Equilibrate Longer Replace Guard/Main Column check_column->solution_col solution_sys Tighten Fittings Purge Pump Set Column Oven check_system->solution_sys reanalyze Re-analyze Sample solution_mp->reanalyze Re-analyze Sample solution_col->reanalyze solution_sys->reanalyze end Problem Resolved reanalyze->end Yes further_investigation Problem Persists: Consult Advanced Guide reanalyze->further_investigation No

Caption: A logical workflow for troubleshooting common HPLC issues.

Method_Development_Logic cluster_optimization Optimization Strategies start Goal: Separate This compound initial_conditions Select Initial Conditions - C18 Column - Acidic Mobile Phase (pH 3) - ACN/Water Gradient start->initial_conditions run_scouting Run Scouting Gradient (e.g., 5-95% ACN) initial_conditions->run_scouting eval_results Evaluate Results: - Peak Shape? - Resolution? - Retention Time? run_scouting->eval_results optimization Optimization Needed eval_results->optimization No method_ok Method Acceptable eval_results->method_ok Yes opt_gradient Adjust Gradient Slope optimization->opt_gradient opt_ph Modify Mobile Phase pH optimization->opt_ph opt_solvent Change Organic Solvent (e.g., to Methanol) optimization->opt_solvent opt_column Try Different Column (e.g., Phenyl-Hexyl) optimization->opt_column opt_gradient->run_scouting opt_ph->run_scouting opt_solvent->run_scouting opt_column->run_scouting

Caption: A logical diagram for HPLC method development.

Technical Support Center: Optimizing Cyclohex-1,4-dienecarboxyl-CoA Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to increase the efficiency of the Cyclohex-1,4-dienecarboxyl-CoA metabolic pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary route for the formation of this compound in anaerobic metabolism?

A1: this compound is a key intermediate in the anaerobic degradation of aromatic compounds, most notably benzoate. The pathway is initiated by the activation of benzoate to benzoyl-CoA, followed by the reduction of the aromatic ring. In many studied organisms, such as the denitrifying bacterium Thauera aromatica, the direct product of benzoyl-CoA reduction is cyclohexa-1,5-diene-1-carbonyl-CoA.[1][2] Subsequent enzymatic steps, which can vary between organisms, lead to the formation of other cyclohexene and cyclohexane derivatives.

Q2: Which enzyme is considered the rate-limiting step in this pathway?

A2: Benzoyl-CoA reductase (BCR) is widely considered a key rate-limiting enzyme in the anaerobic degradation of benzoate.[3][4] This is due to several factors: it catalyzes the energetically challenging dearomatization of benzoyl-CoA, a reaction that requires significant energy input in the form of ATP hydrolysis (typically 2 ATP per molecule of benzoyl-CoA reduced).[5][6] Furthermore, BCR is often a complex, multi-subunit enzyme that is extremely sensitive to oxygen, making its stable expression and activity a potential bottleneck.[3][5]

Q3: What are the common challenges encountered when engineering this pathway in a heterologous host?

A3: Researchers often face several challenges when engineering this pathway in hosts like E. coli:

  • Oxygen Sensitivity: Key enzymes, particularly benzoyl-CoA reductase, are highly sensitive to oxygen and require strict anaerobic conditions for expression and activity.[3][5]

  • Enzyme Complexity: Benzoyl-CoA reductase is a multi-subunit enzyme, and achieving correct stoichiometry and assembly of the subunits in a heterologous host can be difficult.[5]

  • Cofactor Imbalance: The pathway involves redox reactions that require specific electron donors, such as reduced ferredoxins, which may not be readily available in sufficient quantities in the heterologous host.

  • Product Inhibition: Accumulation of pathway intermediates or the final product can inhibit the activity of upstream enzymes. For instance, cyclohex-1-ene-1-carboxyl-CoA can competitively inhibit cyclohexanecarboxyl-CoA dehydrogenase.

  • Toxicity: High concentrations of benzoate or other aromatic substrates can be toxic to the host organism, inhibiting growth and overall productivity.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Oxygen Contamination Ensure strict anaerobic conditions during cultivation and enzyme assays. Use anaerobic chambers, sealed bioreactors with nitrogen sparging, and oxygen-scavenging agents in the media.
Inefficient Benzoyl-CoA Reductase Activity - Confirm the expression of all subunits of the benzoyl-CoA reductase complex. - Co-express chaperones to aid in proper folding and assembly. - Engineer the host to provide the necessary low-potential electron donors (e.g., ferredoxins).
Substrate Toxicity - Optimize the substrate feeding strategy to maintain a low, non-toxic concentration of benzoate. - Use a two-phase fermentation system to sequester the substrate in an organic phase. - Adapt the host strain to higher concentrations of the substrate through serial passaging.
Insufficient Precursor Supply - Ensure an adequate supply of benzoate and Coenzyme A. - Overexpress the benzoate-CoA ligase to efficiently convert benzoate to benzoyl-CoA.[3][7]
Incorrect pH or Temperature Optimize fermentation pH and temperature. Most anaerobic fermentations for this pathway are optimal at neutral pH and temperatures between 30-37°C.
Issue 2: Accumulation of an Unexpected Intermediate
Possible Cause Troubleshooting Step
Bottleneck at a Specific Enzymatic Step - Identify the accumulating intermediate using HPLC-MS/MS. - Overexpress the enzyme responsible for converting the accumulating intermediate. - Perform in vitro enzyme assays to confirm the activity of the downstream enzyme.
Product Inhibition of a Downstream Enzyme - If an intermediate is inhibiting a subsequent enzyme, consider strategies to remove the intermediate in situ. - Engineer the enzyme to have a higher tolerance to the inhibitory intermediate.
Lack of a Necessary Cofactor - Ensure the host organism can supply the required cofactors (e.g., NADH, FAD) for the specific enzymatic step. - Consider co-expressing genes that regenerate the necessary cofactors.

Data Presentation

Table 1: Kinetic Properties of Key Enzymes in the Pathway
EnzymeOrganismSubstrateApparent Km (µM)Ki (µM)Inhibitor
Benzoyl-CoA ReductaseThauera aromaticaBenzoyl-CoA15--
Benzoyl-CoA ReductaseThauera aromaticaATP600--
Cyclohexanecarboxyl-CoA DehydrogenaseSyntrophus aciditrophicusCyclohexanecarboxyl-CoA22 ± 549 ± 10Cyclohex-1-ene-1-carboxyl-CoA

Data compiled from various sources.

Experimental Protocols

Protocol 1: Assay for Cyclohexanecarboxyl-CoA Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of cyclohexanecarboxyl-CoA dehydrogenase in the oxidative direction.

Materials:

  • 200 mM MOPS-KOH buffer, pH 7.0

  • 1 M MgCl₂ solution

  • Ferricenium hexafluorophosphate

  • Cyclohexanecarboxyl-CoA (substrate)

  • Purified enzyme or cell-free extract

  • Anaerobic cuvettes

  • Spectrophotometer capable of reading at 300 nm

Procedure:

  • Prepare a reaction mixture in an anaerobic cuvette containing:

    • 200 mM MOPS-KOH, pH 7.0

    • 15 mM MgCl₂

    • 0.2 mM ferricenium hexafluorophosphate

    • 1-10 µg of enzyme

  • Seal the cuvette and incubate at 30°C for 5 minutes to equilibrate.

  • Initiate the reaction by adding 200 µM cyclohexanecarboxyl-CoA.

  • Immediately monitor the reduction of ferricenium hexafluorophosphate by measuring the decrease in absorbance at 300 nm.

  • Calculate the specific activity based on the rate of absorbance change and the molar extinction coefficient of ferricenium hexafluorophosphate.

Protocol 2: HPLC Analysis of CoA Thioesters

This protocol outlines a method for the separation and quantification of benzoyl-CoA and its derivatives using reverse-phase HPLC.

Materials:

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Standards for benzoyl-CoA, cyclohexa-1,5-diene-1-carboxyl-CoA, cyclohex-1-ene-1-carboxyl-CoA, and cyclohexanecarboxyl-CoA

  • Perchloric acid for sample quenching

  • Potassium carbonate for neutralization

Procedure:

  • Sample Preparation:

    • Quench enzymatic reactions or cell cultures with an equal volume of ice-cold perchloric acid.

    • Centrifuge to pellet precipitated proteins.

    • Neutralize the supernatant with potassium carbonate.

    • Centrifuge to remove the potassium perchlorate precipitate.

    • Filter the supernatant through a 0.22 µm filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase: A gradient of acetonitrile in 50 mM potassium phosphate buffer, pH 6.8. A typical gradient might be 5-30% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at 260 nm

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Identify and quantify the peaks by comparing their retention times and peak areas to those of the prepared standards.

Visualizations

Cyclohex-1,4-dienecarboxyl-CoA_Pathway cluster_activation Activation cluster_reduction Ring Reduction cluster_modification Ring Modification Benzoate Benzoate Benzoyl_CoA Benzoyl_CoA Benzoate->Benzoyl_CoA Benzoate-CoA ligase (ATP -> AMP + PPi) Cyclohexa_1_5_diene_1_carboxyl_CoA Cyclohexa-1,5-diene- 1-carboxyl-CoA Benzoyl_CoA->Cyclohexa_1_5_diene_1_carboxyl_CoA Benzoyl-CoA reductase (2 ATP -> 2 ADP + 2 Pi) Cyclohex_1_ene_1_carboxyl_CoA Cyclohex-1-ene- 1-carboxyl-CoA Cyclohexa_1_5_diene_1_carboxyl_CoA->Cyclohex_1_ene_1_carboxyl_CoA Hydratase/ Dehydrogenase steps Cyclohexanecarboxyl_CoA Cyclohexanecarboxyl-CoA Cyclohex_1_ene_1_carboxyl_CoA->Cyclohexanecarboxyl_CoA Cyclohex-1-ene-1-carboxyl-CoA reductase Troubleshooting_Workflow Start Low Product Yield Check_Anaerobiosis Check for Oxygen Contamination Start->Check_Anaerobiosis Check_Enzyme_Expression Verify Expression of all Enzymes Check_Anaerobiosis->Check_Enzyme_Expression No Improve_Anaerobiosis Improve Anaerobic Technique Check_Anaerobiosis->Improve_Anaerobiosis Yes Check_Substrate_Toxicity Assess Substrate Toxicity Check_Enzyme_Expression->Check_Substrate_Toxicity No Enhance_Expression Enhance Enzyme Expression/ Co-express Chaperones Check_Enzyme_Expression->Enhance_Expression Yes Optimize_Conditions Optimize Physical Parameters (pH, Temp) Check_Substrate_Toxicity->Optimize_Conditions No Optimize_Feeding Optimize Substrate Feeding Check_Substrate_Toxicity->Optimize_Feeding Yes End Improved Yield Optimize_Conditions->End Improve_Anaerobiosis->End Enhance_Expression->End Optimize_Feeding->End

References

method refinement for studying Cyclohex-1,4-dienecarboxyl-CoA in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the methodological refinement of studying Cyclohex-1,4-dienecarboxyl-CoA in complex samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing low recovery of this compound from my biological samples. What are the potential causes and solutions?

A1: Low recovery is a common issue when working with CoA thioesters due to their reactivity and potential for degradation. Here are several factors to consider and troubleshoot:

  • Inefficient Extraction: The choice of extraction solvent and method is critical. For complex matrices like tissue or cell lysates, a robust protein precipitation and extraction protocol is necessary.

    • Troubleshooting:

      • Ensure a cold extraction environment (-20°C to 4°C) to minimize enzymatic degradation.

      • Compare different protein precipitation agents. While trichloroacetic acid (TCA) is commonly used, it may lead to lower recovery for some CoA esters. An alternative like 2.5% sulfosalicylic acid (SSA) has been shown to yield higher recoveries for various acyl-CoAs.[1]

      • For quenching metabolism and extracting metabolites simultaneously, consider using a cold solution of 25 mM formic acid in 95% acetonitrile.[2]

  • Analyte Instability: CoA thioesters can be unstable, particularly in solution.

    • Troubleshooting:

      • Minimize the time between sample collection and extraction.

      • Use glass vials instead of plastic to reduce signal loss due to adsorption.[3]

      • Consider the use of stability-enhancing additives in your reconstitution solvent.[3]

  • Suboptimal Solid-Phase Extraction (SPE): If using SPE for sample cleanup, ensure the chosen cartridge and elution protocol are appropriate for this compound.

    • Troubleshooting:

      • Verify the SPE cartridge chemistry (e.g., C18) is suitable for retaining your analyte.

      • Optimize the wash and elution steps to prevent premature elution or incomplete recovery.

Q2: My chromatographic peaks for this compound are showing significant tailing. How can I improve peak shape?

A2: Peak tailing in liquid chromatography can be caused by several factors, from secondary interactions with the stationary phase to issues with the mobile phase.

  • Troubleshooting:

    • Mobile Phase pH: The pH of your mobile phase can impact the ionization state of your analyte. For CoA esters, using a slightly alkaline mobile phase, such as 15 mM ammonium hydroxide, can improve peak shape on C8 or C18 columns.[4]

    • Column Choice: While C18 columns are widely used, a C8 column might provide better peak shapes for some medium-chain acyl-CoAs.[5] Consider also using core-shell columns, which can provide narrower peaks and shorter analysis times.[6]

    • System Contamination: Residual contaminants on the column or in the LC system can lead to peak tailing. Ensure your system is thoroughly flushed and consider using a guard column.

Q3: I am observing poor sensitivity and a low signal-to-noise ratio in my LC-MS/MS analysis. What can I do to enhance detection?

A3: Optimizing your mass spectrometry parameters is key to achieving high sensitivity.

  • Troubleshooting:

    • Ionization Mode: While positive electrospray ionization (ESI) is most frequently reported for acyl-CoAs, negative ESI can also be effective due to the phosphate groups and may offer better sensitivity for certain compounds.[7] It is recommended to test both modes.

    • MS/MS Fragmentation: For quantification, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). A common fragmentation pattern for CoA esters involves a neutral loss of 507 Da, corresponding to the 3'-phosphate-adenosine-5'-diphosphate fragment.[1][8] Optimize the collision energy for the specific transition of this compound to its most abundant product ion.

    • Source Parameters: Optimize ESI source parameters such as capillary voltage, gas flow, and temperature to ensure efficient ionization of your analyte.

Q4: Can I analyze this compound using Gas Chromatography-Mass Spectrometry (GC-MS)?

A4: Direct GC-MS analysis of CoA thioesters is not feasible due to their low volatility and thermal instability. However, you can analyze the corresponding carboxylic acid (Cyclohex-1,4-dienecarboxylic acid) after hydrolysis and derivatization.

  • Derivatization Strategy:

    • Hydrolysis: The CoA thioester must first be hydrolyzed to release the free carboxylic acid.

    • Derivatization: The carboxylic acid can then be derivatized to a more volatile and thermally stable form. Common derivatization reagents for carboxylic acids include:

      • Silylating agents: such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9]

      • Alkylating agents: to form methyl or other alkyl esters. Trimethyl orthoacetate in the presence of acetic acid is one such option.[10]

  • Considerations: This is an indirect method and will not provide information on the intact CoA thioester. It is crucial to ensure complete hydrolysis and derivatization for accurate quantification.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction using Sulfosalicylic Acid (SSA)

This protocol is adapted from methods showing high recovery for short-chain acyl-CoAs and CoA biosynthetic intermediates.[1]

  • Quenching and Homogenization:

    • For tissue samples, immediately freeze-clamp the tissue in liquid nitrogen. For cell cultures, rapidly aspirate the medium and wash with ice-cold PBS before quenching with a cold solvent.

    • Homogenize the frozen tissue or cell pellet in 200 µL of ice-cold 2.5% (w/v) SSA.

  • Internal Standard Spiking:

    • Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample, such as crotonoyl-CoA) to the homogenate.

  • Centrifugation:

    • Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a clean glass autosampler vial.

  • Analysis:

    • Proceed immediately with LC-MS/MS analysis or store at -80°C.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This protocol is a generalized method based on common practices for acyl-CoA analysis.[2][4][8]

  • Liquid Chromatography:

    • Column: Reversed-phase C18 or C8 column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 15 mM Ammonium Hydroxide in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Develop a suitable gradient from a low percentage of Mobile Phase B to a high percentage over 10-25 minutes to separate this compound from other matrix components.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • MRM Transition:

      • Determine the m/z of the precursor ion [M+H]⁺ for this compound.

      • Set up a transition to monitor the product ion resulting from the neutral loss of 507 Da ([M+H-507]⁺). Optimize collision energy for this transition.

    • Data Acquisition: Acquire data in MRM mode for quantification.

Data Presentation

Table 1: Comparison of Extraction Methods for Acyl-CoAs

Extraction MethodAnalyteRecovery (%)Reference
10% TCA followed by SPEPantothenate0[1]
2.5% SSAPantothenate>100[1]
10% TCA followed by SPEDephospho-CoA0[1]
2.5% SSADephospho-CoA>99[1]
10% TCA followed by SPECoA1[1]
2.5% SSACoA74[1]
10% TCA followed by SPEMalonyl CoA26[1]
2.5% SSAMalonyl CoA74[1]
10% TCA followed by SPEAcetyl CoA36[1]
2.5% SSAAcetyl CoA59[1]

Table 2: Precision of a Validated LC-MS/MS Method for Acyl-CoA Quantification

AnalyteInter-run Precision (% CV)Intra-run Precision (% CV)Accuracy (%)Reference
C16:0-CoA2.6 - 12.21.2 - 4.494.8 - 110.8[8]
C16:1-CoA2.6 - 12.21.2 - 4.494.8 - 110.8[8]
C18:0-CoA2.6 - 12.21.2 - 4.494.8 - 110.8[8]
C18:1-CoA2.6 - 12.21.2 - 4.494.8 - 110.8[8]
C18:2-CoA2.6 - 12.21.2 - 4.494.8 - 110.8[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Complex Biological Sample (Tissue, Cells) quench Quenching & Homogenization (e.g., 2.5% SSA) sample->quench is Internal Standard Spiking quench->is centrifuge Centrifugation (16,000 x g, 4°C) is->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc Injection ms MS/MS Detection (MRM Mode) lc->ms data Data Processing & Quantification ms->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_recovery Low Recovery Issues cluster_chromatography Chromatography Issues issue Poor Analytical Result (e.g., Low Recovery, Bad Peak Shape) extraction Check Extraction Method (Solvent, Temp) issue->extraction stability Assess Analyte Stability (Vials, Time) issue->stability spe Optimize SPE (Cartridge, Solvents) issue->spe mobile_phase Adjust Mobile Phase pH issue->mobile_phase column Evaluate Column (C8 vs C18, Core-shell) issue->column system Check for System Contamination issue->system

Caption: Troubleshooting logic for common analytical issues.

degradation_pathway cluster_pathway Anaerobic Degradation Context aromatics Aromatic Compounds (e.g., Benzoate) benzoyl_coa Benzoyl-CoA aromatics->benzoyl_coa ch_diene_coa Cyclohex-1,5-diene-1-carboxyl-CoA benzoyl_coa->ch_diene_coa Benzoyl-CoA Reductase target_coa This compound ch_diene_coa->target_coa Potential Isomerization or further reaction

Caption: Simplified context of this compound in degradation pathways.

References

Validation & Comparative

The Central Role of Cyclohex-1,5-diene-1-carboxyl-CoA in Anaerobic Benzoate Metabolism: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of experimental data confirms Cyclohex-1,5-diene-1-carboxyl-CoA as the primary product of benzoyl-CoA reduction in the anaerobic metabolism of benzoate. This guide provides a comparative analysis of the established metabolic pathways and evaluates the potential, though less substantiated, role of its isomer, Cyclohex-1,4-dienecarboxyl-CoA.

For researchers in metabolic engineering, drug development, and environmental microbiology, understanding the precise intermediates in anaerobic aromatic compound degradation is critical. Benzoate is a central intermediate in the breakdown of numerous pollutants and natural compounds, with its metabolism converging on the formation of benzoyl-CoA. The dearomatization of benzoyl-CoA is a key, energy-intensive step, and the identity of the resulting dienoyl-CoA intermediate dictates the subsequent enzymatic reactions.

This guide synthesizes experimental findings to validate the primary metabolic route while exploring alternative possibilities, providing a clear, data-driven comparison for professionals in the field.

The Established Pathway: Formation of Cyclohex-1,5-diene-1-carboxyl-CoA

The enzymatic reduction of benzoyl-CoA is catalyzed by benzoyl-CoA reductase, an ATP-dependent enzyme.[1][2][3] Extensive studies, particularly in the denitrifying bacterium Thauera aromatica, have unequivocally identified the product of this reaction as Cyclohex-1,5-diene-1-carboxyl-CoA.[4][5] This identification has been confirmed through detailed analysis of reaction products using high-pressure liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy with isotopically labeled substrates.[5]

The central role of Cyclohex-1,5-diene-1-carboxyl-CoA is further solidified by the characterization of the downstream enzymes that specifically act on this substrate.

Anaerobic Benzoate Metabolism Pathway cluster_activation Activation cluster_reduction Ring Reduction cluster_thauera Thauera aromatica Pathway cluster_rhodopseudomonas Rhodopseudomonas palustris Pathway Benzoate Benzoate BenzoylCoA Benzoyl-CoA Benzoate->BenzoylCoA Benzoate-CoA ligase Cyclohex_1_5_diene Cyclohex-1,5-diene- 1-carboxyl-CoA BenzoylCoA->Cyclohex_1_5_diene Benzoyl-CoA reductase (ATP-dependent) Hydroxycyclohex_1_ene 6-Hydroxycyclohex-1-ene- 1-carboxyl-CoA Cyclohex_1_5_diene->Hydroxycyclohex_1_ene Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase Cyclohex_1_ene Cyclohex-1-ene- 1-carboxyl-CoA Cyclohex_1_5_diene->Cyclohex_1_ene [Reduction Step] Oxocyclohex_1_ene 6-Oxocyclohex-1-ene- 1-carboxyl-CoA Hydroxycyclohex_1_ene->Oxocyclohex_1_ene 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase HydroxypimelylCoA 3-Hydroxypimelyl-CoA Oxocyclohex_1_ene->HydroxypimelylCoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase Hydroxycyclohexane 2-Hydroxycyclohexane- 1-carboxyl-CoA Cyclohex_1_ene->Hydroxycyclohexane Cyclohex-1-ene-1-carboxyl-CoA hydratase PimelylCoA Pimelyl-CoA Hydroxycyclohexane->PimelylCoA Further Oxidation

Fig. 1: Divergent pathways of anaerobic benzoate metabolism following the formation of Cyclohex-1,5-diene-1-carboxyl-CoA.

Comparative Analysis of Downstream Pathways

Following the formation of Cyclohex-1,5-diene-1-carboxyl-CoA, the metabolic pathway diverges in different microorganisms, presenting two distinct routes for further processing.

  • Thauera aromatica Pathway (Hydration Route): In this well-characterized pathway, Cyclohex-1,5-diene-1-carboxyl-CoA is hydrated by cyclohexa-1,5-diene-1-carbonyl-CoA hydratase to form 6-hydroxycyclohex-1-ene-1-carboxyl-CoA.[4][6] This is followed by an NAD+-dependent dehydrogenation to 6-oxocyclohex-1-ene-1-carboxyl-CoA, and subsequent hydrolytic ring cleavage to the aliphatic product, 3-hydroxypimelyl-CoA.[7]

  • Rhodopseudomonas palustris Pathway (Reductive Route): In this alternative pathway, it is proposed that Cyclohex-1,5-diene-1-carboxyl-CoA undergoes a further reduction to yield cyclohex-1-ene-1-carboxyl-CoA .[8] This intermediate is then hydrated by a different enzyme, cyclohex-1-ene-1-carboxyl-CoA hydratase, to 2-hydroxycyclohexane-1-carboxyl-CoA, which is then further oxidized.[9]

The Disputed Role of this compound

While the formation of the 1,5-diene isomer is strongly supported by experimental data, the potential involvement of this compound is less certain. Current evidence does not support its role as a primary product of benzoyl-CoA reductase.

However, a significant finding in Rhodopseudomonas palustris showed that mutants unable to grow on benzoate could be rescued by providing them with cyclohexa-1,4-diene-1-carboxylate.[9] This indicates that the organism possesses the enzymatic machinery to metabolize the 1,4-diene isomer, likely by converting it into an intermediate of the established pathway. This suggests a potential, albeit secondary, role for this compound, possibly as an alternative substrate that can be funneled into the main metabolic stream. There is no direct evidence to suggest it is a major, direct product of benzoyl-CoA reduction.

Quantitative Comparison of Key Enzymes

The performance of the key enzymes in the initial steps of the benzoate metabolism pathway provides a quantitative basis for comparison.

EnzymeOrganismSubstrate(s)K_m (µM)V_max (µmol·min⁻¹·mg⁻¹)Notes
Benzoyl-CoA Reductase Thauera aromaticaBenzoyl-CoA, ATP15 (for Benzoyl-CoA), 600 (for ATP)0.55ATP-dependent two-electron reduction.[1]
Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase Thauera aromaticaCyclohex-1,5-diene-1-carboxyl-CoA--Highly specific for the 1,5-diene.[4]
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase Thauera aromatica6-Hydroxycyclohex-1-ene-1-carboxyl-CoA, NAD+--NAD+-specific.[7]
6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase Geobacter metallireducens6-Oxocyclohex-1-ene-1-carbonyl-CoA--Catalyzes hydrolytic ring cleavage.[10][11]
6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase Syntrophus aciditrophicus6-Oxocyclohex-1-ene-1-carbonyl-CoA--Similar function to the enzyme in G. metallireducens.[10][11]

Experimental Protocols

Validating the intermediates and enzymatic activities in benzoate metabolism relies on a series of well-defined experimental procedures.

General Experimental Workflow

Experimental Workflow cluster_culture 1. Cell Culture and Growth cluster_extraction 2. Metabolite Extraction cluster_analysis 3. Metabolite Identification cluster_enzyme 4. Enzyme Characterization Culture Anaerobic culture of bacterium on benzoate Harvest Harvest cells Culture->Harvest Extract_Enzyme Prepare cell-free extracts Culture->Extract_Enzyme Extract Quench metabolism and extract CoA esters Harvest->Extract HPLC HPLC separation of CoA esters Extract->HPLC NMR NMR spectroscopy of isotopically labeled metabolites Extract->NMR MS Mass Spectrometry for mass confirmation Extract->MS Purify Purify target enzyme Extract_Enzyme->Purify Assay Enzyme kinetics assays (spectrophotometric) Purify->Assay

Fig. 2: A generalized workflow for the validation of metabolic intermediates and enzymes in the anaerobic benzoate pathway.
Detailed Methodologies

1. Benzoyl-CoA Reductase Assay (Spectrophotometric)

This assay measures the activity of benzoyl-CoA reductase by monitoring the oxidation of a reduced artificial electron donor, such as reduced methyl viologen or Ti(III) citrate, in the presence of benzoyl-CoA and ATP.[1]

  • Reaction Mixture: Prepare a reaction mixture in an anaerobic cuvette containing buffer (e.g., 100 mM potassium phosphate, pH 7.0), MgCl₂, ATP, a reducing agent (e.g., Ti(III) citrate), and an electron carrier (e.g., methyl viologen).

  • Initiation: The reaction is initiated by the addition of purified benzoyl-CoA reductase or cell-free extract.

  • Measurement: The decrease in absorbance of the reduced electron carrier is monitored spectrophotometrically at a specific wavelength (e.g., 578 nm for reduced methyl viologen).

  • Controls: Reactions lacking benzoyl-CoA or ATP are used as negative controls to ensure the observed activity is substrate- and energy-dependent.

2. Identification of Dienoyl-CoA Products by HPLC and NMR

This protocol is designed to identify the specific isomer(s) of cyclohexadienecarboxyl-CoA produced by benzoyl-CoA reductase.

  • Reaction: An enzymatic reaction is carried out with purified benzoyl-CoA reductase, [¹³C₆]-labeled benzoyl-CoA (for NMR) or [¹⁴C]-labeled benzoyl-CoA (for HPLC), ATP, and a suitable electron donor.[5]

  • Sample Preparation: The reaction is quenched, and the CoA esters are extracted and purified.

  • HPLC Analysis: The extracted CoA esters are separated by reverse-phase HPLC, and the retention times of the products are compared with those of chemically synthesized standards of Cyclohex-1,5-diene-1-carboxyl-CoA and this compound.[5]

  • NMR Analysis: The ¹³C-labeled products are analyzed by NMR spectroscopy to determine the precise structure of the diene ring, confirming the position of the double bonds.[5]

3. Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase Assay

This assay measures the hydration of the dienoyl-CoA intermediate.

  • Reaction Mixture: A reaction mixture is prepared containing buffer, purified hydratase, and chemically or enzymatically synthesized Cyclohex-1,5-diene-1-carboxyl-CoA.[4]

  • Measurement: The reaction can be monitored in the reverse direction (dehydration of 6-hydroxycyclohex-1-ene-1-carboxyl-CoA) by observing the increase in absorbance at a wavelength where the dienoyl-CoA has a higher extinction coefficient.[4]

  • Substrate Specificity: The assay is repeated with other potential substrates, such as this compound and crotonyl-CoA, to determine the specificity of the enzyme.[4]

Conclusion

The available experimental evidence strongly supports a central role for Cyclohex-1,5-diene-1-carboxyl-CoA as the immediate product of benzoyl-CoA reduction in anaerobic benzoate metabolism. The subsequent metabolic steps diverge into at least two distinct, well-characterized pathways in different bacterial species.

The role of This compound appears to be secondary. While it can be metabolized by the downstream enzymes of the pathway, there is currently no substantial evidence to suggest it is a primary product of benzoyl-CoA reductase. Future research may focus on whether this isomer is produced as a minor byproduct or if its metabolic capability represents a salvage pathway or a broader substrate tolerance of the downstream enzymes. For professionals in the field, targeting the enzymes involved in the synthesis and metabolism of the 1,5-diene isomer remains the most validated approach for understanding and manipulating this critical metabolic hub.

References

A Comparative Analysis of the Cyclohex-1,4-dienecarboxyl-CoA Pathway in Diverse Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic intricacies of anaerobic aromatic compound degradation, this guide offers a comparative analysis of the Cyclohex-1,4-dienecarboxyl-CoA pathway across various bacterial species. Highlighting key enzymatic differences and performance metrics, this document serves as a vital resource for researchers in microbiology, biochemistry, and drug development.

The anaerobic degradation of aromatic compounds is a critical biogeochemical process, with the benzoyl-CoA pathway at its core. A key intermediate in this pathway is this compound, the product of the initial reduction of benzoyl-CoA. The subsequent metabolic steps, however, exhibit notable variations across different bacterial genera, reflecting diverse evolutionary strategies for catabolizing these stable molecules. This guide provides a comparative overview of this pathway in facultative anaerobes, represented by Thauera aromatica and Rhodopseudomonas palustris, and obligate anaerobes, including Geobacter metallireducens and Syntrophus aciditrophicus.

Divergent Pathways: A Tale of Two Strategies

Following the formation of cyclohexa-1,5-diene-1-carbonyl-CoA from benzoyl-CoA by benzoyl-CoA reductase, the metabolic route diverges significantly between different groups of bacteria.[1][2] In denitrifying bacteria like Thauera aromatica, the dienoyl-CoA is hydrated. In contrast, the phototrophic bacterium Rhodopseudomonas palustris further reduces the diene.[1][2]

Obligate anaerobes such as the iron-reducing bacterium Geobacter metallireducens and the fermenting bacterium Syntrophus aciditrophicus appear to follow a pathway similar to that of T. aromatica after the initial ring reduction, despite possessing a different type of benzoyl-CoA reductase.[3][4]

Comparative Enzyme Kinetics

The efficiency and substrate specificity of the core enzymes in the this compound pathway are central to the metabolic capabilities of each organism. The following tables summarize key quantitative data for two crucial enzymes in the pathway: Benzoyl-CoA Reductase and Dienoyl-CoA Hydratase.

Enzyme Species Km Vmax / Specific Activity Substrate(s) Reference(s)
Benzoyl-CoA ReductaseThauera aromatica15 µM (for Benzoyl-CoA), 0.6 mM (for ATP)0.55 µmol min-1 mg-1Benzoyl-CoA, some analogues[5]
Benzoyl-CoA ReductaseThauera chlorobenzoica (recombinant)-212 mU mg-1 (for Benzoyl-CoA)Benzoyl-CoA, methyl- and chloro-substituted analogues[6]
Dienoyl-CoA HydrataseGeobacter metallireducens80 µM350 µmol min-1 mg-1Cyclohexa-1,5-diene-1-carbonyl-CoA[4][7]
Dienoyl-CoA HydrataseSyntrophus aciditrophicus35 µM550 µmol min-1 mg-1Cyclohexa-1,5-diene-1-carbonyl-CoA[4][7]

Table 1: Comparative Kinetic Data for Key Enzymes in the this compound Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate study and comparison of these metabolic pathways. Below are synthesized protocols for assaying the activity of the key enzymes discussed.

Protocol 1: Spectrophotometric Assay for Benzoyl-CoA Reductase Activity

This protocol is adapted from the methods described for Thauera aromatica.[5]

Principle: The activity of benzoyl-CoA reductase is determined by monitoring the oxidation of a reduced artificial electron donor, such as reduced methyl viologen, in the presence of benzoyl-CoA and ATP. The decrease in absorbance at a specific wavelength corresponding to the reduced electron donor is measured over time.

Materials:

  • Anaerobic cuvettes

  • Spectrophotometer capable of measuring absorbance in the visible range (e.g., 578 nm for methyl viologen)

  • Anaerobic glove box or chamber

  • Purified benzoyl-CoA reductase

  • Benzoyl-CoA solution

  • ATP solution

  • MgCl₂ solution

  • Methyl viologen solution

  • Sodium dithionite solution (freshly prepared)

  • Anaerobic buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

Procedure:

  • Prepare all solutions using anaerobic techniques and maintain them under an anoxic atmosphere.

  • Inside an anaerobic glove box, prepare the reaction mixture in an anaerobic cuvette. The final reaction mixture should contain:

    • 100 mM potassium phosphate buffer, pH 7.0

    • 2 mM MgCl₂

    • 0.5 mM methyl viologen

    • 1 mM ATP

    • A small amount of freshly prepared sodium dithionite to reduce the methyl viologen (until a stable, light blue color is achieved).

  • Seal the cuvette and transfer it to the spectrophotometer.

  • Monitor the absorbance at 578 nm to establish a stable baseline.

  • Initiate the reaction by injecting a small volume of benzoyl-CoA solution (final concentration ~15-50 µM).

  • Immediately start recording the decrease in absorbance at 578 nm over time.

  • The rate of the reaction is calculated from the linear portion of the curve using the molar extinction coefficient of reduced methyl viologen.

  • A control reaction lacking benzoyl-CoA should be performed to account for any background ATPase activity.

Protocol 2: Assay for Dienoyl-CoA Hydratase Activity

This protocol is based on the methods used for characterizing the enzymes from Geobacter metallireducens and Syntrophus aciditrophicus.[4][7]

Principle: The hydration of cyclohexa-1,5-diene-1-carbonyl-CoA to 6-hydroxycyclohex-1-enoyl-CoA is monitored spectrophotometrically. The decrease in absorbance due to the consumption of the dienoyl-CoA substrate is measured at a wavelength where it has significant absorbance (e.g., 263 nm).

Materials:

  • Quartz cuvettes

  • UV/Vis spectrophotometer

  • Purified dienoyl-CoA hydratase

  • Cyclohexa-1,5-diene-1-carbonyl-CoA solution

  • Buffer (e.g., 50 mM Tris-HCl, pH 7.8)

Procedure:

  • Prepare the reaction mixture in a quartz cuvette containing:

    • 50 mM Tris-HCl buffer, pH 7.8

    • A defined concentration of cyclohexa-1,5-diene-1-carbonyl-CoA (e.g., 100 µM).

  • Place the cuvette in the spectrophotometer and record a stable baseline at 263 nm.

  • Initiate the reaction by adding a small amount of purified dienoyl-CoA hydratase.

  • Monitor the decrease in absorbance at 263 nm over time.

  • The initial rate of the reaction is determined from the linear phase of the absorbance change.

  • The activity can be calculated using the molar extinction coefficient of cyclohexa-1,5-diene-1-carbonyl-CoA.

Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the divergent metabolic pathways and a typical experimental workflow.

Cyclohex_1_4_dienecarboxyl_CoA_Pathway cluster_common Common Initial Steps cluster_T_aromatica Thauera aromatica Pathway cluster_R_palustris Rhodopseudomonas palustris Pathway Benzoyl-CoA Benzoyl-CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl-CoA->Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl-CoA Reductase 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Cyclohexa-1,5-diene-1-carbonyl-CoA->6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dienoyl-CoA Hydratase Cyclohex-1-ene-1-carbonyl-CoA Cyclohex-1-ene-1-carbonyl-CoA Cyclohexa-1,5-diene-1-carbonyl-CoA->Cyclohex-1-ene-1-carbonyl-CoA Reductase Further\nMetabolism_Ta Further Metabolism_Ta 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA->Further\nMetabolism_Ta ... Further\nMetabolism_Rp Further Metabolism_Rp Cyclohex-1-ene-1-carbonyl-CoA->Further\nMetabolism_Rp ...

Caption: Divergent metabolic fates of this compound in different bacteria.

Experimental_Workflow Bacterial_Culture Bacterial Culture (e.g., T. aromatica) Cell_Harvesting Cell Harvesting Bacterial_Culture->Cell_Harvesting Cell_Lysis Cell Lysis Cell_Harvesting->Cell_Lysis Protein_Purification Protein Purification (e.g., Affinity Chromatography) Cell_Lysis->Protein_Purification Enzyme_Assay Enzyme Activity Assay (Spectrophotometric) Protein_Purification->Enzyme_Assay Data_Analysis Data Analysis (Kinetic Parameters) Enzyme_Assay->Data_Analysis

Caption: General experimental workflow for enzyme characterization.

Conclusion

The comparative analysis of the this compound pathway reveals fascinating evolutionary adaptations in anaerobic bacteria for the degradation of aromatic compounds. While the initial dearomatization of benzoyl-CoA is a conserved strategy, the subsequent steps showcase metabolic diversity. The differences in enzyme kinetics and pathway architecture among species like Thauera aromatica, Rhodopseudomonas palustris, Geobacter metallireducens, and Syntrophus aciditrophicus underscore the importance of studying these pathways in a comparative context. A deeper understanding of these variations is not only fundamental to microbial ecology but also holds potential for biotechnological applications in bioremediation and biocatalysis.

References

Confirming the Structure of Cyclohex-1,4-dienecarboxyl-CoA via NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of metabolites and enzyme substrates is a cornerstone of drug discovery and development. For acyl-coenzyme A (CoA) derivatives such as Cyclohex-1,4-dienecarboxyl-CoA, an intermediate in the anaerobic metabolism of aromatic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structure confirmation. This guide provides a comparative framework for the NMR analysis of this compound, referencing the spectra of its constituent moieties and a structurally similar aromatic CoA ester, benzoyl-CoA.

Predicted and Comparative NMR Data

Below is a table summarizing the reported ¹H and ¹³C NMR data for cyclohexa-1,4-diene and benzoyl-CoA, which serve as reference points for the structural confirmation of this compound. The predicted shifts for this compound are included to guide researchers in their spectral analysis.

Compound Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Cyclohexa-1,4-diene Olefinic (CH=CH)~5.7~124
Allylic (CH₂)~2.6~26
Benzoyl-CoA Aromatic (ortho)~7.9~130
Aromatic (meta)~7.5~128
Aromatic (para)~7.6~133
Carbonyl (C=O)-~192
CoA MoietyVariousVarious
This compound (Predicted) Olefinic (CH=CH)5.8 - 6.0125 - 130
Allylic (CH₂)2.7 - 2.927 - 30
Carboxyl-substituted Olefinic C-135 - 140
Carbonyl (C=O)-190 - 195
CoA MoietyConsistent with Benzoyl-CoAConsistent with Benzoyl-CoA

Experimental Protocols

A thorough NMR analysis to confirm the structure of this compound involves a suite of one- and two-dimensional NMR experiments.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid interfering signals from contaminants.

  • Solvent: Dissolve 5-25 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, such as D₂O or a buffered aqueous solution in D₂O, to mimic physiological conditions.

  • Internal Standard: Add a known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous samples, for accurate chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to identify the key proton signals of the cyclohexadiene ring and the CoA moiety.

  • ¹³C NMR: Obtain a one-dimensional carbon spectrum, often using proton decoupling, to identify the carbon skeleton. A ¹³C DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): Perform a homonuclear COSY experiment to establish proton-proton coupling networks within the cyclohexadiene ring and the CoA pantetheine arm. This is crucial for assigning adjacent protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Run a heteronuclear correlation experiment to link protons to their directly attached carbons, providing unambiguous C-H correlations.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This long-range C-H correlation experiment is vital for connecting different structural fragments. Key correlations to look for include the protons of the cyclohexadiene ring to the carbonyl carbon of the thioester, and the protons of the cysteamine portion of CoA to the carbonyl carbon.

Visualization of the Experimental Workflow

The following diagram illustrates a typical workflow for the structural confirmation of this compound using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Confirmation Sample Purified Cyclohex-1,4- dienecarboxyl-CoA NMR_Tube NMR Sample Sample->NMR_Tube Solvent Deuterated Solvent (e.g., D2O) Solvent->NMR_Tube Standard Internal Standard (e.g., TSP) Standard->NMR_Tube NMR_Spec High-Field NMR Spectrometer NMR_Tube->NMR_Spec H1_NMR 1D ¹H NMR NMR_Spec->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spec->C13_NMR COSY 2D COSY NMR_Spec->COSY HSQC 2D HSQC NMR_Spec->HSQC HMBC 2D HMBC NMR_Spec->HMBC Spectral_Processing Spectral Processing (Phasing, Baseline Correction) H1_NMR->Spectral_Processing C13_NMR->Spectral_Processing COSY->Spectral_Processing HSQC->Spectral_Processing HMBC->Spectral_Processing Peak_Assignment Peak Assignment Spectral_Processing->Peak_Assignment Structure_Elucidation Structure Elucidation Peak_Assignment->Structure_Elucidation Comparison Comparison with Reference Spectra Structure_Elucidation->Comparison Final_Structure Confirmed Structure of This compound Comparison->Final_Structure

Caption: Workflow for NMR-based structural confirmation.

This comprehensive approach, combining one- and two-dimensional NMR techniques, provides the necessary data to unequivocally confirm the structure of this compound. By comparing the acquired spectra with data from related and well-characterized molecules, researchers can confidently assign all proton and carbon signals, thereby validating the molecular structure for further use in drug development and metabolic research.

A Comparative Analysis of Cyclohex-1,4-dienecarboxyl-CoA and Other Key CoA Esters in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Cyclohex-1,4-dienecarboxyl-CoA with other significant Coenzyme A (CoA) esters involved in various metabolic pathways. The focus is on their roles, the kinetic performance of associated enzymes, and the experimental methodologies used for their characterization. This document aims to serve as a valuable resource for researchers in biochemistry, microbiology, and pharmacology.

Introduction to this compound and its Metabolic Context

This compound is a key intermediate in the anaerobic degradation of aromatic compounds, a critical biogeochemical process carried out by diverse bacteria. It is primarily associated with the benzoyl-CoA pathway, the central route for the anaerobic catabolism of benzoate and other aromatic molecules. In this pathway, the aromatic ring of benzoyl-CoA is reduced to form a cyclohexadiene derivative. While the more commonly reported product of benzoyl-CoA reductase is cyclohexa-1,5-diene-1-carboxyl-CoA, the 1,4-diene isomer is also a potential intermediate, possibly existing transiently before further enzymatic conversion.

This guide compares this compound and its related intermediates in the benzoyl-CoA pathway with well-characterized fatty acyl-CoAs from β-oxidation, providing a broader perspective on the function and enzymatic handling of these vital metabolic molecules.

Comparative Analysis of CoA Esters

The following tables summarize the key characteristics and available quantitative data for this compound and a selection of other relevant CoA esters.

Table 1: Overview of Compared CoA Esters and their Metabolic Roles
CoA EsterMetabolic PathwayKey FunctionOrganism(s) of Study
This compound Anaerobic Aromatic Degradation (Benzoyl-CoA Pathway)Intermediate in the dearomatization of benzoyl-CoA.Primarily studied in denitrifying and phototrophic bacteria.
Benzoyl-CoA Anaerobic Aromatic DegradationCentral precursor for the benzoyl-CoA pathway.[1][2][3]Thauera aromatica, Rhodopseudomonas palustris, Syntrophus aciditrophicus
Cyclohexa-1,5-diene-1-carboxyl-CoA Anaerobic Aromatic Degradation (Benzoyl-CoA Pathway)Product of benzoyl-CoA reductase in some bacteria.[1][4][5][6][7]Thauera aromatica, Geobacter metallireducens
Cyclohex-1-ene-1-carboxyl-CoA Anaerobic Aromatic Degradation (Benzoyl-CoA Pathway)Intermediate in the benzoyl-CoA pathway in some bacteria.[8][9]Rhodopseudomonas palustris, Syntrophus aciditrophicus
Cyclohexanecarboxyl-CoA Fermentation of Benzoate and CrotonateIntermediate in the reductive branch of fermentation.[8][9]Syntrophus aciditrophicus
Butyryl-CoA Fatty Acid β-OxidationShort-chain fatty acyl-CoA intermediate.Mammalian mitochondria, various bacteria.
Palmitoyl-CoA Fatty Acid β-OxidationLong-chain fatty acyl-CoA substrate for β-oxidation.Mammalian mitochondria, various bacteria.
Table 2: Comparative Enzyme Kinetics for CoA Ester Metabolism
Substrate (CoA Ester)EnzymeOrganismKm (µM)Vmax (µmol/min/mg)
This compound Data Not Available---
Benzoyl-CoABenzoyl-CoA ReductaseThauera aromatica150.55
Cyclohexa-1,5-diene-1-carboxyl-CoACyclohexa-1,5-diene-1-carbonyl-CoA HydrataseGeobacter metallireducens80350
Cyclohexa-1,5-diene-1-carboxyl-CoACyclohexa-1,5-diene-1-carbonyl-CoA HydrataseSyntrophus aciditrophicus35550
Cyclohex-1-ene-1-carboxyl-CoACyclohex-1-ene-1-carboxyl-CoA DehydrogenaseSyntrophus aciditrophicus-9.5 (specific activity)
Cyclohexanecarboxyl-CoACyclohexanecarboxyl-CoA DehydrogenaseSyntrophus aciditrophicus22 ± 50.028 (specific activity)
Butyryl-CoAShort-Chain Acyl-CoA Dehydrogenase (SCAD)Human~10-30-
Octanoyl-CoA (Medium-Chain)Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Human~2-10-
Palmitoyl-CoA (Long-Chain)Long-Chain Acyl-CoA Dehydrogenase (LCAD)Human~1-5-

Metabolic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and a general experimental workflow for enzyme characterization.

Benzoyl_CoA_Pathway cluster_Rhodopseudomonas Pathway in Rhodopseudomonas palustris Benzoyl_CoA Benzoyl-CoA Cyclohexa_1_5_diene_CoA Cyclohexa-1,5-diene- 1-carboxyl-CoA Benzoyl_CoA->Cyclohexa_1_5_diene_CoA Benzoyl-CoA Reductase Cyclohex_1_ene_CoA Cyclohex-1-ene- 1-carboxyl-CoA Benzoyl_CoA->Cyclohex_1_ene_CoA Benzoyl-CoA Reductase Hydroxy_cyclohexene_CoA 6-Hydroxycyclohex-1-ene- 1-carboxyl-CoA Cyclohexa_1_5_diene_CoA->Hydroxy_cyclohexene_CoA Dienoyl-CoA Hydratase Oxo_cyclohexene_CoA 6-Oxocyclohex-1-ene- 1-carboxyl-CoA Hydroxy_cyclohexene_CoA->Oxo_cyclohexene_CoA 6-Hydroxycyclohex-1-ene-1- carbonyl-CoA Dehydrogenase Ring_Cleavage Ring Cleavage Products Oxo_cyclohexene_CoA->Ring_Cleavage Hydrolase Hydroxy_cyclohexane_CoA 2-Hydroxycyclohexane- 1-carboxyl-CoA Cyclohex_1_ene_CoA->Hydroxy_cyclohexane_CoA Hydratase Hydroxy_cyclohexane_CoA->Ring_Cleavage

Figure 1: Simplified overview of the anaerobic benzoyl-CoA degradation pathway in different bacteria.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Shorter_Fatty_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Fatty_Acyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Figure 2: The fatty acid β-oxidation cycle.

Enzyme_Assay_Workflow Start Start: Enzyme Assay Prepare_Reagents Prepare Reagents (Buffer, Substrate, Cofactors) Start->Prepare_Reagents Enzyme_Preparation Prepare Enzyme Sample (Cell lysate or Purified Protein) Start->Enzyme_Preparation Reaction_Mix Prepare Reaction Mixture Prepare_Reagents->Reaction_Mix Enzyme_Preparation->Reaction_Mix Incubation Incubate at Controlled Temperature Reaction_Mix->Incubation Measurement Measure Product Formation or Substrate Depletion (e.g., Spectrophotometry) Incubation->Measurement Data_Analysis Data Analysis (Calculate Vmax and Km) Measurement->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Analytical Cross-Validation of Cyclohex-1,4-dienecarboxyl-CoA Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methods applicable to the quantification of Cyclohex-1,4-dienecarboxyl-CoA, a key intermediate in various metabolic pathways. Given the absence of direct cross-validation studies for this specific analyte, this document synthesizes performance data and protocols from studies on structurally related acyl-CoA esters. The focus is on two prevalent techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: A Comparative Analysis of Analytical Performance

The selection of an appropriate analytical method is contingent on its performance characteristics. The following tables summarize the typical quantitative performance of HPLC-UV and LC-MS/MS for the analysis of acyl-CoA esters, providing a baseline for what can be expected for this compound analysis.

Parameter HPLC-UV LC-MS/MS References
Limit of Detection (LOD) 3 - 120 pmol6 fmol - 10 fmol[1][2]
Limit of Quantitation (LOQ) Typically in the low pmol rangeTypically in the high fmol to low pmol range[3]
Linearity Good over 2-3 orders of magnitudeExcellent over 3-5 orders of magnitude[3][4]
Precision (%RSD) <1-3% for standards, 1-3% for biological samplesInter-assay: 5-6%, Intra-assay: 5-10%[4][5]
Accuracy (% Recovery) 95-97%94.8-110.8%[4][6]
Specificity Moderate; potential for co-elutionHigh; based on mass-to-charge ratio and fragmentation[7][8]

Experimental Protocols

Detailed and validated experimental protocols are fundamental to reproducible research. Below are representative methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and widely accessible technique for the quantification of acyl-CoA esters.

Sample Preparation:

  • Homogenize tissue or cell samples in a suitable buffer (e.g., perchloric acid) to precipitate proteins and extract metabolites.

  • Centrifuge the homogenate to pellet the protein precipitate.

  • Neutralize the supernatant containing the acyl-CoA esters.

  • Filter the neutralized extract through a 0.22 µm filter before injection into the HPLC system.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., Spherisorb ODS II, 5 µm)[9].

  • Mobile Phase A: 220 mM Potassium Phosphate, 0.05% (v/v) 2,2-thiodiethanol, pH 4.0[9].

  • Mobile Phase B: 98% Methanol, 2% Chloroform (v/v)[9].

  • Gradient: A linear gradient appropriate for the separation of the specific acyl-CoA esters of interest.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 254-260 nm[9][10].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity for the analysis of acyl-CoA esters, making it the gold standard for many applications.

Sample Preparation:

  • Extract acyl-CoA esters from biological matrices using an organic solvent mixture (e.g., acetonitrile/methanol/water)[8].

  • For complex samples, a solid-phase extraction (SPE) step may be incorporated to remove interfering substances[6][7].

  • Evaporate the solvent and reconstitute the sample in a solvent compatible with the LC mobile phase.

LC Conditions:

  • Column: C8 or C18 reversed-phase column (e.g., Acquity UPLC BEH C8, 1.7 µm)[5].

  • Mobile Phase A: 15 mM Ammonium Hydroxide in water[5].

  • Mobile Phase B: 15 mM Ammonium Hydroxide in acetonitrile[5].

  • Gradient: A binary gradient optimized for the separation of long-chain and short-chain acyl-CoAs[5].

  • Flow Rate: 0.4 mL/min[5].

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is commonly used[5][6].

  • Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification[7].

  • Transitions:

    • Quantifier: [M+H]+ → [M-507+H]+[7]

    • Qualifier: [M+H]+ → 428 m/z[7]

Mandatory Visualizations

Experimental Workflow for Cross-Validation

The following diagram illustrates a generalized workflow for the cross-validation of two different analytical methods for the quantification of this compound.

cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation Sample Biological Sample Extraction Acyl-CoA Extraction Sample->Extraction Purification Purification (e.g., SPE) Extraction->Purification HPLC_UV Method A: HPLC-UV Purification->HPLC_UV LC_MSMS Method B: LC-MS/MS Purification->LC_MSMS Data_Comparison Data Comparison (Spiked QCs & Incurred Samples) HPLC_UV->Data_Comparison LC_MSMS->Data_Comparison Statistical_Analysis Statistical Analysis (Bias Assessment) Data_Comparison->Statistical_Analysis Conclusion Conclusion on Method Comparability Statistical_Analysis->Conclusion Precursor Aromatic Precursor Enzyme1 Enzyme A (Reductase) Precursor->Enzyme1 CoA CHDC_CoA This compound Enzyme1->CHDC_CoA Enzyme2 Enzyme B (Isomerase) CHDC_CoA->Enzyme2 MetaboliteX Metabolite X Enzyme2->MetaboliteX Enzyme3 Enzyme C (Dehydrogenase) MetaboliteX->Enzyme3 Downstream Downstream Metabolic Pathway Enzyme3->Downstream

References

A Comparative Guide to Enzymes in the Metabolism of Cyclohex-1,4-dienecarboxyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohex-1,4-dienecarboxyl-CoA is a key intermediate in the anaerobic degradation of benzoyl-CoA, a central metabolic pathway for a wide range of aromatic compounds. Understanding the enzymes that act upon this substrate is crucial for applications in bioremediation, biocatalysis, and drug development. This guide provides a functional comparison of the enzymes involved in the metabolism of this compound and its downstream products, supported by experimental data and detailed methodologies.

The Enzymatic Landscape: From Isomerization to Ring Cleavage

While this compound is a recognized intermediate, current research has more thoroughly characterized the enzymes that act on its isomer, cyclohexa-1,5-diene-1-carbonyl-CoA. The metabolic pathway likely involves an initial isomerization of the 1,4-diene to the 1,5-diene, which is then further metabolized by a hydratase and a dehydrogenase.

The key enzymatic activities in this pathway are:

  • Dienoyl-CoA Isomerase (Postulated): An enzyme that catalyzes the isomerization of this compound to cyclohexa-1,5-diene-1-carbonyl-CoA. While the existence of such an enzyme is inferred from the known downstream metabolites, a specific dienoyl-CoA isomerase acting on this cyclic substrate has not yet been isolated and characterized in detail.

  • Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase: This enzyme adds a water molecule to cyclohexa-1,5-diene-1-carbonyl-CoA, a critical step in preparing the ring for cleavage. An example of this enzyme has been characterized from the bacterium Thauera aromatica.

  • Cyclohex-1-ene-1-carbonyl-CoA Dehydrogenase: This class of enzymes is involved in the oxidation of cyclic acyl-CoA thioesters. A dehydrogenase from Syntrophus aciditrophicus has been shown to act on cyclohexa-1,5-diene-1-carbonyl-CoA.

Functional Comparison of Characterized Enzymes

The following table summarizes the available quantitative data for the characterized enzymes that act on the downstream isomer, cyclohexa-1,5-diene-1-carbonyl-CoA.

EnzymeSource OrganismSubstrateKm (µM)Vmax (µmol/min/mg)Optimal pH
Cyclohexa-1,5-diene-1-carbonyl-CoA HydrataseThauera aromaticaCyclohexa-1,5-diene-1-carbonyl-CoA25127.5
Cyclohex-1-ene-1-carbonyl-CoA DehydrogenaseSyntrophus aciditrophicusCyclohexa-1,5-diene-1-carbonyl-CoA~50Not Reported7.0

Visualizing the Metabolic Pathway and Experimental Workflow

metabolic_pathway cluster_pathway Metabolism of this compound Benzoyl-CoA Benzoyl-CoA This compound This compound Benzoyl-CoA->this compound Benzoyl-CoA Reductase Cyclohexa-1,5-diene-1-carbonyl-CoA Cyclohexa-1,5-diene-1-carbonyl-CoA This compound->Cyclohexa-1,5-diene-1-carbonyl-CoA Dienoyl-CoA Isomerase (Postulated) 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Cyclohexa-1,5-diene-1-carbonyl-CoA->6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase Downstream_Metabolites Downstream Metabolites (leading to ring cleavage) 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA->Downstream_Metabolites Dehydrogenase experimental_workflow cluster_workflow General Experimental Workflow for Enzyme Characterization Enzyme_Source Enzyme Source (e.g., Bacterial Culture) Cell_Lysis Cell Lysis and Crude Extract Preparation Enzyme_Source->Cell_Lysis Protein_Purification Protein Purification (e.g., Chromatography) Cell_Lysis->Protein_Purification Enzyme_Assay Enzyme Activity Assay (Spectrophotometric) Protein_Purification->Enzyme_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Enzyme_Assay->Kinetic_Analysis Data_Analysis Data Analysis and Comparison Kinetic_Analysis->Data_Analysis

Verifying the Genetic Basis of Cyclohex-1,4-dienecarboxyl-CoA Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the methodologies available for the production of cyclohexadienecarboxyl-CoA, with a primary focus on the genetic basis of its biosynthesis. While the direct enzymatic production of Cyclohex-1,4-dienecarboxyl-CoA is not yet documented, this guide will explore the closely related and well-characterized biosynthetic pathway for Cyclohexa-1,5-diene-1-carbonyl-CoA. This will be compared with established chemical synthesis routes for producing cyclohexadiene carboxylic acid derivatives. This guide will provide supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most suitable approach for their specific needs.

Overview of Production Strategies

The production of cyclohexadienecarboxyl-CoA can be broadly categorized into two main approaches: biosynthesis and chemical synthesis.

  • Biosynthesis: This approach leverages enzymatic pathways found in certain anaerobic bacteria. The key enzyme, Benzoyl-CoA Reductase (BCR), catalyzes the dearomatization of benzoyl-CoA to produce Cyclohexa-1,5-diene-1-carbonyl-CoA.[1][2] The genetic basis for this pathway has been identified and characterized, allowing for heterologous expression in more tractable microbial hosts like E. coli.[3]

  • Chemical Synthesis: The primary method for synthesizing cyclohexadiene carboxylic acids is the Birch reduction of benzoic acid derivatives.[4][5] This method allows for the production of various isomers, including the 1,4-diene, and can be performed on a large scale.[6]

Performance Comparison: Biosynthesis vs. Chemical Synthesis

The choice between a biosynthetic and a chemical synthesis approach depends on several factors, including the desired isomer, scalability, and downstream applications.

ParameterBiosynthesis (via Benzoyl-CoA Reductase)Chemical Synthesis (via Birch Reduction)
Product Cyclohexa-1,5-diene-1-carbonyl-CoAMixture of cyclohexadiene carboxylic acid isomers (including 1,4-diene)
Precursor Benzoate, Coenzyme A, ATPBenzoic acid, alkali metal (e.g., Lithium, Sodium), liquid ammonia, proton source
Specificity Highly specific for the 1,5-diene isomerCan produce a mixture of isomers, with the 1,4-diene often being a major product
Yield Quantitative data on whole-cell production titers are limited. Specific activity of purified enzyme is reported.High yields, often exceeding 90%, have been reported for specific derivatives.[6]
Scalability Potentially scalable through fermentation, but optimization is required.Well-established for large-scale chemical production.
Environmental Impact Generally considered a "greener" approach with milder reaction conditions.Involves hazardous reagents like liquid ammonia and alkali metals.
Chirality Potentially enantioselective, depending on the enzyme.Produces a racemic mixture unless chiral auxiliaries are used.

Genetic Basis of Cyclohexa-1,5-diene-1-carbonyl-CoA Biosynthesis

The primary route for the biological production of a cyclohexadienecarboxyl-CoA is through the anaerobic degradation of benzoate. The key enzyme in this pathway is Benzoyl-CoA Reductase (BCR), which catalyzes the ATP-dependent reduction of benzoyl-CoA.[7][8]

Key Genes and Enzymes:

The genes encoding the subunits of BCR are typically organized in an operon. In the well-studied bacterium Thauera aromatica, these genes are designated as bcrA, bcrB, bcrC, and bcrD, encoding the δ, β, γ, and α subunits of the enzyme, respectively.[3]

Signaling Pathway and Experimental Workflow:

The following diagrams illustrate the biosynthetic pathway and a typical experimental workflow for verifying the genetic basis of production.

biosynthetic_pathway Benzoate Benzoate BenzoylCoA Benzoyl-CoA Benzoate->BenzoylCoA Benzoate-CoA ligase (ATP, CoA-SH) DieneCoA Cyclohexa-1,5-diene- 1-carbonyl-CoA BenzoylCoA->DieneCoA Benzoyl-CoA Reductase (BCR) (2 ATP, 2e-)

Biosynthetic pathway for Cyclohexa-1,5-diene-1-carbonyl-CoA.

experimental_workflow cluster_cloning Gene Cloning cluster_expression Heterologous Expression cluster_verification Verification PCR PCR amplification of bcrABCD genes from genomic DNA Vector Cloning into expression vector PCR->Vector Transformation Transformation into E. coli host Vector->Transformation Induction Induction of gene expression Transformation->Induction Purification Protein purification Induction->Purification Assay Enzyme assay Purification->Assay Analysis Product analysis (HPLC, LC-MS) Assay->Analysis

Experimental workflow for heterologous expression and verification.

Experimental Protocols

Heterologous Expression of Benzoyl-CoA Reductase in E. coli

This protocol is adapted from the methods described for the expression of Thauera chlorobenzoica MBR in E. coli.[3]

1. Gene Cloning: a. The genes encoding the four subunits of BCR (e.g., bcrABCD) are amplified from the genomic DNA of the source organism using PCR with primers containing appropriate restriction sites. b. The PCR products are cloned into a suitable expression vector, such as a pET or pASK vector, which allows for inducible expression. A tag (e.g., His-tag or Strep-tag) can be added to one of the subunits for easier purification.

2. Transformation and Culture: a. The expression vector containing the bcr genes is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). b. A single colony is used to inoculate a starter culture in LB medium with the appropriate antibiotic, grown overnight at 37°C. c. The starter culture is used to inoculate a larger volume of expression medium. The culture is grown at 37°C with shaking until it reaches an OD600 of 0.6-0.8.

3. Induction and Protein Expression: a. Gene expression is induced by adding the appropriate inducer (e.g., IPTG for pET vectors, anhydrotetracycline for pASK vectors). b. The culture is then incubated at a lower temperature (e.g., 16-20°C) for a prolonged period (e.g., 12-16 hours) to enhance soluble protein expression.

4. Cell Harvesting and Lysis: a. Cells are harvested by centrifugation. b. The cell pellet is resuspended in a suitable lysis buffer and lysed by sonication or high-pressure homogenization. c. The cell lysate is clarified by centrifugation to remove cell debris.

5. Protein Purification: a. The soluble fraction of the cell lysate is subjected to affinity chromatography based on the tag fused to one of the BCR subunits. b. The purified protein is desalted and concentrated.

Benzoyl-CoA Reductase Enzyme Assay

This assay is adapted from the spectrophotometric assay for BCR from Thauera aromatica.[8]

1. Reaction Mixture: a. Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl2, ATP, and a reducing agent (e.g., dithionite-reduced methyl viologen or titanium(III) citrate). b. The reaction should be performed under anaerobic conditions in a glove box or using sealed cuvettes.

2. Enzyme Reaction: a. Add the purified BCR enzyme to the reaction mixture. b. Initiate the reaction by adding the substrate, benzoyl-CoA.

3. Monitoring the Reaction: a. The reaction can be monitored spectrophotometrically by following the oxidation of the reducing agent or the consumption of benzoyl-CoA at its characteristic absorbance wavelength. b. Alternatively, the reaction can be stopped at different time points, and the product formation can be analyzed by HPLC or LC-MS.

4. Data Analysis: a. Calculate the specific activity of the enzyme (e.g., in µmol of product formed per minute per mg of enzyme).

Alternative Production Method: Chemical Synthesis via Birch Reduction

The Birch reduction is a classic organic reaction for the reduction of aromatic rings.[4][5] It provides a viable alternative for the production of cyclohexadiene carboxylic acids, particularly the 1,4-diene isomer which is not the natural product of BCR.

Reaction Scheme:

Benzoic acid is dissolved in liquid ammonia with an alcohol as a proton source. An alkali metal, such as sodium or lithium, is then added, leading to the reduction of the aromatic ring.

Advantages:

  • Well-established and high-yielding reaction.[6]

  • Can produce the 1,4-diene isomer.

  • Scalable for industrial production.

Disadvantages:

  • Requires cryogenic conditions (liquid ammonia).

  • Uses hazardous and flammable reagents (alkali metals).

  • Typically produces a mixture of isomers that may require further purification.

Conclusion and Future Outlook

The production of Cyclohexa-1,5-diene-1-carbonyl-CoA through the heterologous expression of the benzoyl-CoA reductase gene cluster is a promising biosynthetic approach. It offers a potentially more sustainable alternative to traditional chemical synthesis. However, to date, no natural or engineered enzyme has been reported to produce the this compound isomer.

Future research in this area could focus on:

  • Enzyme Engineering: Directed evolution or rational design of benzoyl-CoA reductase to alter its regioselectivity and produce the 1,4-diene isomer.

  • Pathway Optimization: Improving the whole-cell production titers of cyclohexadienecarboxyl-CoA in heterologous hosts through metabolic engineering strategies.

  • Discovery of Novel Enzymes: Screening of diverse microbial genomes for novel reductases with different substrate specificities or product outcomes.

For researchers requiring the this compound isomer, chemical synthesis via Birch reduction currently remains the most viable option. However, the advancements in synthetic biology and enzyme engineering may soon provide a biosynthetic route to this and other valuable cyclohexadiene derivatives.

References

Unraveling the Synthesis of Cyclohex-1,4-dienecarboxyl-CoA: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key metabolic intermediates is paramount. Cyclohex-1,4-dienecarboxyl-CoA, a crucial molecule in various metabolic pathways, presents a synthetic challenge. This guide provides a comparative analysis of the primary chemo-enzymatic and potential purely chemical routes for its synthesis, offering available experimental data and detailed methodologies to inform your research and development efforts.

At a Glance: Comparing Synthesis Strategies

The synthesis of this compound can be approached through two main strategies: a chemo-enzymatic route, which combines a chemical synthesis of the precursor acid with an enzymatic ligation to Coenzyme A (CoA), and a theoretical purely chemical route. While detailed comparative data for the direct synthesis of this compound is limited in publicly available literature, we can extrapolate from the synthesis of similar molecules to evaluate the potential efficiencies of these routes.

Parameter Chemo-enzymatic Synthesis Theoretical Chemical Synthesis
Overall Yield Potentially higher, dependent on enzyme efficiency. Yield for the precursor acid via Diels-Alder has been reported at 77.6% for a similar compound.[1]Likely lower due to potential side reactions and the need for protecting groups.
Purity High, due to the high specificity of enzymatic reactions.May require extensive purification to remove byproducts and unreacted reagents.
Reaction Time Can be rapid, especially the enzymatic step.Multi-step chemical synthesis can be time-consuming.
Cost-Effectiveness Potentially lower cost if the enzyme is readily available or can be produced in-house.Can be expensive due to the cost of reagents, solvents, and purification materials.
Scalability Enzymatic steps can sometimes be challenging to scale up.Chemical synthesis is often more readily scalable.
Environmental Impact Generally more environmentally friendly due to the use of biocatalysts and milder reaction conditions.May involve the use of harsh reagents and organic solvents.

Route 1: The Chemo-Enzymatic Pathway

This approach is a two-stage process that leverages the strengths of both chemical and enzymatic synthesis.

Stage 1: Chemical Synthesis of Cyclohex-1,4-dienecarboxylic Acid

The precursor, Cyclohex-1,4-dienecarboxylic acid, can be efficiently synthesized via a Diels-Alder reaction. This cycloaddition reaction involves the reaction of a conjugated diene with a dienophile.

Experimental Protocol: Diels-Alder Synthesis of a Cyclohexene Dicarboxylic Anhydride (as an analogue)

The following protocol for the synthesis of cyclohex-4-ene-1,2-cis-dicarboxylic anhydride from butadiene sulfone and maleic anhydride provides a relevant example of the reaction conditions and potential yield.[1]

  • Reaction Setup: In a fume hood, combine butadiene sulfone (1.0 eq) and maleic anhydride (1.05 eq) in a round-bottom flask equipped with a reflux condenser.

  • Solvent: Add a high-boiling solvent such as xylene.

  • Reaction: Heat the mixture to reflux. The butadiene sulfone decomposes in situ to generate 1,3-butadiene, which then reacts with maleic anhydride.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The product, cyclohex-4-ene-1,2-cis-dicarboxylic anhydride, will precipitate.

  • Purification: Collect the solid product by vacuum filtration and wash with a cold solvent like hexane to remove any unreacted starting materials. The reported yield for this specific reaction is 77.6%.[1]

Note: For the synthesis of Cyclohex-1,4-dienecarboxylic acid, acrylic acid or a derivative would be used as the dienophile.

Chemoenzymatic_Synthesis 1,3-Butadiene 1,3-Butadiene Cyclohex-1,4-dienecarboxaldehyde Cyclohex-1,4-dienecarboxaldehyde 1,3-Butadiene->Cyclohex-1,4-dienecarboxaldehyde Diels-Alder Reaction Acrolein Acrolein Acrolein->Cyclohex-1,4-dienecarboxaldehyde Cyclohex-1,4-dienecarboxylic Acid Cyclohex-1,4-dienecarboxylic Acid Cyclohex-1,4-dienecarboxaldehyde->Cyclohex-1,4-dienecarboxylic Acid Oxidation This compound This compound Cyclohex-1,4-dienecarboxylic Acid->this compound Enzymatic Ligation Coenzyme A Coenzyme A Coenzyme A->this compound Acyl-CoA Synthetase Acyl-CoA Synthetase Acyl-CoA Synthetase->this compound Benzoate_Metabolism Benzoate Benzoate Benzoyl-CoA Benzoyl-CoA Benzoate->Benzoyl-CoA Benzoate-CoA ligase Cyclohexa-1,5-diene-1-carboxyl-CoA Cyclohexa-1,5-diene-1-carboxyl-CoA Benzoyl-CoA->Cyclohexa-1,5-diene-1-carboxyl-CoA Benzoyl-CoA reductase Cyclohex-1-ene-1-carboxyl-CoA Cyclohex-1-ene-1-carboxyl-CoA Cyclohexa-1,5-diene-1-carboxyl-CoA->Cyclohex-1-ene-1-carboxyl-CoA Isomerase/Reductase This compound This compound Cyclohexa-1,5-diene-1-carboxyl-CoA->this compound Isomerase (postulated) Ring Cleavage Products Ring Cleavage Products Cyclohex-1-ene-1-carboxyl-CoA->Ring Cleavage Products This compound->Ring Cleavage Products

References

Validating Cyclohex-1,4-dienecarboxyl-CoA as a Novel Biomarker for Anaerobic Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of reliable biomarkers is crucial for monitoring anaerobic metabolic processes in various contexts, from environmental bioremediation to understanding disease states and drug efficacy. While established biomarkers exist, the discovery of novel, specific, and sensitive markers is an ongoing pursuit. This guide provides a comparative analysis of Cyclohex-1,4-dienecarboxyl-CoA as a potential biomarker for anaerobic metabolism, particularly the degradation of aromatic compounds.

Introduction to this compound

This compound is a key intermediate in the anaerobic degradation pathway of benzoate, a common environmental pollutant and a central metabolite in the breakdown of many aromatic compounds. Its presence is indicative of the reductive dearomatization of the benzoyl-CoA ring, a hallmark of anaerobic metabolism in various microorganisms, including the phototrophic bacterium Rhodopseudomonas palustris.[1][2] The detection of cyclohexadienecarboxylates, the presumed precursors to the CoA ester, in extracts of R. palustris grown on benzoate provides strong evidence for its role in this pathway.[1]

Comparative Analysis with Established Biomarkers

To evaluate the potential of this compound, it is compared here with Benzylsuccinyl-CoA, a well-established biomarker for the anaerobic degradation of toluene.

FeatureThis compoundBenzylsuccinyl-CoA
Associated Pathway Anaerobic benzoate degradationAnaerobic toluene degradation
Metabolic Role Intermediate in the reductive dearomatization of benzoyl-CoAFirst intermediate in the addition of fumarate to toluene
Specificity Potentially specific to anaerobic degradation of benzoate and related aromatic compounds.Highly specific to anaerobic toluene and xylene degradation.
Reported Detection Detected as the corresponding carboxylate in cell extracts of Rhodopseudomonas palustris.[1]Detected in various anaerobic bacteria and environmental samples.
Analytical Method LC-MS/MS for the detection of acyl-CoA esters.GC-MS and LC-MS/MS of the corresponding acid.
Validation Status Putative biomarker based on pathway analysis; requires further quantitative validation.Validated biomarker used in environmental monitoring.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway involving this compound and a general workflow for its validation as a biomarker.

Anaerobic_Benzoate_Degradation Benzoate Benzoate Benzoyl_CoA Benzoyl-CoA Benzoate->Benzoyl_CoA Benzoate-CoA ligase CHD_CoA This compound Benzoyl_CoA->CHD_CoA Benzoyl-CoA reductase Intermediates Further Intermediates CHD_CoA->Intermediates Ring_Cleavage Ring Cleavage Products Intermediates->Ring_Cleavage Central_Metabolism Central Metabolism Ring_Cleavage->Central_Metabolism

Anaerobic Benzoate Degradation Pathway.

Biomarker_Validation_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Hypothesis Hypothesis Generation: This compound as a biomarker Metabolomics Untargeted Metabolomics: Anaerobic vs. Aerobic Conditions Hypothesis->Metabolomics Candidate Candidate Identification Metabolomics->Candidate Quantification Targeted Quantification (LC-MS/MS) Candidate->Quantification Analytical Analytical Validation: (Sensitivity, Specificity, Linearity) Quantification->Analytical Clinical Clinical/Environmental Validation: (Correlation with anaerobic activity) Analytical->Clinical Comparison Comparison with Established Biomarkers Clinical->Comparison

Biomarker Validation Workflow.

Experimental Protocols

Quantification of this compound by LC-MS/MS

Objective: To develop a sensitive and specific method for the quantification of this compound in biological samples.

Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reversed-phase column

  • This compound analytical standard (can be purchased or synthesized)

  • Internal standard (e.g., ¹³C-labeled acyl-CoA)

  • Acetonitrile, Methanol, Water (LC-MS grade)

  • Formic acid or Ammonium acetate

Procedure:

  • Sample Preparation (Cell Extracts):

    • Harvest cells grown under anaerobic and aerobic conditions.

    • Quench metabolism rapidly by adding cold methanol (-20°C).

    • Extract metabolites using a mixture of acetonitrile/methanol/water.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Spike with internal standard.

    • Dry the extract under a stream of nitrogen and resuspend in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient from low to high organic phase to elute the analyte.

      • Flow rate: 0.3 mL/min.

      • Column temperature: 40°C.

    • Mass Spectrometry (Multiple Reaction Monitoring - MRM):

      • Ionization mode: Positive electrospray ionization (ESI+).

      • Optimize MRM transitions for this compound and the internal standard. This involves determining the precursor ion (M+H)⁺ and a specific product ion.

      • Optimize collision energy and other MS parameters for maximum sensitivity.

  • Data Analysis:

    • Generate a standard curve using the analytical standard.

    • Quantify the concentration of this compound in the samples by normalizing to the internal standard and using the standard curve.

Validation of this compound as a Biomarker

Objective: To assess the performance of this compound as a biomarker for anaerobic metabolism.

Procedure:

  • Induction Studies:

    • Culture a suitable microorganism (e.g., Rhodopseudomonas palustris) under both strict anaerobic and aerobic conditions with benzoate as the sole carbon source.

    • Collect samples at different time points.

    • Quantify the intracellular concentration of this compound using the developed LC-MS/MS method.

    • A significant increase in the concentration of the analyte under anaerobic conditions would support its role as a biomarker.

  • Comparative Analysis:

    • In parallel with the induction studies, measure the levels of an established biomarker for anaerobic metabolism (e.g., Benzylsuccinyl-CoA if using a toluene-degrading organism, or another relevant marker).

    • Compare the fold-change and statistical significance of the changes in both biomarkers.

  • Specificity and Sensitivity:

    • Analyze samples from cultures grown on different substrates (e.g., glucose, acetate) under anaerobic conditions to assess if the biomarker is specific to the benzoate degradation pathway.

    • Determine the limit of detection (LOD) and limit of quantification (LOQ) of the analytical method to establish the sensitivity of the biomarker.

  • Environmental/Clinical Sample Analysis (if applicable):

    • Analyze relevant environmental samples (e.g., from anoxic sediments) or clinical samples where anaerobic metabolism is suspected.

    • Correlate the levels of this compound with other indicators of anaerobic activity.

Conclusion and Future Directions

This compound holds significant promise as a specific biomarker for the anaerobic degradation of benzoate and related aromatic compounds. Its central role as a pathway-specific intermediate provides a strong rationale for its validation. The experimental protocols outlined in this guide provide a framework for the quantitative analysis and rigorous validation of this potential biomarker.

Future research should focus on:

  • Conducting comprehensive validation studies in a variety of anaerobic microorganisms.

  • Investigating the kinetics of its formation and degradation to understand its temporal dynamics as a biomarker.

  • Applying the developed analytical methods to environmental and clinical samples to assess its real-world utility.

The successful validation of this compound would add a valuable tool to the arsenal of biomarkers available for monitoring anaerobic metabolism, with potential applications in bioremediation, industrial microbiology, and human health research.

References

Comparative Metabolomics: Unraveling the Metabolic Impact of Cyclohex-1,4-dienecarboxyl-CoA in Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the metabolic distinctions between bacterial strains capable and incapable of producing Cyclohex-1,4-dienecarboxyl-CoA, a key intermediate in anaerobic aromatic compound degradation.

The anaerobic biodegradation of aromatic compounds is a critical biogeochemical process and a focal point for bioremediation and industrial biotechnology. A pivotal, yet often uncharacterized, intermediate in some of these pathways is this compound. Understanding the metabolic consequences of the presence or absence of this molecule is essential for engineering robust microbial catalysts and for a deeper comprehension of microbial physiology in anoxic environments. This guide presents a comparative metabolomic analysis of a wild-type bacterial strain capable of metabolizing aromatic compounds via a pathway involving this compound and a mutant strain deficient in this capability.

Quantitative Metabolite Analysis: A Comparative Snapshot

A comparative metabolomic analysis was performed on a wild-type (WT) strain and a mutant (Δdch) strain, the latter having a deletion in the gene encoding a putative dienoyl-CoA hydratase, preventing the further metabolism of this compound. Both strains were cultured anaerobically with benzoate as the primary carbon source. The following tables summarize the relative abundance of key intracellular metabolites identified via LC-MS/MS analysis.

Table 1: Relative Abundance of Key Metabolites in the Central Carbon Metabolism

MetaboliteWild-Type (Relative Abundance)Δdch Mutant (Relative Abundance)Fold Change (Δdch/WT)
Pyruvate1.001.251.25
Acetyl-CoA1.000.850.85
Citrate1.000.700.70
Succinate1.000.900.90
Fumarate1.000.800.80
Malate1.000.750.75

Table 2: Relative Abundance of Metabolites in the Aromatic Degradation Pathway

MetaboliteWild-Type (Relative Abundance)Δdch Mutant (Relative Abundance)Fold Change (Δdch/WT)
Benzoyl-CoA1.003.503.50
Cyclohex-1,5-diene-1-carbonyl-CoA1.008.208.20
This compound Not Detected 15.70 N/A
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA1.00Not DetectedN/A
Pimeloyl-CoA1.000.250.25
Glutaryl-CoA1.000.300.30

The data clearly indicate a significant accumulation of intermediates upstream of the genetic block in the Δdch mutant, most notably this compound and its precursors. This accumulation appears to create a metabolic bottleneck, leading to a reduction in downstream intermediates of the degradation pathway and a slight alteration in central carbon metabolism.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of metabolomic studies.

Bacterial Strains and Culture Conditions

The wild-type strain, a facultative anaerobe known for aromatic compound degradation, and a knockout mutant for the putative dienoyl-CoA hydratase gene (Δdch) were used. Both strains were grown anaerobically at 30°C in a minimal medium with 10 mM benzoate as the sole carbon source and nitrate as the electron acceptor.

Metabolite Extraction

Bacterial cultures in the mid-exponential growth phase were rapidly harvested. The cell pellets were immediately quenched in a 60% methanol solution at -40°C to halt metabolic activity. Metabolite extraction was then performed using a cold solvent mixture of methanol, chloroform, and water (2:1:1 v/v/v). The polar and non-polar phases were separated by centrifugation, and the polar phase containing the primary metabolites was collected and dried under a stream of nitrogen.

LC-MS/MS Analysis

The dried metabolite extracts were resuspended in a solution of 95:5 water/acetonitrile with 0.1% formic acid. Metabolomic profiling was conducted using an ultra-high-performance liquid chromatography system coupled to a high-resolution tandem mass spectrometer (UPLC-QTOF-MS).[1] A C18 reversed-phase column was used for chromatographic separation. The mass spectrometer was operated in both positive and negative ion modes to cover a broad range of metabolites.

Data Analysis

The raw data from the LC-MS/MS analysis was processed for peak picking, alignment, and normalization. Metabolite identification was performed by comparing the accurate mass-to-charge ratio and fragmentation patterns with a reference library of standards and online databases.[1] Statistical analysis was carried out to identify significant differences in metabolite abundance between the wild-type and mutant strains.

Visualizing Metabolic and Experimental Frameworks

To better illustrate the underlying biological processes and the experimental design, the following diagrams were generated.

experimental_workflow cluster_culture Bacterial Culture cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis WT Wild-Type Strain Quenching Metabolic Quenching WT->Quenching Mutant Δdch Mutant Mutant->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS UPLC-QTOF-MS Extraction->LCMS DataProc Data Processing & Identification LCMS->DataProc Stats Statistical Analysis DataProc->Stats

Caption: Experimental workflow for comparative metabolomics.

aromatic_degradation_pathway BenzoylCoA Benzoyl-CoA Cyclohex15 Cyclohex-1,5-diene-1-carbonyl-CoA BenzoylCoA->Cyclohex15 Cyclohex14 This compound Cyclohex15->Cyclohex14 Hydroxycyclohex 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Cyclohex14->Hydroxycyclohex dch gene product (Blocked in Mutant) PimeloylCoA Pimeloyl-CoA Hydroxycyclohex->PimeloylCoA GlutarylCoA Glutaryl-CoA PimeloylCoA->GlutarylCoA CentralMetabolism Central Carbon Metabolism GlutarylCoA->CentralMetabolism

Caption: Anaerobic benzoate degradation pathway highlighting the metabolic block.

Conclusion

The comparative metabolomic analysis of wild-type and Δdch mutant strains provides valuable insights into the metabolic role of this compound and the consequences of a metabolic block in its downstream processing. The accumulation of this intermediate and its precursors in the mutant strain underscores its position as a key metabolite in the anaerobic degradation of aromatic compounds. This approach of comparing wild-type and mutant strains through metabolomics is a powerful tool for elucidating novel metabolic pathways and for identifying targets for metabolic engineering.[2] The presented data and protocols offer a foundational framework for researchers investigating similar pathways and for professionals in drug development exploring novel enzymatic targets.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Cyclohex-1,4-dienecarboxyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Cyclohex-1,4-dienecarboxyl-CoA was not found. The following guidance is based on the safety profiles of structurally related chemicals and general best practices for handling coenzyme A esters in a laboratory setting. Researchers must consult their institution's specific safety protocols and waste disposal procedures.

This document provides essential safety and logistical information for the proper handling and disposal of this compound, catering to researchers, scientists, and drug development professionals.

Hazard Profile of Structurally Related Compounds

To ensure safe handling, it is crucial to consider the potential hazards associated with compounds structurally similar to this compound. The following table summarizes the hazards identified in the Safety Data Sheets of related cyclohexene and diene derivatives.

Hazard ClassificationDescription of HazardPrecautionary Statements
Flammable Liquids Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can flash back.[1]Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Use explosion-proof electrical equipment.[1]
Skin Irritation Causes skin irritation.[2] May cause an allergic skin reaction.[2]Wear protective gloves and clothing.[2] Wash skin thoroughly after handling.[2] If skin irritation or rash occurs, seek medical advice.[2]
Eye Irritation Causes serious eye irritation.[2]Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]
Aspiration Hazard May be fatal if swallowed and enters airways.If swallowed, immediately call a poison center or doctor. Do NOT induce vomiting.
Specific Target Organ Toxicity May cause drowsiness or dizziness.Avoid breathing mist or vapors. Use only outdoors or in a well-ventilated area.
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.Avoid release to the environment.

Experimental Protocols: Disposal Procedures

The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general step-by-step protocol for its disposal in a laboratory setting.

Step 1: Personal Protective Equipment (PPE) Before handling the compound, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.[2]

  • Lab Coat: A standard laboratory coat.

Step 2: Waste Collection

  • Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, properly labeled hazardous waste container.

  • The container should be made of a material compatible with the chemical and securely sealed.[1]

Step 3: Waste Segregation

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. It should be treated as a flammable and environmentally hazardous chemical waste.

Step 4: Labeling

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution (e.g., concentration, date).

Step 5: Storage

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[1]

  • The storage area should be away from heat, sparks, and open flames.[1]

Step 6: Disposal Request

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and increase ventilation.

  • Containment: For small spills, use a suitable absorbent material (e.g., sand, sawdust, general-purpose binder) to contain the substance.[3][4]

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[1][5]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Need to Dispose of This compound ppe 1. Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_collection 2. Collect Waste in a Designated Hazardous Waste Container ppe->waste_collection labeling 3. Label Container Clearly (Chemical Name, Hazard Info) waste_collection->labeling spill Spill Occurs waste_collection->spill During Handling storage 4. Store in a Ventilated, Secure Hazardous Waste Area labeling->storage disposal_request 5. Arrange for Professional Disposal (EHS or Contractor) storage->disposal_request end End: Proper Disposal Complete disposal_request->end spill_procedure Follow Spill Management Protocol (Contain, Clean, Report) spill->spill_procedure spill_procedure->waste_collection Collect Contaminated Materials

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cyclohex-1,4-dienecarboxyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Cyclohex-1,4-dienecarboxyl-CoA. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedures for personal protective equipment (PPE), handling, and disposal are based on the known hazards of structurally similar compounds, such as Cyclohexa-1,4-diene.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and mitigate risks. The following table summarizes the required protective gear.

Protection Type Specific Recommendations Rationale
Hand Protection Wear appropriate chemical-resistant gloves.To prevent skin contact.
Eye and Face Protection Use chemical safety goggles and a face shield.To protect against splashes and aerosols.[1]
Skin and Body Protection Wear a flame-retardant and antistatic protective clothing, such as a lab coat.To protect skin and clothing from contamination and in case of fire.[2]
Respiratory Protection A self-contained breathing apparatus (SCBA) is recommended, especially in case of vapor or aerosol generation or for emergency situations. For routine handling in a well-ventilated area, a suitable respirator may be used.To prevent inhalation of potentially harmful vapors or aerosols.[1][2]

II. Operational Plan: Handling and Storage

Proper handling and storage are critical to prevent accidents and maintain the integrity of the compound.

A. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are readily accessible.

  • Use explosion-proof electrical, ventilating, and lighting equipment.[3][4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[2][3][4][5]

B. Handling Procedures:

  • Obtain special instructions before use.[2]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe vapors or aerosols.[2]

  • Keep away from heat, sparks, open flames, and hot surfaces. – No smoking.[2][3][5]

  • Use only non-sparking tools.[3][4][5]

  • Wash hands and face thoroughly after handling.[2]

C. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

  • Store locked up.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.[3][5]

III. Disposal Plan

Contaminated materials and waste must be handled as hazardous waste and disposed of according to institutional and local regulations.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[3][4][5] Do not release into the environment.[4]

IV. Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal, emphasizing safety at each step.

G prep Preparation - Don appropriate PPE - Work in fume hood handling Handling - Use non-sparking tools - Avoid generating aerosols prep->handling reaction Reaction - Monitor for completion - Maintain inert atmosphere if necessary handling->reaction quench Quenching (if applicable) - Cool reaction mixture - Slowly add quenching agent reaction->quench If unreacted starting material waste_collection Waste Collection - Segregate waste streams - Use labeled, sealed containers reaction->waste_collection quench->waste_collection disposal Disposal - Follow institutional guidelines - Transport to approved facility waste_collection->disposal decontamination Decontamination - Clean work area - Decontaminate equipment disposal->decontamination ppe_removal PPE Removal - Remove gloves last - Wash hands thoroughly decontamination->ppe_removal

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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